molecular formula C9H11N3 B2820718 2,3-Dimethyl-2H-indazol-5-amine CAS No. 221681-94-3

2,3-Dimethyl-2H-indazol-5-amine

Cat. No.: B2820718
CAS No.: 221681-94-3
M. Wt: 161.208
InChI Key: IEKUCYHCKZEAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2H-indazol-5-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylindazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKUCYHCKZEAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: 2,3-Dimethyl-2H-indazol-5-amine (CAS No. 221681-94-3) is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. As a substituted indazole, it belongs to a class of compounds renowned for a wide range of pharmacological activities. The unique arrangement of its dimethylated indazole core coupled with a primary aromatic amine at the 5-position provides a versatile scaffold for synthesizing more complex molecules. Its classification as a "Protein Degrader Building Block" further highlights its potential utility in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]

This guide provides an in-depth exploration of the chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of compiled data, theoretical analysis, and practical insights to support laboratory work and synthetic strategy. We will delve into its physicochemical characteristics, spectroscopic profile, reactivity, and safety considerations, grounding all claims in authoritative sources.

Core Physicochemical Properties

The fundamental identity and physical nature of a compound are critical for its application in research. This section consolidates the key identifiers and known physical properties of this compound.

Chemical Identity and Descriptors

A consistent and accurate identification is paramount for regulatory compliance and scientific communication. The following table summarizes the primary identifiers for this compound.

IdentifierValueSource(s)
Chemical Name This compound[2][3]
Synonyms 5-Amino-2,3-dimethyl-2H-indazole[3]
CAS Number 221681-94-3[1][2][3]
Molecular Formula C₉H₁₁N₃[1][2][3]
Molecular Weight 161.20 g/mol [2][3]
Exact Mass 161.0953 Da[3][4]
InChIKey IEKUCYHCKZEAAC-UHFFFAOYSA-N[3]
Physical and Computational Properties

Experimental data on the physical properties of this compound are not widely published. The data presented below are largely based on computational predictions, which provide valuable estimates for experimental design.

PropertyValueNotesSource(s)
Physical State Solid, PowderAssumed based on typical small organic molecules.[5]
Density 1.23 ± 0.1 g/cm³Predicted[3]
Polar Surface Area (PSA) 43.8 ŲPredicted[3]
XLogP3 1.3Predicted[3]
Storage Temperature Room TemperatureRecommended for maintaining stability.[1]

Spectroscopic Profile: Structure Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization. While public, peer-reviewed spectra for this specific compound are scarce, we can predict its spectroscopic features with high confidence based on its functional groups and established principles.

Diagram: Annotated Structure for Spectroscopic Analysis

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, amine, and methyl protons.

  • Aromatic Protons (δ 6.5-7.5 ppm): The benzene portion of the indazole ring contains three protons. Their chemical shifts are influenced by the electron-donating amine group and the heterocyclic ring. We would expect three distinct signals, likely exhibiting doublet or doublet-of-doublets splitting patterns based on their ortho- and meta-coupling.

  • Amine Protons (-NH₂, δ 3.5-5.0 ppm): The two protons of the primary amine group typically appear as a broad singlet.[6][7] The exact chemical shift can vary with solvent, concentration, and temperature due to hydrogen bonding. Confirmation of this signal can be achieved by D₂O exchange, which would cause the peak to disappear.[8]

  • N-Methyl Protons (N-CH₃, δ ~3.7-4.0 ppm): The methyl group attached to the N2 position of the indazole ring is expected to appear as a sharp singlet downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic system.

  • C-Methyl Protons (C-CH₃, δ ~2.3-2.6 ppm): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the heterocyclic ring. It will appear as a sharp singlet, typically in this region for methyl groups on an aromatic-like ring.[8]

Carbon-13 (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals.

  • Aromatic and Heterocyclic Carbons (δ 110-150 ppm): Six signals are expected for the sp²-hybridized carbons of the fused rings. The carbons bearing hydrogen (CH) will be distinguishable from the quaternary carbons (C) using a DEPT experiment. The carbon attached to the amine group (C5) will be shifted upfield due to its electron-donating effect.

  • N-Methyl Carbon (N-CH₃, δ ~30-35 ppm): The carbon of the N2-methyl group.

  • C-Methyl Carbon (C-CH₃, δ ~10-15 ppm): The carbon of the C3-methyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

  • N-H Stretching (3300-3500 cm⁻¹): As a primary aromatic amine, this compound is expected to show two distinct, sharp-to-medium bands in this region.[8] These correspond to the asymmetric and symmetric N-H stretching vibrations.[7][9]

  • C-H Stretching (2900-3100 cm⁻¹): Signals in this region will correspond to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the two methyl groups (below 3000 cm⁻¹).

  • N-H Bending (1580-1650 cm⁻¹): A characteristic scissoring vibration for primary amines is expected in this region.[7][9]

  • C=C and C=N Stretching (1450-1620 cm⁻¹): Multiple sharp bands will appear in this fingerprint region, corresponding to the stretching vibrations of the indazole ring system.

  • C-N Stretching (1250-1335 cm⁻¹): A strong band is expected in this range, characteristic of aromatic amine C-N stretching.[9]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular weight is 161.20. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular ion peak.[8] Therefore, a prominent signal at m/z = 161 is expected. The high-resolution mass spectrum should confirm the elemental composition of C₉H₁₁N₃.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of methyl radicals (M-15) or cleavage of the heterocyclic ring.

Chemical Reactivity and Synthetic Considerations

The utility of this compound as a building block stems from its predictable reactivity, primarily centered around the aromatic amine group and the indazole nucleus.

Diagram: Conceptual Reactivity Profile

G A This compound B N-Acylation / N-Sulfonylation (e.g., with Acyl Chlorides) A->B Amine Reactivity C N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig Coupling) A->C Amine Reactivity D Diazotization (e.g., with NaNO2, HCl) A->D Amine Reactivity E Electrophilic Aromatic Substitution (e.g., Halogenation) A->E Ring Reactivity

Caption: Key reaction classes for this compound.

Reactivity of the Amine Group

The 5-amino group behaves as a typical, albeit slightly deactivated, aniline. It is the primary site for many synthetic transformations.

  • Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common first step to protect the amine or to introduce new functional moieties.

  • Alkylation and Arylation: The amine can undergo nucleophilic substitution with alkyl halides. More sophisticated C-N bond formation can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or alkylarylamines.[10]

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures will convert the primary amine into a diazonium salt. This highly reactive intermediate can be subsequently converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions.

Reactivity of the Indazole Ring

The indazole ring is an electron-rich aromatic system. The amine group at C5 is a strong activating group, directing electrophilic aromatic substitution to the ortho positions (C4 and C6). The steric hindrance from the fused ring system and the directing power of existing substituents will determine the regioselectivity of such reactions.

Synthetic Approaches

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenyl precursors. While specific literature for the synthesis of this compound is not prevalent, a plausible route could involve the reduction of a nitro group precursor followed by N-methylation. The synthesis of the related N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole involves steps of reduction and methylation, suggesting a similar strategy could be adapted.[11][12][13]

Stability and Storage

The compound is generally stable under normal laboratory conditions.[5] However, like many amines, it may be sensitive to light and air over long periods.

  • Recommended Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Safety and Handling

Proper handling is essential when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification
Hazard ClassGHS ClassificationStatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life.[14]
Recommended Safe Handling Protocol

Adherence to a strict protocol minimizes risk and ensures a safe laboratory environment.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

    • Hand Protection: Wear suitable, chemical-impermeable gloves.

    • Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[3]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke when using this product.[14]

    • Wash hands thoroughly after handling.

    • Avoid release to the environment.[14]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

    • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]

References

Unambiguous Structure Elucidation and Confirmation of 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomer Identification in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalizing the indazole ring system, particularly through N-alkylation, a common and critical challenge arises: the formation of constitutional isomers. The methylation of a 3-methyl-1H-indazol-5-amine precursor, for instance, can yield not only the desired 2,3-Dimethyl-2H-indazol-5-amine but also the 1,3-Dimethyl-1H-indazol-5-amine isomer, among other possibilities.

These isomers, while structurally similar, can possess markedly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a fundamental requirement for regulatory approval and ensuring drug safety and efficacy. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, moving beyond simple data reporting to explain the causality behind each analytical choice.

Part 1: Foundational Analysis via Mass Spectrometry and Infrared Spectroscopy

The initial characterization phase aims to confirm the molecular weight and the presence of key functional groups. This establishes a baseline identity before proceeding to the more complex task of isomer differentiation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the gold standard for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement, allowing for the calculation of a single, unique molecular formula. This is the first and most crucial step to validate that the synthesized compound has the correct atomic constituents.

Experimental Protocol: LC-HRMS (ESI+)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic amine and indazole nitrogens are readily protonated.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. The theoretical exact mass for C₉H₁₁N₃ is 161.09530.[1] The measured mass for the protonated ion [C₉H₁₂N₃]⁺ should be 162.10312. A mass error of < 5 ppm provides high confidence in the elemental formula.

Electron Ionization Mass Spectrometry (GC-EI-MS) for Fragmentation Analysis

Expertise & Rationale: While HRMS confirms the formula, EI-MS provides structural information through fragmentation. The high-energy electron impact creates a molecular ion that fragments in a predictable manner based on bond strengths and the stability of the resulting fragments. This pattern serves as a fingerprint for the molecule.

Data Interpretation: The molecular ion (M⁺) peak will be observed at m/z 161. The fragmentation pattern is key to confirming the dimethyl-indazol-amine structure, though it is less effective at definitively distinguishing N-1 vs. N-2 isomers without a reference standard.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z ValueIon FormulaFragment IdentityMechanistic Origin
161[C₉H₁₁N₃]⁺Molecular Ion (M⁺)Electron impact removal of one electron.[2]
146[C₈H₈N₃]⁺[M-CH₃]⁺Loss of a methyl radical from either the N2 or C3 position.[2][3]
131[C₈H₇N₂]⁺Methylidene-indazolium ionReported for indazole core SCRAs after rearrangement.[4][5]
119[C₇H₇N₂]⁺[M-C₂H₄N]⁺Complex rearrangement and cleavage of the pyrazole ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the primary aromatic amine (-NH₂) and the aromatic indazole system.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 600 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Aromatic AmineA hallmark of primary amines, appearing as two distinct, sharp bands.[6][7][8]
3100 - 3000C-H StretchAromatic C-HConfirms the presence of the aromatic ring system.
2950 - 2850C-H StretchMethyl C-HConfirms the presence of the two methyl groups.
1650 - 1580N-H Bend (Scissoring)Primary AmineA strong absorption characteristic of primary amines.[7][9]
1620 - 1450C=C & C=N StretchAromatic RingMultiple bands indicating the indazole ring structure.
1335 - 1250C-N StretchAromatic AmineStrong band confirming the amine-ring connection.[7]

Part 2: Definitive Isomer Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of isomers. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, the precise connectivity and spatial relationships of all atoms can be determined. The key to this analysis is comparing the expected spectra of the 2,3-dimethyl-2H isomer with its most likely alternative, the 1,3-dimethyl-1H isomer.

¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR provide information on the chemical environment of every hydrogen and carbon atom, respectively. The chemical shifts (δ) are highly sensitive to the electronic environment, which differs significantly between the N-1 and N-2 substituted indazole rings. The quinonoid-like structure of the 2H-indazole isomer influences the shielding of the aromatic protons differently than the benzenoid structure of the 1H isomer.[10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve NH₂ protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC, and NOESY/ROESY spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomer Differentiation (in DMSO-d₆)

Atom Position2,3-Dimethyl-2H (Target)1,3-Dimethyl-1H (Isomer)Rationale for Difference
¹H NMR
N-CH₃~3.9 - 4.1~3.8 - 4.0N2-alkylation can sometimes lead to a slight downfield shift compared to N1.
C3-CH₃~2.4 - 2.6~2.4 - 2.6Similar environment, less diagnostic.
H-4~7.2 - 7.4~7.0 - 7.2Shielding differences due to benzenoid vs. quinonoid character of the fused ring.
H-6~6.7 - 6.9~6.8 - 7.0Protons on the amine-bearing ring are influenced by the nitrogen lone pair.
H-7~7.5 - 7.7~7.6 - 7.8H-7 is peri to the N1 position, making it sensitive to substitution at N1.
NH₂~5.0 - 5.5~5.0 - 5.5Broad singlet, highly dependent on concentration and solvent.
¹³C NMR
N-CH₃~35 - 40~30 - 35N2-methyl carbons are typically more deshielded than N1-methyl carbons.
C3-CH₃~10 - 15~10 - 15Similar environment.
C3~145 - 150~140 - 145C3 is directly attached to N2, leading to a different electronic environment.
C4~115 - 120~120 - 125
C5~140 - 145~138 - 143Carbon bearing the amine group.
C6~110 - 115~112 - 117
C7~120 - 125~105 - 110C7 is significantly shielded in the N1-substituted isomer.
C3a~122 - 127~120 - 125Bridgehead carbon.
C7a~148 - 152~138 - 142C7a is directly attached to N1, making its chemical shift highly diagnostic.

Note: These are estimated shifts based on related structures. Actual values may vary.

The Decisive Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

Expertise & Rationale: HMBC is the cornerstone experiment for confirming the N-alkylation site in indazoles. It detects long-range (2-3 bond) correlations between protons and carbons. This allows us to directly observe the connectivity between the N-methyl protons and the carbons of the indazole core, providing irrefutable proof of the substitution pattern.[11]

  • For the 2,3-Dimethyl-2H isomer: A crucial correlation will be observed from the N2-methyl protons to the C3 carbon. No correlation should be seen between these protons and the C7a bridgehead carbon.

  • For the 1,3-Dimethyl-1H isomer: A key correlation will exist between the N1-methyl protons and the C7a bridgehead carbon.[11]

Confirmation via Spatial Proximity: NOESY/ROESY

Expertise & Rationale: While HMBC confirms connectivity, Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity (< 5 Å). This provides a secondary, orthogonal method to validate the isomer assignment.

  • For the 2,3-Dimethyl-2H isomer: A clear NOE should be observed between the protons of the N2-methyl group and the protons of the C3-methyl group, as they are on adjacent atoms.

  • For the 1,3-Dimethyl-1H isomer: A key NOE would be expected between the N1-methyl protons and H-7, the proton on the adjacent carbon of the benzene ring.

Part 3: Integrated Confirmation Workflow

References

An In-depth Technical Guide to L-tert-Leucine: Physicochemical Characteristics and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of L-tert-Leucine, a non-proteinogenic amino acid that has garnered significant attention in the field of drug discovery and development. Its unique structural features make it a valuable chiral building block for the synthesis of complex pharmaceutical molecules. This document will delve into its core physical and chemical properties, explore its applications, and provide practical insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of L-tert-Leucine in Chiral Synthesis

L-tert-Leucine, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is a non-natural amino acid distinguished by its bulky tert-butyl side chain.[1][2] This steric hindrance is a key attribute that is exploited in asymmetric synthesis to control the stereochemistry of chemical reactions.[2] In an industry where the chirality of a drug molecule can be the difference between a therapeutic effect and toxicity, the use of chiral auxiliaries and building blocks like L-tert-Leucine is of paramount importance. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[2]

Physicochemical Properties of L-tert-Leucine

A thorough understanding of the physical and chemical properties of L-tert-Leucine is fundamental for its effective application in research and development. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 20859-02-3[1]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
Appearance White to almost white powder or crystal[3][4]
Melting Point ≥300 °C[5]
Boiling Point 217.7±23.0 °C (Predicted)[5]
Solubility Water: 125.5 g/L (at 20 °C)[5]
pKa 2.39±0.12 (Predicted)[4]
Optical Activity [α]20/D -9.5° (c = 3 in H2O)
Applications in Asymmetric Synthesis and Drug Development

The primary utility of L-tert-Leucine in the pharmaceutical sector lies in its role as a chiral auxiliary or a key intermediate in asymmetric synthesis.[2][6] Its bulky tert-butyl group provides a high degree of stereocontrol, leading to the desired enantiomer of the target molecule with high purity.

Key applications include:

  • Synthesis of Chiral Ligands: L-tert-Leucine is a precursor for synthesizing chiral ligands, such as phosphinooxazolines (PHOX), which are used in asymmetric catalysis.[6]

  • Asymmetric Aldol Reactions: Derivatives of L-tert-Leucine, like N-acetylthiazolidinethiones, have demonstrated high diastereoselectivity in acetate aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.[6]

  • Kinetic Resolution of Alcohols: Chiral copper(II) polymers derived from L-tert-Leucine can be used to catalyze the kinetic resolution of secondary alcohols through acylation.[6]

  • Synthesis of Pharmaceutical Intermediates: It is a vital building block for synthesizing various pharmaceutical intermediates, contributing to the development of drugs for a range of therapeutic areas.[7]

The following diagram illustrates a generalized workflow for the application of L-tert-Leucine in the synthesis of a chiral drug substance.

G cluster_0 Phase 1: Chiral Auxiliary/Intermediate Synthesis cluster_1 Phase 2: Asymmetric Reaction cluster_2 Phase 3: Final Product Synthesis L-tert-Leucine L-tert-Leucine Derivative_Synthesis Derivative Synthesis (e.g., N-protection) L-tert-Leucine->Derivative_Synthesis Chiral_Auxiliary Chiral Auxiliary or Key Intermediate Derivative_Synthesis->Chiral_Auxiliary Asymmetric_Reaction Asymmetric Synthesis (e.g., Aldol Reaction) Chiral_Auxiliary->Asymmetric_Reaction Stereocontrol Prochiral_Substrate Prochiral_Substrate Prochiral_Substrate->Asymmetric_Reaction Chiral_Product_Intermediate Chiral Product Intermediate Asymmetric_Reaction->Chiral_Product_Intermediate Cleavage Cleavage of Auxiliary Chiral_Product_Intermediate->Cleavage Further_Modification Further Synthetic Steps Cleavage->Further_Modification Final_API Final Active Pharmaceutical Ingredient Further_Modification->Final_API

Caption: Workflow of L-tert-Leucine in Chiral Drug Synthesis.

Experimental Protocol: Enzymatic Synthesis of L-tert-Leucine

While chemical synthesis methods exist, enzymatic routes for producing L-tert-Leucine are favored due to their high stereoselectivity, milder reaction conditions, and environmental benefits.[8] The following protocol outlines a general enzymatic synthesis approach.[8]

Objective: To synthesize L-tert-Leucine from trimethylpyruvate (TMP) using a recombinant whole-cell biocatalyst expressing L-leucine dehydrogenase.

Materials:

  • Trimethylpyruvate (TMP)

  • Glucose

  • Ammonium chloride (NH4Cl)

  • Recombinant E. coli cells expressing L-leucine dehydrogenase

  • Sodium hydroxide (NaOH) solution

  • Ammonia solution (NH3·H2O)

  • Water (deionized)

  • Bioreactor (2L)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2L bioreactor, combine 1L of deionized water with 178.2g of glucose, 78.1g of TMP, and 26.8g of NH4Cl.

  • Biocatalyst Addition: Add 10.0g of the whole-cell biocatalyst to the reaction mixture.

  • pH Adjustment: Adjust the initial pH of the reaction mixture to 8.5 using a NaOH solution.

  • Reaction Conditions: Maintain the reaction at a constant pH of 8.5 by the automated addition of a 50% (v/v) ammonia solution. The reaction progress can be monitored by measuring the consumption of TMP.

  • Reaction Termination and Catalyst Removal: Once the reaction is complete, heat the mixture to 60°C to terminate the enzymatic activity. Remove the biocatalyst by centrifugation.

  • Product Isolation: Adjust the pH of the supernatant to 5.9. Concentrate the solution using a rotary evaporator.

  • Crystallization: Slowly cool the concentrated solution to 25°C and then further to 4°C to induce the crystallization of L-tert-Leucine.

  • Drying: Collect the crystals by filtration and dry them to obtain the final product.

Safety and Handling

According to available safety data, L-tert-Leucine is considered an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

Conclusion

L-tert-Leucine stands out as a non-natural amino acid with significant industrial relevance, particularly in the pharmaceutical sector. Its unique steric properties make it an invaluable tool for controlling stereochemistry in the synthesis of complex drug molecules. The continuous development of efficient synthetic methods, including biocatalytic routes, further enhances its accessibility and utility. For researchers and scientists in drug development, a comprehensive understanding of L-tert-Leucine's physicochemical characteristics and applications is crucial for leveraging its full potential in the creation of novel and effective therapeutics.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to a deep dive into one of the most impactful heterocyclic systems in contemporary drug development: the indazole scaffold. As a Senior Application Scientist, I've witnessed firsthand the remarkable versatility of this bicyclic aromatic heterocycle. It's not just another building block; it's a "privileged scaffold," a term we reserve for molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. This guide will move beyond simple descriptions to explore the why and how of the indazole core's success, from its fundamental chemical properties and synthesis to its role in blockbuster therapeutics.

Our exploration will be grounded in the principles of rational drug design, illustrating how the unique electronic and structural features of indazole can be masterfully exploited to address complex therapeutic challenges. We will dissect its function as a versatile pharmacophore, examine critical structure-activity relationships (SAR), and provide actionable, field-tested experimental protocols.

Physicochemical and Structural Attributes: The Source of Versatility

The indazole ring is a bicyclic system composed of a benzene ring fused to a pyrazole ring. This fusion results in a structure with a unique set of properties that make it highly attractive for medicinal chemistry applications.

  • Aromaticity and Stability : The indazole ring is an aromatic system, which confers significant chemical stability. This is a crucial feature for a drug candidate, as it must survive the metabolic processes in the body.

  • Hydrogen Bonding Capability : The presence of two nitrogen atoms, one of which is a pyrrolic-type NH group, allows indazole to act as both a hydrogen bond donor and acceptor. This dual capacity is fundamental to its ability to form specific and strong interactions with biological targets, such as the hinge region of kinases.

  • Tunable Electronics : The electron density of the indazole ring can be readily modulated by the introduction of substituents. This allows for fine-tuning of the molecule's properties, such as its pKa and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Bioisosteric Mimicry : The indazole scaffold is often considered a bioisostere of purines, particularly adenine. This mimicry allows indazole-containing molecules to effectively compete with endogenous ligands for binding sites on enzymes like kinases.

The Synthetic Toolkit: Constructing the Indazole Core

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, enabling the generation of diverse libraries for screening and optimization. Fortunately, a robust portfolio of synthetic methods for constructing the indazole ring has been developed.[1]

Classical methods often involve the cyclization of ortho-substituted phenylhydrazines or related precursors. Modern approaches, however, have increasingly focused on transition-metal-catalyzed C-H activation and annulation strategies, which offer greater efficiency and functional group tolerance.[2]

A generalized workflow for a modern synthetic approach is depicted below:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A Substituted Azobenzene C Rh(III)-Catalyzed C-H Activation/Annulation A->C B Aldehyde B->C D Functionalized 2H-Indazole C->D

Caption: Rh(III)-catalyzed synthesis of 2H-indazoles.

This particular method, a rhodium(III)-catalyzed C-H bond functionalization and cyclative capture, exemplifies a convergent and highly efficient route to 2-substituted 2H-indazoles.[2] The reaction proceeds via the direct addition of an azobenzene C-H bond to an aldehyde, followed by cyclization and aromatization.[2] The ability to use readily available starting materials and the broad functional group compatibility make this an attractive strategy for library synthesis.

Indazole as a Masterkey Pharmacophore in Drug Discovery

The indazole scaffold's true power lies in its adaptability as a pharmacophore across a wide range of therapeutic targets.[3] Its derivatives have shown remarkable efficacy as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[4]

Dominance in Oncology: The Kinase Inhibitor Revolution

Perhaps the most significant impact of the indazole scaffold has been in the development of protein kinase inhibitors for cancer therapy.[5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indazole core is an excellent ATP-mimetic, capable of binding to the ATP-binding site of kinases and inhibiting their activity.[6]

The success of this scaffold is evidenced by the number of FDA-approved drugs that incorporate it:

Drug Name (Brand)Primary Target(s)Approved Indication(s)Citation(s)
Pazopanib (Votrient)VEGFR-1, -2, -3, PDGFR-α, -β, c-KitAdvanced renal cell carcinoma, soft tissue sarcoma[7][8][9]
Niraparib (Zejula)PARP-1, PARP-2Ovarian, fallopian tube, and peritoneal cancer[10][11][12]
Entrectinib (Rozlytrek)TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC[13][14][15]
Axitinib (Inlyta)VEGFR-1, -2, -3Advanced renal cell carcinoma[16]

These drugs highlight the chemical diversity that can be built around the indazole core to achieve selectivity for different kinase targets.

The general mechanism of action for indazole-based kinase inhibitors involves competitive inhibition at the ATP-binding site. The indazole core typically forms key hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Indazole Inhibitor hinge Hinge Region pocket Hydrophobic Pocket indazole_core Indazole Core indazole_core->hinge H-Bonds substituent Side Chain substituent->pocket Hydrophobic Interactions

Caption: Indazole inhibitor binding to a kinase active site.

Beyond Oncology: Expanding Therapeutic Horizons

While oncology has been the primary playground for indazole-based drugs, their potential extends to other therapeutic areas:

  • Anti-inflammatory: Compounds like Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs) that feature the indazole scaffold.[3]

  • Neurodegenerative Diseases: The ability of indazoles to inhibit various kinases, such as GSK-3β and CDK5, which are implicated in the pathology of Alzheimer's disease, makes them promising candidates for neuroprotective therapies.

  • Infectious Diseases: Indazole derivatives have demonstrated both antibacterial and antifungal activities, suggesting their potential as novel anti-infective agents.[4]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of a successful drug is a meticulous process of iterative design, synthesis, and testing. Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For indazole-based compounds, several key SAR principles have emerged:

  • Substitution at N1 vs. N2: The position of substitution on the pyrazole ring can significantly impact target binding and selectivity. For many kinase inhibitors, substitution at the N1 position is preferred.

  • The Role of the C3 Position: The C3 position is a common point of diversification. Attaching various aryl or heteroaryl groups at this position can modulate potency and selectivity by accessing different pockets within the target's active site.

  • Benzene Ring Substitution: Substitution on the fused benzene ring is often used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability. For example, the 7-methyl-indazole moiety has been shown to impart desirable pharmacological properties.[6]

The SAR of Pazopanib provides an excellent case study.[7] Its core structure consists of a central pyrimidine scaffold, a substituted indazole ring, and a benzenesulfonamide group.[7] Modifications to the 2,3-dimethyl-2H-indazole moiety have a significant impact on kinase inhibition, while the benzenesulfonamide group is also critical for its inhibitory activity.[7]

Experimental Protocols

To provide a practical context for the concepts discussed, this section details two key experimental protocols relevant to the discovery and evaluation of indazole-based compounds.

Protocol 1: General Synthesis of a 3-Aryl-1H-Indazole via Suzuki Coupling

This protocol describes a common method for introducing a key pharmacophoric element at the C3 position of the indazole core.

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-1H-indazole.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical assay to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.

G A Dispense Kinase and Substrate B Add Test Compound (Serial Dilution) A->B C Initiate Reaction with ATP B->C D Incubate at RT C->D E Add Kinase-Glo® Reagent (Measures remaining ATP) D->E F Incubate at RT E->F G Measure Luminescence F->G H Calculate IC50 G->H

References

A Preliminary Investigation into the Reactivity of 2,3-Dimethyl-2H-indazol-5-amine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While certain isomers, such as the 6-amino derivative of 2,3-dimethyl-2H-indazole, are well-documented due to their role as key intermediates in drugs like Pazopanib, the 5-amino isomer remains comparatively unexplored.[1] This technical guide provides a preliminary, in-depth investigation into the predicted reactivity of 2,3-Dimethyl-2H-indazol-5-amine (CAS 221681-94-3). By leveraging established chemical principles and drawing analogies from closely related structures, we aim to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile building block. This document outlines a plausible synthetic route, explores the reactivity of both the indazole core and the exocyclic amine, and provides detailed, field-proven protocols for key chemical transformations.

Introduction and Strategic Context

This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₁₁N₃ and a molecular weight of approximately 161.21 g/mol .[2][3] Its structure is characterized by a bicyclic indazole core, which is N2-methylated, and features an additional methyl group at the C3 position. The primary amine at the C5 position serves as a critical handle for a wide array of chemical modifications.

The significance of this scaffold is underscored by its relation to key pharmaceutical intermediates. For instance, the isomeric 2,3-dimethyl-2H-indazol-6-amine is a pivotal building block in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy.[1] This established biological relevance suggests that the 5-amino isomer holds significant, yet untapped, potential for the development of novel small-molecule therapeutics. This guide will bridge the existing knowledge gap by providing a predictive but scientifically grounded exploration of its chemical behavior.

Physicochemical Properties
PropertyValueSource
CAS Number 221681-94-3[2][3][4]
Molecular Formula C₉H₁₁N₃[2][3][4]
Molecular Weight 161.21 g/mol [2]
Predicted XLogP3 1.3[4]
Polar Surface Area (PSA) 43.8 Ų[4]
Predicted Density 1.23 ± 0.1 g/cm³[4]

Proposed Synthesis Pathway

While commercial sources for this compound are available, understanding its synthesis is crucial for scalability and derivatization. Based on established syntheses for isomers, a reliable two-step sequence from a 5-nitro-indazole precursor is proposed.[5][6]

Synthesis cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Group Reduction 3-Methyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole (Precursor) 2,3-Dimethyl-5-nitro-2H-indazole 2,3-Dimethyl-5-nitro-2H-indazole (Intermediate) 3-Methyl-5-nitro-1H-indazole->2,3-Dimethyl-5-nitro-2H-indazole  Dimethyl Carbonate (DMC)  Base (e.g., DABCO)  DMF, Reflux Target This compound (Target Molecule) 2,3-Dimethyl-5-nitro-2H-indazole->Target  SnCl₂·2H₂O  Ethanol, 60°C  or H₂, Pd/C

Caption: Proposed two-step synthesis of the target amine.

Expertise & Causality:
  • Step 1: N-Methylation: The methylation of an N-H indazole can occur at either N1 or N2. Using a reagent like dimethyl carbonate in the presence of a suitable base is a common and relatively safe method for achieving methylation.[5][7] The regioselectivity towards N2 is often influenced by the substrate and reaction conditions, but 2,3-disubstituted products are frequently observed. This step is critical for locking the tautomeric form and influencing the electronic properties of the ring.

  • Step 2: Nitro Group Reduction: The reduction of an aromatic nitro group is a fundamental and reliable transformation. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method that is tolerant of many other functional groups.[6] Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) offers a cleaner, metal-free workup and is highly efficient.

Protocol 2.1: Synthesis via Nitro Reduction
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-Dimethyl-5-nitro-2H-indazole (1.0 eq) and absolute ethanol (15-20 mL per gram of substrate).

  • Reagent Addition: Add anhydrous tin(II) chloride (SnCl₂, 5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain with stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) solution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography or recrystallization.

Reactivity of the 5-Amino Group

The primary amine at the C5 position is an electron-donating group and the principal site of reactivity. Its behavior is analogous to that of a substituted aniline, making it amenable to a host of well-established transformations crucial for library synthesis and lead optimization in drug discovery.

N-Acylation and N-Sulfonylation

The amine readily reacts with electrophilic acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These are fundamental reactions for probing structure-activity relationships (SAR).

  • Causality: The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. A mild base (e.g., pyridine, triethylamine) is typically required to scavenge the HCl byproduct and drive the reaction to completion.

Protocol 3.1.1: Synthesis of an N-Arylsulfonamide Derivative
  • Setup: Dissolve this compound (1.0 eq) in pyridine (10 mL per gram of amine) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into a beaker of ice water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, dilute HCl solution to remove residual pyridine. Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water).

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] This reaction allows for the coupling of the indazole amine with a wide range of aryl or heteroaryl halides (or triflates), providing access to complex diarylamine structures.

  • Causality: The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[9] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the indazole amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[10]

Buchwald Indazolamine 2,3-Dimethyl-2H- indazol-5-amine Product Coupled Product (Diaryl Amine) Indazolamine->Product ArylHalide Aryl/Heteroaryl-X (X = Br, I, OTf) ArylHalide->Product Catalyst Pd₂(dba)₃ or Pd(OAc)₂ + Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., Cs₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Key components for a Buchwald-Hartwig amination.

Protocol 3.2.1: Buchwald-Hartwig Coupling with an Aryl Bromide
  • Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., XPhos, 5-10 mol %).

  • Atmosphere Control: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) followed by anhydrous, degassed toluene (or dioxane).

  • Reaction: Heat the reaction mixture to 80-110°C and stir vigorously for 8-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Diazotization and Sandmeyer Reactions

Like other primary aromatic amines, the 5-amino group can be converted to a diazonium salt. This highly versatile intermediate can then be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions.

  • Causality: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5°C) to form a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (dinitrogen gas) and is readily displaced by nucleophiles, often with the aid of a copper(I) catalyst.

Protocol 3.3.1: Conversion to 5-Bromo-2,3-Dimethyl-2H-indazole
  • Diazotization: Suspend this compound (1.0 eq) in 48% hydrobromic acid (HBr, ~4.0 eq) and cool to 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5°C. Stir for 30-45 minutes at 0°C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0°C.

  • Addition: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture and extract with diethyl ether or ethyl acetate. Wash the organic layer with aqueous NaOH, then water, and finally brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Reactivity of the Indazole Core

While the amino group is the most reactive site for many transformations, the bicyclic indazole ring itself can undergo functionalization, particularly electrophilic aromatic substitution.

  • Directing Effects: The benzene ring of the indazole is activated by the electron-donating amino group at C5 and the fused pyrazole ring. The amino group is a powerful ortho, para-director. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the amine: C4 and C6. Steric hindrance from the C3-methyl group and the pyrazole ring may influence the regioselectivity between these two positions, with C4 being potentially more accessible.

  • Potential Reactions:

    • Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to selective bromination or chlorination at the C4 or C6 position.

    • Nitration: While harsh nitrating conditions could be problematic, milder conditions might allow for the introduction of a nitro group, further expanding synthetic possibilities.

Conclusion and Future Outlook

This compound represents a valuable, yet underutilized, building block for medicinal chemistry and materials science. This guide establishes a predictive framework for its reactivity, grounded in the well-understood chemistry of its isomers and analogous aromatic amines. The exocyclic amino group is a versatile handle for a suite of high-yield transformations including acylation, sulfonylation, palladium-catalyzed cross-coupling, and diazotization. Furthermore, the indazole core itself is primed for selective electrophilic substitution.

Future experimental work should focus on validating these predicted reaction pathways, quantifying yields, and exploring the regioselectivity of electrophilic aromatic substitution. A thorough investigation of this compound's reactivity will undoubtedly unlock its potential for the rapid generation of diverse chemical libraries and the development of novel, high-value molecules.

References

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 2,3-Dimethyl-2H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with various biological targets, particularly the ATP-binding pockets of protein kinases.[2][3] Within this class, the 2,3-Dimethyl-2H-indazole core is of significant interest. It serves as a crucial building block for clinically approved drugs, most notably Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4][5][6] While Pazopanib features a 6-yl-methylamino linkage, the 2,3-Dimethyl-2H-indazol-5-amine parent structure provides a versatile starting point for novel derivative synthesis.

This guide provides drug development professionals with a comprehensive framework for identifying, validating, and characterizing potential therapeutic targets for novel derivatives of this compound. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to target discovery, with a primary focus on the rich target landscape of protein kinases in oncology.

Part 1: The Kinome: A Landscape Ripe for Indazole-Based Inhibition

The human kinome comprises over 500 protein kinases that regulate virtually all cellular processes. Their dysregulation is a hallmark of many diseases, especially cancer, making them high-value therapeutic targets.[7] The indazole scaffold is an excellent ATP-mimetic, capable of forming key hydrogen bond interactions with the kinase hinge region, a conserved motif within the ATP-binding cleft. This bio-isosteric relationship is the fundamental reason for the prevalence of indazole-based kinase inhibitors.[2][7]

Targeting Angiogenesis and Proliferation: Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon ligand binding, activate downstream signaling cascades controlling cell growth, survival, and proliferation. Many cancers are driven by the aberrant activation of RTKs.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The VEGFR family, particularly VEGFR-2, is the principal mediator of angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[8] Inhibition of VEGFR signaling effectively "starves" the tumor.[1] Pazopanib's efficacy is largely derived from its potent, ATP-competitive inhibition of VEGFR-1, -2, and -3 autophosphorylation, which blocks downstream signaling.[1][4] Derivatives of this compound are prime candidates for development as anti-angiogenic agents targeting this pathway.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[7] Genetic alterations leading to FGFR overactivity are oncogenic drivers in various cancers, including urothelial and lung carcinomas.[7][9] Several indazole-based compounds have been developed as potent FGFR inhibitors, validating this as a high-potential target class for new derivatives.[9][10]

RTK_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Growth Factor Growth Factor RTK VEGFR / FGFR Growth Factor->RTK Binds P P RTK->P Autophosphorylation Indazole Indazole Derivative (e.g., Pazopanib) Indazole->RTK Inhibits ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates P2 P Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: RTK signaling and the inhibitory action of indazole derivatives.

Targeting Cell Cycle Control: Serine/Threonine Kinases

These intracellular kinases are master regulators of the cell division cycle. Their inhibition can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[11] Overexpression is common in many tumors, making them attractive targets. The indazole scaffold has been successfully used to generate potent inhibitors of both Aurora A and B, demonstrating the versatility of this core beyond RTKs.[7][11]

  • Polo-Like Kinase 4 (PLK4): PLK4 is the master regulator of centriole duplication. While essential, its overexpression can lead to centrosome amplification and genomic instability, a characteristic of cancer cells. Potent N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors, highlighting another promising avenue for exploration.[12]

Cell_Cycle_Pathway cluster_M_Phase Mitotic Events G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Centrosome Centrosome Duplication Spindle Spindle Assembly Cytokinesis Cytokinesis Indazole_PLK4 Indazole Derivative (PLK4i) PLK4 PLK4 Indazole_PLK4->PLK4 Inhibits Indazole_Aurora Indazole Derivative (AuroraKi) AuroraK Aurora Kinases Indazole_Aurora->AuroraK Inhibits PLK4->Centrosome AuroraK->Spindle AuroraK->Cytokinesis

Caption: Cell cycle regulation and points of inhibition by indazole derivatives.

Part 2: A Step-by-Step Guide to Experimental Target Validation

A hierarchical and logical workflow is critical to efficiently validate the targets of a novel compound series. Each step is designed to answer a specific question, from broad activity profiling to confirming cellular effects.

Protocol 2.1: Primary Target Identification via Kinase Panel Screening
  • Expertise & Causality: The initial step must be broad to avoid bias. A large kinase panel screen provides an unbiased view of a compound's selectivity profile. We use a single, high concentration (e.g., 1-10 µM) to identify all potential interactions. A radiometric assay using ³³P-ATP is often considered the gold standard due to its direct measurement of phosphotransferase activity, minimizing interference from autofluorescent compounds.

  • Methodology (Radiometric Kinase Assay):

    • Preparation: Prepare a reaction buffer specific to the kinase being tested (typically includes a buffer like MOPS or HEPES, MgCl₂, BSA, and DTT).

    • Reaction Setup: In a 96- or 384-well plate, add the kinase, the specific peptide or protein substrate, and the test compound (dissolved in DMSO) or DMSO vehicle control.

    • Initiation: Start the reaction by adding the ATP mix, containing both unlabeled ATP (at a concentration near the Kₘ for that kinase) and radiolabeled [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Termination: Stop the reaction by adding a high concentration of phosphoric acid or EDTA.

    • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

    • Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound radioactivity.

    • Detection: Dry the mat and measure the incorporated radioactivity using a scintillation counter.

    • Analysis: Calculate the percent inhibition relative to the DMSO control.

  • Data Presentation:

Target KinaseCompound X (10 µM) % Inhibition
VEGFR-298%
FGFR192%
Aurora A75%
PLK468%
GSK-3β45%
... (300+ others)< 30%
Protocol 2.2: Potency Determination (IC₅₀)
  • Expertise & Causality: Once primary "hits" (e.g., >50% inhibition) are identified, the next logical step is to quantify their potency. An IC₅₀ (half-maximal inhibitory concentration) value is determined by creating a dose-response curve. This is crucial for ranking compounds and understanding structure-activity relationships (SAR).

  • Methodology:

    • Follow the same assay procedure as in Protocol 2.1.

    • Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 20 µM).

    • Run the assay for each concentration in triplicate.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Data Presentation:

Target KinaseCompound X IC₅₀ (nM)
VEGFR-23.5
FGFR110.2
Aurora A85.7
PLK4150.1
Protocol 2.3: Cellular Target Engagement and Downstream Signaling
  • Expertise & Causality: An in vitro IC₅₀ does not guarantee activity in a living cell. Factors like cell permeability and efflux pumps can prevent the compound from reaching its target. Therefore, we must validate target engagement in a cellular context. Western blotting for the phosphorylated (active) form of the target kinase is a direct and robust method. A decrease in the phospho-protein signal upon compound treatment confirms that the drug is hitting its target and is functionally active.

  • Methodology (Western Blot):

    • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., HUVECs for VEGFR, MCF-7 for PLK4) in 6-well plates. Once cells reach ~80% confluency, serum-starve them (if necessary to reduce basal signaling), then stimulate with the appropriate growth factor (e.g., VEGF) in the presence of various concentrations of the test compound or DMSO control for a short period (e.g., 15-30 minutes).

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE & Transfer: Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-VEGFR2 Tyr1175).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal loading and that the compound is not causing protein degradation.

Western_Blot_Workflow start Seed Cancer Cell Line treat Treat with Compound & Growth Factor start->treat lyse Lyse Cells (Add Phosphatase Inhibitors) treat->lyse quant Quantify Protein (BCA Assay) lyse->quant sds SDS-PAGE Separation quant->sds transfer Transfer to PVDF Membrane sds->transfer probe Immunoblot: 1. Anti-Phospho-Target 2. Anti-Total-Target 3. Anti-Loading Control transfer->probe detect ECL Detection & Imaging probe->detect

Caption: Experimental workflow for cellular target validation via Western Blot.

Protocol 2.4: Cellular Phenotypic Assays
  • Expertise & Causality: After confirming target engagement, the final step is to demonstrate that this engagement leads to the desired biological outcome. For anti-cancer agents, this typically involves inhibiting cell proliferation and/or inducing cell death (apoptosis).

  • Methodology (Anti-Proliferation Assay - MTS/MTT):

    • Seeding: Seed cancer cells in a 96-well plate at a low density.

    • Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubation: Incubate for 72 hours, a period that allows for multiple cell doublings.

    • Detection: Add an MTS or MTT reagent. Viable cells with active metabolism will convert the reagent into a colored formazan product.

    • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

    • Analysis: Calculate the cellular IC₅₀ by plotting absorbance against log[concentration].

  • Methodology (Apoptosis Assay - Annexin V/PI Staining):

    • Treatment: Treat cells in a 6-well plate with the compound at concentrations around its cellular IC₅₀ for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).

    • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic). A significant increase in the Annexin V positive populations indicates apoptosis induction.[13][14]

Part 3: Exploring Beyond the Kinome

While kinases are the most probable targets, the versatility of the indazole scaffold allows for interactions with other target classes.[10][15] Should kinase screening prove unfruitful, or for programs seeking novel mechanisms, broader target-agnostic and phenotypic screening approaches should be considered.

  • Glycogen Synthase Kinase-3 (GSK-3): Indazole derivatives have been identified as inhibitors of GSK-3, a kinase implicated in a multitude of diseases including metabolic disorders, neurodegeneration, and cancer.[7]

  • Cardiovascular Targets: The indazole scaffold is being explored for cardiovascular diseases. For instance, the derivative ARRY-371797 is a p38α (MAPK14) inhibitor that has entered clinical trials for dilated cardiomyopathy.[15] This demonstrates that derivatives could be screened against panels of cardiovascular targets (e.g., Rho kinase, phosphodiesterases) for non-oncological indications.[15]

Conclusion

The this compound core represents a highly promising starting point for the development of novel therapeutics. The overwhelming body of evidence points toward protein kinases as the most fertile ground for target discovery, with a strong precedent set by approved drugs like Pazopanib. By employing a systematic and logical validation workflow—progressing from broad panel screening to specific potency determination, cellular target engagement, and finally to phenotypic outcomes—researchers can efficiently identify and validate high-quality therapeutic targets. This rigorous, evidence-based approach is paramount to de-risking drug discovery programs and ultimately translating the chemical potential of the indazole scaffold into clinically impactful medicines.

References

Unraveling the Core Mechanisms: A Technical Guide to Indazole-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Indazole Scaffold in Precision Oncology

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically successful oncology drugs.[1][2] Its versatile chemical nature allows for the synthesis of derivatives that can potently and selectively inhibit a range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4] Marketed drugs such as Axitinib, Pazopanib, and Entrectinib stand as testaments to the therapeutic potential of indazole-based agents in treating various malignancies, including renal cell carcinoma and non-small cell lung cancer.[1][2][5][6] This technical guide provides an in-depth exploration of the mechanisms of action for these compounds, offering insights for researchers, scientists, and drug development professionals in the field of oncology. We will delve into the key signaling pathways targeted by indazole derivatives, detail the experimental methodologies used to elucidate their mechanisms, and provide a framework for the preclinical evaluation of novel indazole-based drug candidates.

I. The Indazole Core: A Versatile Pharmacophore for Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, serves as a robust foundation for the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal starting point for developing targeted therapies.[3] Many indazole derivatives function as ATP-competitive inhibitors, effectively blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.[7][8]

A number of anticancer drugs with an indazole core are commercially available, including axitinib, linifanib, niraparib, and pazopanib.[3] These compounds have demonstrated efficacy against a variety of cancers, such as lung, breast, colon, and prostate cancers.[3] The development of indazole derivatives as kinase inhibitors has been a significant area of research in recent years, with a focus on both tyrosine and serine/threonine kinases.[3][4]

II. Key Mechanistic Classes of Indazole-Based Oncology Drugs

The anticancer activity of indazole compounds stems from their ability to modulate a variety of signaling pathways crucial for tumor growth, proliferation, and survival. While kinase inhibition is the most prominent mechanism, other modes of action have also been identified.

A. Inhibition of Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Tumor Growth

A primary mechanism of action for many clinically approved indazole-based drugs is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[9][10]

Exemplary Compound: Axitinib

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[9][10][11] By binding to the ATP-binding site of VEGFRs, axitinib inhibits their kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[9] This leads to a reduction in tumor angiogenesis, effectively starving the tumor of its blood supply.[9][10] Axitinib also exhibits inhibitory activity against platelet-derived growth factor receptors (PDGFR) and c-KIT.[11][12]

Exemplary Compound: Pazopanib

Pazopanib is another multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[13][14] Its anti-angiogenic properties are central to its mechanism of action, leading to the inhibition of tumor growth and metastasis.[15][16] Pazopanib has been approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[14][15]

Below is a diagram illustrating the signaling pathway inhibited by Axitinib and Pazopanib.

VEGFR_PDGFR_Inhibition cluster_receptor Cell Membrane cluster_drugs Indazole-Based Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK Axitinib Axitinib Axitinib->VEGFR Inhibits Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Proliferation Endothelial Cell Proliferation & Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: Inhibition of VEGFR and PDGFR signaling by Axitinib and Pazopanib.

B. Targeting Oncogenic Fusion Proteins

Chromosomal rearrangements can lead to the formation of fusion genes that encode constitutively active kinases, driving oncogenesis.[17] Indazole-based compounds have been developed to specifically target these oncogenic drivers.

Exemplary Compound: Entrectinib

Entrectinib is a potent inhibitor of the tyrosine kinases TRKA, TRKB, and TRKC (encoded by NTRK genes), ROS1, and ALK.[18][19] NTRK, ROS1, and ALK gene fusions result in constitutively active kinase domains that promote cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[7][8][18] Entrectinib acts as an ATP-competitive inhibitor, blocking these aberrant signaling pathways and inducing tumor cell apoptosis.[8][18] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[7]

The following diagram depicts the mechanism of action of Entrectinib.

Entrectinib_MOA cluster_fusion_proteins Oncogenic Fusion Proteins cluster_downstream_entrectinib Downstream Signaling cluster_cellular_response_entrectinib Cellular Response TRK_fusion NTRK Fusion PI3K_AKT_ent PI3K/AKT Pathway TRK_fusion->PI3K_AKT_ent RAS_MAPK_ent RAS/MAPK Pathway TRK_fusion->RAS_MAPK_ent ROS1_fusion ROS1 Fusion ROS1_fusion->PI3K_AKT_ent ROS1_fusion->RAS_MAPK_ent ALK_fusion ALK Fusion ALK_fusion->PI3K_AKT_ent ALK_fusion->RAS_MAPK_ent JAK_STAT_ent JAK/STAT Pathway ALK_fusion->JAK_STAT_ent Entrectinib Entrectinib Entrectinib->TRK_fusion Inhibits Entrectinib->ROS1_fusion Inhibits Entrectinib->ALK_fusion Inhibits Proliferation_ent Tumor Cell Proliferation PI3K_AKT_ent->Proliferation_ent RAS_MAPK_ent->Proliferation_ent JAK_STAT_ent->Proliferation_ent Apoptosis_ent Apoptosis Proliferation_ent->Apoptosis_ent Leads to

Caption: Entrectinib inhibits oncogenic fusion proteins and their downstream signaling.

C. Modulation of Chaperone Proteins: The Case of HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous "client" proteins, many of which are oncoproteins.[20] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[20]

Exemplary Compound: Ganetespib (STA-9090)

Ganetespib is a second-generation, non-geldanamycin HSP90 inhibitor.[21] It binds to the N-terminal ATP-binding pocket of HSP90, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins, including RAF, KIT, EGFR, HER2, PDGFRα, and VEGFR2.[20][21] This disrupts critical signaling pathways for tumor growth and survival, such as the PI3K/Akt, MAPK, and JAK/STAT pathways.[21][22]

The workflow for assessing HSP90 inhibition is presented below.

HSP90_Inhibition_Workflow Start Start: Treat cells with Ganetespib or vehicle Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Client_Protein Probe for HSP90 Client Proteins (e.g., AKT, RAF, EGFR) Western_Blot->Client_Protein HSP70 Probe for HSP70 (Induction indicates HSP90 inhibition) Western_Blot->HSP70 End End: Assess client protein degradation and HSP70 induction Client_Protein->End HSP70->End

Caption: Experimental workflow for evaluating HSP90 inhibition by Ganetespib.

III. Experimental Protocols for Mechanistic Elucidation

A robust and multi-faceted experimental approach is essential to fully characterize the mechanism of action of novel indazole-based compounds. The following protocols represent a core set of assays for preclinical evaluation.

A. In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity and selectivity of an indazole compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinases of interest (e.g., VEGFR2, ALK, HSP90).

    • Kinase-specific peptide or protein substrate.

    • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies).

    • Indazole compound stock solution in DMSO.

    • Kinase reaction buffer.

    • 96- or 384-well plates.

    • Detection reagents (e.g., phosphospecific antibodies, scintillation counter).

  • Procedure:

    • Prepare serial dilutions of the indazole compound in DMSO.

    • In a multi-well plate, add the kinase, substrate, and kinase reaction buffer.

    • Add the diluted indazole compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate using an appropriate detection method.

    • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the log of the compound concentration.

B. Cellular Proliferation and Viability Assays

Objective: To assess the cytostatic or cytotoxic effects of the indazole compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines with known genetic backgrounds (e.g., harboring specific kinase mutations or fusions).

    • Cell culture medium and supplements.

    • Indazole compound stock solution in DMSO.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the indazole compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

C. Western Blot Analysis for Target Engagement and Downstream Signaling

Objective: To confirm target engagement in a cellular context and evaluate the effect of the compound on downstream signaling pathways.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines.

    • Indazole compound.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against the target kinase (total and phosphorylated forms) and downstream signaling proteins (e.g., p-AKT, p-ERK).

    • Secondary antibodies conjugated to HRP or a fluorescent dye.

    • SDS-PAGE gels and electrophoresis equipment.

    • Western blot transfer system.

    • Chemiluminescent or fluorescent detection reagents and imaging system.

  • Procedure:

    • Treat cancer cells with the indazole compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a suitable detection system.

    • Analyze the changes in protein phosphorylation and expression levels to confirm target inhibition and modulation of downstream pathways.

IV. Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of selected indazole-based compounds against their primary targets.

CompoundPrimary Target(s)IC50 (nM)Reference(s)
Axitinib VEGFR-1, -2, -30.1 - 0.3[11]
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-kit(Varies by target)[13][14]
Entrectinib TRKA, B, C, ROS1, ALK0.1 - 1.7[8]

V. Conclusion and Future Perspectives

Indazole-based compounds have proven to be a highly successful class of targeted therapies in oncology. Their mechanisms of action are primarily centered on the inhibition of key protein kinases that drive tumor growth, proliferation, and angiogenesis. The examples of Axitinib, Pazopanib, Entrectinib, and Ganetespib highlight the diverse range of targets that can be effectively modulated by this versatile chemical scaffold.

Future research in this area will likely focus on the development of more selective and potent indazole derivatives to overcome drug resistance and minimize off-target effects. Additionally, exploring novel indazole-based compounds that target other critical cancer pathways beyond kinase inhibition holds significant promise. A thorough understanding of the mechanisms of action, facilitated by the experimental approaches outlined in this guide, is paramount to the successful clinical translation of the next generation of indazole-based anticancer agents.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2,3-Dimethyl-2H-indazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The protocol herein details a robust two-step synthetic pathway commencing from 3-methyl-5-nitro-1H-indazole. The synthesis involves a regioselective N-methylation to yield the key intermediate, 2,3-dimethyl-5-nitro-2H-indazole, followed by a high-yield reduction of the nitro moiety. This guide emphasizes the causal relationships behind procedural choices, stringent safety protocols for handling hazardous reagents, and detailed characterization checkpoints to ensure the synthesis of a high-purity final product.

Introduction

Indazole derivatives are privileged scaffolds in pharmaceutical research, forming the core of numerous biologically active compounds. The specific isomer, this compound (CAS No. 221681-94-3), serves as a critical precursor for more complex molecules, including protein degrader building blocks.[3] Achieving regiochemical control during the alkylation of the indazole core is a common synthetic challenge, as reactions can often yield a mixture of N1 and N2 isomers.[4]

The synthetic strategy outlined in this application note is designed to maximize the yield of the desired N2-methylated isomer, which is often the kinetically favored product under specific conditions.[5] The subsequent reduction of the nitro group is accomplished using tin(II) chloride, a mild and effective method that is tolerant of the heterocyclic core.[6][7] This document provides researchers with a reliable and scalable protocol, grounded in established chemical principles.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • N-Methylation: Regioselective methylation of 3-methyl-5-nitro-1H-indazole at the N2 position to form 2,3-dimethyl-5-nitro-2H-indazole.

  • Nitro-Reduction: Reduction of the 5-nitro group to the corresponding 5-amine.

Caption: Overall two-step synthesis pathway.

PART 1: Synthesis of 2,3-Dimethyl-5-nitro-2H-indazole

This initial step focuses on the methylation of the indazole ring. The regioselectivity of this reaction is highly dependent on the choice of base, solvent, and methylating agent. While methylation can occur at both N1 and N2 positions, the use of dimethyl sulfate with potassium carbonate in a polar aprotic solvent like acetone tends to favor the kinetically controlled N2 product. The N1 isomer is generally the thermodynamically more stable product and may be favored under different conditions.[5]

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Quantity (10 mmol scale)Notes
3-Methyl-5-nitro-1H-indazole6494-19-5177.151.77 g (10.0 mmol)Starting material.
Dimethyl Sulfate (DMS)77-78-1126.130.84 mL (11.0 mmol)EXTREMELY TOXIC & CARCINOGENIC . Handle with extreme caution in a certified chemical fume hood.[8]
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g (15.0 mmol)Anhydrous, finely powdered.
Acetone67-64-158.0850 mLAnhydrous.
Dichloromethane (DCM)75-09-284.93~100 mLFor extraction.
Saturated aq. NaHCO₃ solution--~50 mLFor workup.
Brine--~50 mLFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying.

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard glassware, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-nitro-1H-indazole (1.77 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously.

  • Addition of Methylating Agent: In a certified chemical fume hood, carefully measure dimethyl sulfate (0.84 mL, 11.0 mmol) and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the crude residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which will be a mixture of N1 and N2 isomers.

  • Purification: Purify the crude mixture by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The N2 isomer is generally more polar and will have a lower Rf value than the N1 isomer. Combine the fractions containing the desired product (2,3-dimethyl-5-nitro-2H-indazole) and concentrate to afford a solid. A similar methylation for the 6-nitro isomer yields the N2 product in high purity.[9]

PART 2: Synthesis of this compound

This step employs the well-established reduction of an aromatic nitro group to a primary amine using tin(II) chloride dihydrate in an acidic medium. This method is highly effective and proceeds with excellent yield for nitro-indazole systems.[10]

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Quantity (5 mmol scale)Notes
2,3-Dimethyl-5-nitro-2H-indazole221681-94-3 (Amine)191.180.96 g (5.0 mmol)Product from Part 1.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.635.64 g (25.0 mmol)White crystalline solid.[11]
Ethanol (EtOH)64-17-546.0725 mLReagent grade.
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~5 mLCorrosive. Handle with care.
2M Sodium Hydroxide (NaOH) solution1310-73-240.00As needed (~50-60 mL)For neutralization.
Ethyl Acetate141-78-688.11~150 mLFor extraction.

Equipment: 100 mL round-bottom flask, magnetic stirrer, ice bath, standard glassware, separatory funnel, rotary evaporator, Buchner funnel.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3-dimethyl-5-nitro-2H-indazole (0.96 g, 5.0 mmol) in 25 mL of ethanol.

  • Addition of Reducing Agent: Stir the solution and cool it to 0°C in an ice bath. Add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) to the solution. The mixture may become a thick suspension.

  • Acidification: While maintaining the temperature at 0-5°C, add concentrated hydrochloric acid (~5 mL) dropwise. A detailed procedure for a similar reduction on the 6-nitro isomer specifies keeping the temperature below 5°C during this addition.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup - Precipitation: Upon reaction completion, a precipitate (the hydrochloride salt of the product) may form. If necessary, add diethyl ether to facilitate further precipitation.

  • Workup - Isolation & Neutralization: Collect the solid by vacuum filtration through a Buchner funnel. Suspend the collected solid in water (50 mL) and cool in an ice bath. Slowly add 2M NaOH solution with stirring until the pH of the solution is basic (pH 9-10).

  • Workup - Extraction: Transfer the basic aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a solid.[1]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental Workflow Diagram

Workflow cluster_Part1 Part 1: N-Methylation cluster_Part2 Part 2: Nitro Reduction P1_Start 1. Combine Indazole & K₂CO₃ in Acetone P1_AddDMS 2. Add Dimethyl Sulfate (DMS) Dropwise P1_Start->P1_AddDMS P1_Reflux 3. Reflux for 4-6h P1_AddDMS->P1_Reflux P1_Workup 4. Filter, Concentrate, Extract with DCM P1_Reflux->P1_Workup P1_Purify 5. Purify by Column Chromatography P1_Workup->P1_Purify P1_Intermediate Intermediate: 2,3-Dimethyl-5-nitro-2H-indazole P1_Purify->P1_Intermediate P2_Start 6. Dissolve Intermediate in EtOH P1_Intermediate->P2_Start Proceed to Part 2 P2_AddSnCl2 7. Add SnCl₂·2H₂O at 0°C P2_Start->P2_AddSnCl2 P2_AddHCl 8. Add Conc. HCl Dropwise at 0-5°C P2_AddSnCl2->P2_AddHCl P2_React 9. Stir at RT for 1-2h P2_AddHCl->P2_React P2_Workup 10. Isolate HCl salt, Neutralize with NaOH P2_React->P2_Workup P2_Extract 11. Extract with Ethyl Acetate, Dry & Concentrate P2_Workup->P2_Extract P2_Product Final Product: This compound P2_Extract->P2_Product

Caption: Step-by-step experimental workflow.

Mandatory Safety Precautions

Dimethyl Sulfate (DMS) is a potent carcinogen and is extremely toxic and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin. Effects of exposure may be delayed.[8][12][13] All operations involving DMS must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, splash goggles, and a face shield are required. Use two pairs of appropriate, heavy-duty, impermeable gloves (e.g., butyl rubber or Viton) and ensure there is no exposed skin.[14]

  • Handling: Always handle DMS in a well-ventilated fume hood.[13] Have an emergency safety shower and eyewash station immediately accessible.[12] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[13]

  • Spills: In the event of a spill, evacuate the area. Use a spill pillow or other absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[13] Neutralize with a dilute aqueous ammonia solution. Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15-30 minutes. Seek immediate medical attention.[12][15]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12][15]

    • Inhalation: Move the person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Waste Disposal: All DMS-contaminated waste (glassware, gloves, absorbent materials) must be treated with a neutralizing agent (e.g., 10% ammonia solution) before being placed in a designated hazardous waste container.

Concentrated Acids (HCl): Are highly corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

References

Application Notes & Protocols: 2,3-Dimethyl-2H-indazol-5-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2,3-Dimethyl-2H-indazol-5-amine (CAS No. 221681-94-3). The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] We explore the reactivity of the 5-amino functional group, presenting its application in key bond-forming reactions. While the regioisomeric 2,3-dimethyl-2H-indazol-6-amine is famously used in the synthesis of the FDA-approved drug Pazopanib[3][4][5], this guide will use those established principles to outline robust protocols for the 5-amino isomer, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: The this compound Scaffold

This compound is a heterocyclic aromatic amine that serves as a valuable starting material for the synthesis of complex organic molecules. Its structural motif, a dimethylated indazole core, is a cornerstone in the design of compounds targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][6] The primary amino group at the C5 position provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, biologically active structures.

Physicochemical Properties
PropertyValueReference
CAS Number 221681-94-3[7][8][9]
Molecular Formula C₉H₁₁N₃[7][9][10]
Molecular Weight 161.20 g/mol [7][9]
Appearance Solid (typical)-
Purity Typically ≥97%[10]
LogP 1.3[7]
Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[7][11]

  • Storage: Store in a tightly closed container in a cool, dry place.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

This product is intended for research and development use only.[9]

Core Synthetic Applications: A Framework Based on Kinase Inhibitor Synthesis

The synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor, provides an excellent blueprint for understanding the utility of the aminodimethylindazole scaffold.[5][13] The documented industrial synthesis involves coupling 2,3-dimethyl-2H-indazol-6-amine with a 2,4-dichloropyrimidine intermediate.[3][14] This key C-N bond formation occurs via a nucleophilic aromatic substitution (SNAr) reaction. We will adapt this and other modern synthetic methods to the 5-amino isomer.

G cluster_0 Synthetic Strategies cluster_1 Target Molecules Indazole 2,3-Dimethyl-2H- indazol-5-amine SNAr Nucleophilic Aromatic Substitution (SNAr) Indazole->SNAr  Amine as  Nucleophile Pd_Coupling Palladium-Catalyzed Cross-Coupling Indazole->Pd_Coupling  Amine as  Coupling Partner Kinase_Inhibitors Kinase Inhibitors SNAr->Kinase_Inhibitors Pd_Coupling->Kinase_Inhibitors Other_Actives Other Biologically Active Compounds Pd_Coupling->Other_Actives

Caption: Synthetic pathways for this compound.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Scientific Principle

The exocyclic amino group of this compound is nucleophilic and can readily attack electron-deficient aromatic rings, such as pyrimidines or triazines substituted with good leaving groups (e.g., halogens). This SNAr reaction is a cornerstone for building many heterocyclic drug scaffolds. The reaction is typically performed in a polar aprotic solvent to stabilize the charged intermediate (Meisenheimer complex) and in the presence of a non-nucleophilic base to neutralize the acid generated.

Detailed Experimental Protocol: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-5-amine

This protocol is adapted from analogous syntheses of Pazopanib intermediates.[3]

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the solution at room temperature.

  • Slowly add triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Causality of Choices:

  • Solvent (DMSO): A polar aprotic solvent is used to effectively dissolve the reagents and stabilize the charged intermediates of the SNAr mechanism, accelerating the reaction.

  • Base (TEA): A non-nucleophilic organic base is chosen to neutralize the HCl byproduct without competing with the indazole amine as a nucleophile.

  • Temperature (80-90 °C): Moderate heating provides the necessary activation energy for the substitution reaction on the deactivated pyrimidine ring.

Application Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-N and C-C bond formation, offering mild and functional-group-tolerant methods to construct complex molecules.[15][16]

G cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki Coupling (via Bromo-Indazole) Indazole 2,3-Dimethyl-2H- indazol-5-amine Product_B N-Aryl Indazole Product Indazole->Product_B Bromo_Indazole 5-Bromo-2,3-dimethyl- 2H-indazol-amine Indazole->Bromo_Indazole Bromination Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product_B Pd_Catalyst_B Pd Catalyst + Ligand Pd_Catalyst_B->Product_B Base_B Base (e.g., NaOtBu) Base_B->Product_B Product_S 5-Aryl Indazole Product Bromo_Indazole->Product_S Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Product_S Pd_Catalyst_S Pd Catalyst Pd_Catalyst_S->Product_S Base_S Base (e.g., K2CO3) Base_S->Product_S

Caption: Palladium-catalyzed cross-coupling strategies.

Buchwald-Hartwig Amination

Scientific Principle: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[15][17] This reaction is catalyzed by a palladium complex, typically supported by a bulky, electron-rich phosphine ligand. The choice of ligand, base, and solvent is critical for achieving high yields.

Detailed Experimental Protocol:

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)

  • XPhos (Ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (approx. 0.2 M concentration)

Procedure:

  • In a glovebox, add the aryl bromide (1.0 eq), Pd₂(dba)₃, XPhos, and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube or reaction vial.

  • Add this compound (1.2 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the N-arylated product.

Causality of Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): This combination is a "third-generation" Buchwald-Hartwig catalyst system, known for its high activity and broad substrate scope, enabling the coupling of aryl bromides and even chlorides.[15] The bulky XPhos ligand facilitates the crucial reductive elimination step.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex.[18]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, necessitating the use of inert atmosphere techniques to prevent catalyst degradation.

Suzuki Cross-Coupling

Scientific Principle: To participate in a Suzuki coupling, the indazole must first be functionalized with a halide or triflate. The resulting halo-indazole can then be coupled with an organoboron reagent (e.g., a boronic acid or ester) in a palladium-catalyzed reaction to form a new C-C bond.[16][19][20] This two-step sequence allows for the introduction of diverse aryl or alkyl groups at a specific position on the indazole core.

Detailed Experimental Protocol: Two-Step Synthesis of a 5-Aryl Indazole

Step A: Bromination (Illustrative)

  • The indazole ring can be brominated using a reagent like N-Bromosuccinimide (NBS). The position of bromination will be directed by the existing substituents. Protecting the amine may be necessary prior to this step.

Step B: Suzuki Coupling of a Bromo-Indazole Intermediate This protocol assumes the successful synthesis of a 5-bromo-2,3-dimethyl-2H-indazol-amine intermediate.

Materials:

  • Bromo-indazole intermediate (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Pd(dppf)Cl₂ (Palladium catalyst, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction flask, add the bromo-indazole intermediate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂, and potassium carbonate (2.0 eq).

  • Add the DME/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction to reflux (approx. 85-90 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 5-aryl indazole product.

Causality of Choices:

  • Catalyst (Pd(dppf)Cl₂): This is a robust and versatile catalyst for Suzuki couplings, effective for a wide range of aryl halides and boronic acids.[19]

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[21]

  • Solvent (DME/Water): The mixed aqueous-organic solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

Conclusion

This compound is a highly valuable building block for synthetic and medicinal chemistry. The protocols outlined in this guide demonstrate its utility in fundamental bond-forming reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-couplings. By leveraging these robust and well-understood transformations, researchers can efficiently incorporate the privileged indazole scaffold into novel molecules for drug discovery and materials science applications.

References

Application Note: The Strategic Synthesis of Pazopanib via 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Indazole Moiety in Pazopanib

Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma (RCC) and soft-tissue sarcoma (STS).[1][2] Its mechanism of action involves the inhibition of several key receptors, including the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), which are crucial for angiogenesis and tumor growth.[3][4][5] The molecular architecture of Pazopanib is a convergent assembly of three critical building blocks: a sulfonamide side-chain, a pyrimidine core, and a substituted indazole ring.[6]

This application note provides a detailed guide to the synthesis of Pazopanib, with a specific focus on the preparation and application of its key indazole intermediate. It is critical to establish at the outset that a thorough review of scientific literature, including seminal patents and process chemistry publications, confirms that the crucial precursor is 2,3-Dimethyl-2H-indazol-6-amine and its derivatives, not the 5-amino isomer. All established and industrially viable synthetic routes rely on the specific regiochemistry of the 6-amino-indazole. Therefore, this guide will detail the scientifically validated pathway utilizing 2,3-Dimethyl-2H-indazol-6-amine to ensure accuracy and reproducibility for researchers in the field.

Synthetic Strategy: A Convergent Approach

The synthesis of Pazopanib is a prime example of a convergent strategy, where key fragments of the molecule are prepared separately before being coupled in the final stages. This approach enhances overall efficiency and simplifies purification. The primary disconnection points reveal three key synthons:

  • The Indazole Moiety: N,2,3-trimethyl-2H-indazol-6-amine.

  • The Pyrimidine Linker: 2,4-dichloropyrimidine.

  • The Sulfonamide Side-Chain: 5-amino-2-methylbenzenesulfonamide.

The general workflow involves the initial coupling of the indazole and pyrimidine fragments, followed by a final condensation with the sulfonamide component.

Indazole Indazole Moiety (N,2,3-trimethyl-2H-indazol-6-amine) Intermediate Key Intermediate (N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine) Indazole->Intermediate Nucleophilic Substitution Pyrimidine Pyrimidine Linker (2,4-Dichloropyrimidine) Pyrimidine->Intermediate Sulfonamide Sulfonamide Side-Chain (5-amino-2-methylbenzenesulfonamide) Pazopanib Pazopanib Sulfonamide->Pazopanib Intermediate->Pazopanib Final Condensation

Caption: Convergent synthesis workflow for Pazopanib.

Part 1: Synthesis of the Core Indazole Intermediate

The most common starting material for the indazole core is 3-methyl-6-nitro-1H-indazole.[3][6] This precursor undergoes a three-step transformation to yield the required N,2,3-trimethyl-2H-indazol-6-amine, which is more stable than its unmethylated counterpart and correctly poised for subsequent reactions.[3][7]

sub 3-Methyl-6-nitro-1H-indazole p1 3-Methyl-1H-indazol-6-amine sub->p1 Step 1: Nitro Reduction (SnCl2·2H2O, HCl) p2 N,3-Dimethyl-1H-indazol-6-amine p1->p2 Step 2: N-Methylation (Amine) (Paraformaldehyde, NaBH4) p3 N,2,3-Trimethyl-2H-indazol-6-amine p2->p3 Step 3: N-Methylation (Indazole) (Trimethyl Orthoformate, H2SO4)

Caption: Synthesis of the key N,2,3-trimethyl-2H-indazol-6-amine intermediate.

Protocol 1.1: Step 1 - Reduction of 3-Methyl-6-nitro-1H-indazole

Rationale: The reduction of the nitro group to a primary amine is the critical first step. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation. The acidic medium converts the resulting amine into its hydrochloride salt, which often precipitates, facilitating isolation and improving stability.[3][8]

  • Materials: 3-methyl-6-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Ethyl acetate, Deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, disperse 3-methyl-6-nitro-1H-indazole (1.0 eq) in ethyl acetate at 0 °C.[3]

    • Slowly add Tin(II) chloride dihydrate (4.0 eq).[3]

    • Add concentrated HCl dropwise, ensuring the internal temperature remains below 10 °C using an ice bath.[3]

    • Once the addition is complete, remove the ice bath and stir the mixture for approximately 3 hours at room temperature. Monitor reaction completion via TLC.

    • Cool the reaction mixture to 5 °C and neutralize by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine.[3]

Protocol 1.2: Step 2 - Reductive Amination to N,3-Dimethyl-1H-indazol-6-amine

Rationale: Selective mono-N-methylation of the primary aniline is achieved via reductive amination. Paraformaldehyde serves as the source of formaldehyde, which forms an intermediate imine (or Schiff base) with the amine. Sodium borohydride (NaBH₄), a mild reducing agent, then reduces the imine to the secondary amine.[3][9]

  • Materials: 3-methyl-1H-indazol-6-amine, Methanol, Paraformaldehyde, Sodium methoxide (CH₃ONa), Sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve 3-methyl-1H-indazol-6-amine (1.0 eq) in methanol in a round-bottom flask.[3]

    • Add sodium methoxide (5.0 eq) and paraformaldehyde (5.0 eq).[7]

    • Reflux the mixture for 5 minutes, then stir at room temperature for 4 hours.[7]

    • Cool the reaction to 5 °C and add sodium borohydride (4.0 eq) portion-wise.

    • Reflux the mixture for an additional 2 hours.

    • Remove the solvent by rotary evaporation. Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford N,3-dimethyl-1H-indazol-6-amine.[3]

Protocol 1.3: Step 3 - Regioselective N-Methylation of the Indazole Ring

Rationale: The final step is the crucial methylation of the indazole N2-position. Trimethyl orthoformate in the presence of a strong acid like sulfuric acid is an effective reagent for this regioselective methylation, favoring the thermodynamically more stable 2H-indazole isomer.[3][9]

  • Materials: N,3-dimethyl-1H-indazol-6-amine, Toluene, N,N-dimethylformamide (DMF), Trimethyl orthoformate, Concentrated H₂SO₄ (98%).

  • Procedure:

    • To a flask containing toluene and a small amount of DMF, add trimethyl orthoformate (4.0 eq).[3]

    • Cool the mixture to 5 °C and carefully add concentrated H₂SO₄ (0.7 eq) dropwise.

    • Add N,3-dimethyl-1H-indazol-6-amine (1.0 eq) to the reaction mixture.[3]

    • Heat the reaction to 60 °C and stir for 5 hours.[9]

    • After cooling, remove the solvent under reduced pressure.

    • Add water to the residue and basify with a 50% NaOH solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N,2,3-trimethyl-2H-indazol-6-amine.[6]

Part 2: Assembly of the Pazopanib Backbone

With the key indazole intermediate in hand, the next phase involves coupling it with the pyrimidine linker and then introducing the sulfonamide side-chain.

sub1 N,2,3-Trimethyl-2H-indazol-6-amine p1 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine sub1->p1 Step 4: Nucleophilic Aromatic Substitution (NaHCO3, DMF) sub2 2,4-Dichloropyrimidine sub2->p1 p2 Pazopanib p1->p2 Step 5: Final Condensation (HCl, Isopropyl Alcohol) sub3 5-amino-2-methylbenzenesulfonamide sub3->p2

Caption: Final assembly steps in the synthesis of Pazopanib.

Protocol 2.1: Step 4 - Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Rationale: This step is a nucleophilic aromatic substitution (SNAᵣ) reaction. The methylated amine of the indazole acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient 2,4-dichloropyrimidine ring. The C4 chlorine is more reactive and is displaced preferentially. A mild base like sodium bicarbonate is used to neutralize the HCl generated during the reaction.[10][11]

  • Materials: N,2,3-trimethyl-2H-indazol-6-amine, 2,4-Dichloropyrimidine, Sodium bicarbonate (NaHCO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • Charge a flask with N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq), 2,4-dichloropyrimidine (1.5 eq), sodium bicarbonate (2.0 eq), and DMF.

    • Heat the reaction mixture to approximately 85 °C and stir until the reaction is complete (monitor by TLC).

    • Cool the mixture and add water to precipitate the product. Stir for 2-3 hours to complete crystallization.

    • Collect the solid product by filtration, wash thoroughly with water, and dry to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

Protocol 2.2: Step 5 - Final Coupling to Synthesize Pazopanib

Rationale: The final bond is formed in another SNAᵣ reaction, where the aniline nitrogen of 5-amino-2-methylbenzenesulfonamide displaces the remaining chlorine on the pyrimidine ring. The reaction is typically catalyzed by acid, which protonates the pyrimidine ring, making it more susceptible to nucleophilic attack.[6][11]

  • Materials: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, Isopropyl alcohol (IPA), Hydrochloric acid (4M solution in IPA or concentrated HCl).

  • Procedure:

    • Suspend N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.1 eq) in isopropyl alcohol.[6]

    • Add a catalytic amount of hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 10-12 hours, monitoring for completion by TLC or HPLC.[6]

    • Cool the mixture to room temperature and stir for 30 minutes to allow the Pazopanib hydrochloride salt to precipitate.

    • Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of Pazopanib. Note that yields are highly dependent on reaction scale, purity of reagents, and specific laboratory conditions.

StepReactionKey ReagentsSolventTypical YieldReference(s)
1Nitro ReductionSnCl₂·2H₂O, HClEthyl Acetate87%[3]
2Reductive AminationParaformaldehyde, NaBH₄Methanol87%[3]
3Indazole N-MethylationTrimethyl Orthoformate, H₂SO₄Toluene/DMF73%[3]
4Pyrimidine Coupling2,4-Dichloropyrimidine, NaHCO₃DMF~97%
5Final Condensation5-amino-2-methylbenzenesulfonamide, HClIsopropyl Alcohol~63-77%[10]

Conclusion

The synthesis of Pazopanib via 2,3-Dimethyl-2H-indazol-6-amine is a well-established and robust process. By understanding the rationale behind each transformation—from the initial nitro reduction to the final acid-catalyzed condensation—researchers can effectively troubleshoot and optimize the synthesis. This convergent strategy allows for the efficient assembly of a complex and vital therapeutic agent from readily available starting materials. Adherence to the protocols outlined in this guide provides a reliable pathway for the laboratory-scale synthesis of Pazopanib for research and development purposes.

References

Application Notes and Protocols for the Characterization of 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2,3-Dimethyl-2H-indazol-5-amine, a substituted indazole derivative, represents a core structural motif in numerous pharmacologically active compounds. Its presence in drug candidates necessitates rigorous analytical characterization to ensure identity, purity, and stability, which are critical parameters in the drug development pipeline. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties:

PropertyValueSource
CAS Number 221681-94-3[1][2][3][4][5]
Molecular Formula C9H11N3[1][2][3][4][5]
Molecular Weight 161.20 g/mol [1][3][6]
Appearance Solid (predicted)
Density 1.23±0.1 g/cm3 (Predicted)[2]
PSA 43.8 Ų[2][6]
XLogP3 1.3[2][6]

Chromatographic Methods for Purity Determination and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis and quantification of non-volatile and thermally labile compounds. The choice of a C18 reversed-phase column is logical due to the moderate polarity of the analyte.

Rationale for Method Design:

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is employed. Acetonitrile serves as the organic modifier, and its increasing concentration elutes compounds of increasing hydrophobicity. The acidic modifier helps to protonate the amine group, leading to sharper peaks and better chromatographic resolution.

  • Detector: A UV detector is suitable as the indazole ring system contains a chromophore that absorbs UV light. Detection at a wavelength of maximum absorbance will provide the highest sensitivity.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve should be constructed using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, aiding in the identification of unknown impurities.[7][8][9]

Rationale for Method Design:

  • Derivatization: While the primary amine may exhibit tailing on some GC columns, derivatization is often not necessary for qualitative analysis. However, for quantitative analysis, silylation can improve peak shape and reproducibility.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of compounds.

  • Ionization: Electron Impact (EI) ionization is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Injection Mode: Split (e.g., 20:1).

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be used for identification by comparing it with a reference library or by interpreting the fragmentation pattern.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Solution (1 mg/mL in Methanol) Injector Injector (250°C) Sample->Injector Injection Column GC Column (DB-5ms) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Elution Oven Oven (Temperature Program) MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectrum Mass Spectrum Detector->MassSpectrum LibrarySearch Library Search/ Interpretation MassSpectrum->LibrarySearch

Caption: Workflow for GC-MS analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.[9][10][11]

Rationale for Solvent Selection:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it is a polar aprotic solvent that can dissolve the analyte and its proton signal does not interfere with the aromatic region.[12]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the indazole ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

  • N-Methyl Protons: A singlet around δ 3.5-4.5 ppm corresponding to the methyl group attached to the nitrogen at position 2.

  • C-Methyl Protons: A singlet around δ 2.0-3.0 ppm corresponding to the methyl group at position 3.

  • Amine Protons: A broad singlet corresponding to the -NH₂ group, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic, methyl, and amine-substituted carbons.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 s.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass Spectral Features (EI):

  • Molecular Ion (M⁺): A peak at m/z 161, corresponding to the molecular weight of the compound.[1][3][6]

  • Fragmentation: Characteristic fragmentation patterns for indazole derivatives often involve the loss of methyl groups or cleavage of the heterocyclic ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for compounds with basic amine groups.

  • Data Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis: The exact mass of the molecular ion ([M+H]⁺) should be determined and compared to the theoretical exact mass to confirm the elemental composition.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_purity_methods Purity Methods cluster_structure_methods Structural Methods Synthesis 2,3-Dimethyl-2H- indazol-5-amine Purity Purity & Quantification Synthesis->Purity Structure Structural Elucidation Synthesis->Structure HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR HRMS High-Resolution MS Structure->HRMS FTIR FTIR Spectroscopy Structure->FTIR

References

How to use 2,3-Dimethyl-2H-indazol-5-amine in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 2,3-Dimethyl-2H-indazol-5-amine in Kinase Inhibitor Development

Authored by a Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, making them a primary focus for therapeutic intervention, particularly in oncology. Dysregulation of kinase activity is a hallmark of numerous diseases. The indazole chemical scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document provides a detailed guide for researchers on leveraging this compound as a foundational building block for the discovery and development of novel kinase inhibitors. We will explore the strategic rationale for its use, provide detailed experimental protocols for its application, and discuss methods for characterizing the resulting compounds.

Introduction: The Strategic Value of the Indazole Scaffold

The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding site, which presents a significant challenge for developing selective inhibitors.[3] The indazole ring system is particularly effective as a kinase inhibitor scaffold for several reasons:

  • Bioisosteric Replacement : It can act as a bioisostere for other aromatic systems like indole or phenol, potentially improving metabolic stability and pharmacokinetic properties.

  • Hinge-Binding Motif : The nitrogen atoms of the indazole core are adept at forming crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors.[2][4]

  • Versatile Substitution : The indazole core allows for chemical modifications at multiple positions, enabling fine-tuning of potency, selectivity, and physicochemical properties through Structure-Activity Relationship (SAR) studies.[2][5]

This compound is a valuable starting fragment. The dimethyl substitution pattern pre-defines a specific vector for derivatization, while the 5-amino group serves as a versatile chemical handle for coupling with other moieties to build more complex and potent inhibitor molecules.

Physicochemical and Handling Properties of this compound

Before initiating any synthesis or experimental work, it is crucial to understand the properties of the starting material.

PropertyValueSource
CAS Number 221681-94-3[6][7][8]
Molecular Formula C₉H₁₁N₃[6][8]
Molecular Weight 161.20 g/mol [6][7]
Appearance Typically a solid powder[9]
Purity ≥97% (typical for research use)[8]
Storage Room temperature, in a well-sealed container[8]

Safety and Handling Precautions:

  • Always handle in a well-ventilated area or chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10]

  • Avoid formation of dust and aerosols.[6]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10][11]

  • For research use only. Not for human or veterinary use.[7][8]

Kinase Inhibitor Discovery Workflow

The development of a kinase inhibitor from a starting fragment like this compound follows a structured, multi-stage process. This workflow is designed to iteratively build potency and selectivity while maintaining drug-like properties.

G cluster_0 Phase 1: Hit Generation cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Validation A Start: this compound Fragment B Chemical Synthesis: Library Generation via Amide Coupling, Suzuki Reaction, etc. A->B Derivatization C Primary Biochemical Screen (Single High Concentration) B->C Test Compounds D Biochemical IC50 Determination (Dose-Response) C->D Active Hits E SAR Analysis & Iterative Synthesis D->E Potency Data F Kinase Selectivity Profiling (Kinome Panel) D->F Potent Hits G Structural Biology (Co-crystallization) D->G Optional E->B Design New Analogs F->E Selectivity Data H Cell-Based Assays (Target Engagement & Pathway Inhibition) F->H Selective Leads G->E Binding Mode Insights I In Vitro ADME/Tox Profiling H->I Cell-Active Leads J Preclinical Candidate Selection I->J

Caption: Kinase inhibitor discovery workflow starting from a chemical fragment.

Experimental Protocols

The following protocols provide step-by-step methodologies for the key stages of characterizing a novel kinase inhibitor derived from this compound.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase by measuring the amount of ADP produced.[12][13]

Causality: The ADP-Glo™ assay is a robust, luminescence-based system with a high dynamic range, suitable for screening and profiling across a wide range of ATP concentrations.[13] The amount of light generated is directly proportional to the ADP produced, and thus to the kinase activity. Inhibition of the kinase results in a decreased luminescent signal.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • Test compounds (derived from this compound) dissolved in 100% DMSO.

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).[13]

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capability.

Procedure:

  • Compound Plating: a. Prepare a serial dilution series of your test compounds in DMSO (e.g., 11 points, 1:3 dilution starting from 10 mM). b. Transfer a small volume (e.g., 50 nL) of each compound dilution and DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations should be determined empirically but should be at or below the Kₘ for the substrate. b. Add 2.5 µL of the kinase/substrate mix to each well containing the compounds. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare an ATP solution in Kinase Assay Buffer. The concentration should be at the Kₘ,app for ATP for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[14] e. Initiate the reaction by adding 2.5 µL of the ATP solution to each well. f. Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization based on enzyme activity.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[13] b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction. d. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the relative light units (RLU) against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses whether the inhibitor can bind to its target kinase within a live-cell environment.[15]

Causality: The NanoBRET™ assay measures target engagement by detecting the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that competitively binds to the ATP pocket. A potent inhibitor will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal, providing a direct measure of target occupancy in living cells.[15]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ Tracer and specific NanoBRET™ Nano-Glo® Substrate.

  • Opti-MEM™ I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 460nm and >600nm).

Procedure:

  • Cell Preparation: a. 24 hours prior to the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid. b. On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ medium.

  • Compound Treatment: a. Add test compounds at various concentrations to the wells of the 96-well plate. b. Add the cell suspension to the wells. c. Add the NanoBRET™ Tracer to the wells at its pre-determined optimal concentration. d. Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: a. Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's instructions. b. Add the detection reagent to each well. c. Incubate for 10 minutes at room temperature, protected from light.

  • Data Analysis: a. Measure the luminescence signal at both the donor (460nm) and acceptor (>600nm) wavelengths. b. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. c. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Protocol 3: Kinase Selectivity Profiling

To ensure the inhibitor is specific to the target kinase and to understand potential off-target effects, profiling against a broad panel of kinases is essential.[3][16]

Causality: Off-target inhibition can lead to cellular toxicity or other undesirable side effects. Kinase selectivity profiling provides a quantitative measure of an inhibitor's specificity, which is critical for lead optimization and predicting its therapeutic window.[3]

Procedure:

  • Service Provider Selection: Engage a commercial vendor that offers large-scale kinase screening panels (e.g., Eurofins Discovery, Reaction Biology, Promega). These services typically offer panels of hundreds of kinases.[16]

  • Screening Format: a. Tier 1 (Single-Dose Screen): Initially, screen the compound at a single high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. This provides a broad overview of potential hits.[16] b. Tier 2 (IC₅₀ Determination): For any kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full 10-point dose-response curve to determine the IC₅₀ value.[16]

  • Data Analysis: a. Selectivity Score (S-Score): Quantify selectivity using metrics like the S-score, which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested.[16] b. Kinome Map Visualization: Plot the inhibition data on a kinome tree diagram to visualize the selectivity profile across different kinase families.

G A Lead Compound B Single-Dose Screen (e.g., 1µM across 400 kinases) A->B C Data Analysis: Identify kinases with >70% inhibition B->C D No Significant Off-Targets C->D If none E Significant Off-Targets Identified C->E If any H Highly Selective Compound (Proceed to further studies) D->H F Dose-Response (IC50) Determination for Primary Target and Off-Targets E->F G Calculate Selectivity Index: IC50(Off-Target) / IC50(Primary Target) F->G G->H If high index I Poorly Selective Compound (Return to SAR optimization) G->I If low index

Caption: Workflow for assessing kinase inhibitor selectivity.

Protocol 4: Structural Biology - Co-crystallization

Determining the X-ray crystal structure of the inhibitor bound to the target kinase provides invaluable information for rational drug design.[4][17]

Causality: A co-crystal structure reveals the precise binding mode of the inhibitor, including key hydrogen bonds and hydrophobic interactions. This atomic-level insight allows chemists to design new analogs with improved potency and selectivity by targeting specific residues or pockets within the active site.[18][19]

Procedure (Conceptual Overview):

  • Protein Expression and Purification: Express and purify high-quality, stable kinase domain protein. It is often beneficial to include the inhibitor during the final purification steps to stabilize the protein-ligand complex.[20]

  • Co-crystallization Screening: a. Form a complex by incubating the purified kinase with a molar excess of the inhibitor. b. Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening.

  • Crystal Optimization and Harvesting: Optimize initial crystal "hits" to obtain diffraction-quality crystals. Harvest and cryo-protect the crystals.

  • Data Collection and Structure Determination: a. Collect X-ray diffraction data at a synchrotron source. b. Process the data and solve the three-dimensional structure of the kinase-inhibitor complex.

  • Structural Analysis: Analyze the binding pose of the inhibitor, identifying key interactions that can be exploited for further SAR optimization.

Conclusion

This compound represents a validated and highly valuable starting point for the development of novel kinase inhibitors. Its privileged indazole core provides a robust anchor for hinge-binding, while the 5-amino group offers a versatile handle for synthetic elaboration. By following a systematic workflow encompassing biochemical screening, cellular target engagement, comprehensive selectivity profiling, and structure-based design, researchers can effectively translate this simple fragment into potent and selective clinical candidates. The protocols and strategic insights provided in this guide offer a solid framework for embarking on such a drug discovery campaign.

References

Application Notes and Protocols for the Synthesis of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, finding application as anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective agents.[3][4] Notable drugs such as Pazopanib, a multi-kinase inhibitor for cancer therapy, and Granisetron, an antiemetic used in chemotherapy, feature the indazole motif, underscoring its therapeutic relevance.[2] The versatility of the indazole ring system, with its two reactive nitrogen atoms, allows for extensive structural modifications, making it a focal point for the development of novel therapeutic agents.[4][5]

This guide provides a comprehensive overview of modern and classical experimental procedures for the synthesis of novel indazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind various synthetic strategies, offering detailed, step-by-step protocols and insights into the purification and characterization of these valuable compounds.

Synthetic Strategies: A Comparative Overview

The synthesis of indazole derivatives can be broadly categorized into classical methods and modern catalytic approaches. While classical routes are well-established, they often require harsh reaction conditions.[1] Modern methodologies, particularly those employing transition-metal catalysis, offer milder conditions, improved yields, and greater functional group tolerance.[1][6]

Classical Approaches: The Foundation of Indazole Synthesis

Classical methods, such as the Jacobson synthesis, laid the groundwork for indazole chemistry. A common variant involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[1] Another foundational method is the Davis-Beirut reaction for the synthesis of 2H-indazoles.[1] While historically significant, these methods are often superseded by more efficient modern techniques.

Modern Methodologies: Precision and Efficiency in Synthesis

Recent advancements have revolutionized indazole synthesis, with a focus on catalytic C-N and N-N bond-forming reactions. These methods provide access to a diverse array of substituted indazoles with high regioselectivity and yield.

Transition-Metal Catalysis:

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the N-arylation of indazoles, allowing for the introduction of various aryl and heteroaryl groups.[7][8][9] These reactions typically employ a palladium precursor, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand.[8]

  • Copper-Catalyzed Reactions: Copper catalysts are effective for both N-N bond formation and C-N coupling reactions in indazole synthesis.[10] Cu(OAc)₂ has been successfully used to catalyze the oxidative N-N bond formation from imines derived from 2-aminonitriles.[10]

  • Rhodium and Cobalt-Catalyzed C-H Activation: Rhodium(III) and Cobalt(III) catalysts have emerged as powerful tools for the direct functionalization of C-H bonds, enabling the synthesis of complex indazoles from readily available starting materials like azobenzenes and aldehydes.[11][12][13] This approach offers high atom economy and allows for the construction of highly substituted indazole cores.[12]

Novel Catalytic Strategies:

  • Photoredox Catalysis: Visible-light photoredox catalysis provides a green and efficient pathway for indazole synthesis.[14][15][16] This method utilizes a photocatalyst, often a ruthenium or iridium complex, to initiate radical-mediated cyclization reactions under mild conditions.[14][17]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in indazole synthesis.[18][19] This technique is particularly beneficial for accelerating cross-coupling and cyclization reactions.[20]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of indazole derivatives using both a modern catalytic approach and a microwave-assisted method.

Protocol 1: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles via C-H Activation

This protocol is adapted from the work of Glorius and co-workers and demonstrates the convergent synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[12]

Reaction Scheme:

Protocol_1_Scheme Azobenzene Azobenzene Catalyst [Cp*RhCl2]2, AgSbF6 Dioxane, 80 °C Azobenzene->Catalyst Aldehyde Aldehyde Aldehyde->Catalyst Indazole N-Aryl-2H-Indazole Catalyst->Indazole

Caption: Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles.

Materials:

  • Azobenzene derivative (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the azobenzene derivative, [Cp*RhCl₂]₂, and AgSbF₆.

  • Add anhydrous 1,4-dioxane to dissolve the solids.

  • Add the aldehyde to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expertise & Experience: The azo functional group acts as a directing group for the ortho C-H activation by the rhodium catalyst.[12] The subsequent addition to the aldehyde, followed by cyclization and aromatization, leads to the formation of the 2H-indazole product.[12] The use of a silver salt (AgSbF₆) as an additive is crucial for abstracting the chloride ligand from the rhodium precursor, generating a more catalytically active species.[12]

Protocol 2: Microwave-Assisted Synthesis of 1H-Indazoles

This protocol is a general method for the rapid synthesis of 1H-indazoles from o-nitrobenzaldehyde and hydrazine hydrate, demonstrating the efficiency of microwave heating.[6][19]

Reaction Scheme:

Protocol_2_Scheme oNitrobenzaldehyde o-Nitrobenzaldehyde Microwave Microwave Irradiation Distilled Water oNitrobenzaldehyde->Microwave Hydrazine Hydrazine Hydrate Hydrazine->Microwave Indazole 1H-Indazole Microwave->Indazole

Caption: Microwave-assisted synthesis of 1H-indazoles.

Materials:

  • o-Nitrobenzaldehyde (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol)

  • Distilled water (10 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine o-nitrobenzaldehyde and hydrazine hydrate in distilled water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 425 MW) for a short duration (e.g., 18 minutes).[19]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Dilute the mixture with hot ethanol and filter.

  • Wash the collected solid with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.[19]

Expertise & Experience: Microwave heating significantly accelerates the reaction by promoting rapid and uniform heating of the polar reactants through dielectric heating.[19][21] This leads to a substantial reduction in reaction time compared to conventional heating methods.[18][19] The use of water as a solvent makes this a greener synthetic approach.[6][19]

Purification and Characterization of Indazole Derivatives

The successful synthesis of novel indazole derivatives is contingent upon their effective purification and thorough characterization.

Purification
  • Column Chromatography: This is the most common method for purifying indazole derivatives. Silica gel is typically used as the stationary phase, with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents as the mobile phase.

  • Recrystallization: For solid products, recrystallization is an effective method for obtaining high-purity compounds. A suitable solvent system is chosen in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Separation of N1 and N2 Isomers: The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers.[22][23] These isomers can often be separated by careful column chromatography or by using a mixed solvent system for recrystallization.[24]

Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of novel indazole derivatives.

Spectroscopic Data Summary:

TechniqueKey Information Provided
¹H NMR Provides information on the number, environment, and connectivity of protons. The chemical shift of the H3 proton is a key diagnostic for distinguishing between N1 and N2 isomers.[22][25]
¹³C NMR Determines the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substitution pattern.[22][25]
Infrared (IR) Identifies the presence of specific functional groups (e.g., N-H, C=O, C-N).
Mass Spec (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural confirmation.[26]
X-ray Cryst. Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.[26][27][28]

Trustworthiness through Self-Validation: A key aspect of ensuring the integrity of the synthesized compounds is the consistency of data across multiple analytical techniques. For instance, the molecular formula determined by high-resolution mass spectrometry (HRMS) should be in agreement with the elemental analysis and consistent with the proposed structure based on NMR and IR data.

Logical Workflow for Indazole Derivative Synthesis and Characterization

The following diagram illustrates a typical workflow for the creation and validation of novel indazole derivatives.

Indazole_Synthesis_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Characterization Start Starting Materials Reaction Synthetic Protocol (e.g., Catalysis, Microwave) Start->Reaction Workup Reaction Work-up (Extraction, Filtration) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography, Recrystallization) Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Xray X-ray Crystallography (if applicable) Pure->Xray Data Data Analysis & Structure Confirmation NMR->Data MS->Data IR->Data Xray->Data Final Final Data->Final Validated Novel Indazole Derivative

Caption: A comprehensive workflow for the synthesis, purification, and characterization of novel indazole derivatives.

Conclusion

The synthesis of novel indazole derivatives is a dynamic and evolving field, driven by the quest for new therapeutic agents. Modern catalytic methods, including transition-metal catalysis and photoredox catalysis, have significantly expanded the synthetic toolbox, enabling the efficient construction of complex and diverse indazole libraries. The judicious selection of synthetic strategy, coupled with rigorous purification and characterization, is paramount to advancing drug discovery and development efforts centered on this important heterocyclic scaffold.

References

Troubleshooting & Optimization

How to improve the yield of 2,3-Dimethyl-2H-indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dimethyl-2H-indazol-5-amine Synthesis

Welcome to the dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols, troubleshoot common issues, and ultimately improve the yield and purity of this valuable indazole derivative. The information herein is synthesized from established literature and provides practical, field-tested insights to navigate the complexities of this multi-step synthesis.

The synthesis of this compound typically proceeds through a three-stage process: the formation of a 5-nitroindazole core, the crucial N-methylation step to install the methyl group at the desired N-2 position, and the final reduction of the nitro group. Each stage presents unique challenges that can impact the overall yield. This guide addresses these challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The causality behind each issue is explained, followed by actionable solutions.

Q1: My initial indazole cyclization to form 5-nitro-1H-indazole from 2-methyl-4-nitroaniline is giving a low yield and a persistent yellow precipitate. What is happening and how can I fix it?

A1: This is a classic issue in syntheses involving diazotization. The low yield is often due to the formation of a diazoamino compound as a side product, which appears as an insoluble yellow precipitate.[1] This occurs when the newly formed diazonium salt reacts with the starting aniline instead of cyclizing.

Root Cause Analysis & Solution:

  • Rate of Nitrite Addition: Slow addition of the sodium nitrite solution can lead to localized excesses of aniline, promoting the formation of the diazoamino side product. The recommended procedure is to add the sodium nitrite solution all at once to a cooled solution of the aniline in glacial acetic acid.[1]

  • Temperature Control: The diazotization reaction is exothermic. If the temperature rises above 25°C, side reactions increase. It is critical to pre-cool the aniline solution to 15-20°C in an ice bath before adding the nitrite.[1]

  • Post-Reaction Handling: The diazoamino compound, if formed, should be filtered off and discarded before proceeding with the workup, as it is largely insoluble in most organic solvents.[1]

Q2: The N-methylation of my 3-methyl-5-nitro-1H-indazole is not selective, yielding a mixture of N-1 and N-2 methylated isomers. How can I improve the regioselectivity for the desired N-2 product?

A2: This is the most critical and challenging step for achieving a high yield of the final product. The N-1 and N-2 positions of the indazole anion have comparable nucleophilicity, leading to mixtures under many standard alkylation conditions.[2] The regioselectivity is governed by a delicate balance of kinetic versus thermodynamic control, which is influenced by the base, solvent, and methylating agent.[3][4]

Strategies for Improving N-2 Selectivity:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[3][5] Therefore, conditions that allow for equilibration, such as using a strong base like sodium hydride (NaH) in an aprotic solvent like THF, tend to favor the N-1 methylated product.[3][6] To favor the kinetically preferred N-2 product, different conditions are required.

  • Kinetic Control Method: A proven method for selective N-2 methylation of nitro-substituted indazoles is to perform the reaction without a strong base, using an excess of a methylating agent like methyl iodide at elevated temperatures in a sealed tube.[4] This forces the reaction toward the kinetically favored product. While this method may require careful handling due to pressure buildup, it can provide high selectivity.

  • Alternative Methylating Agents: Using methyl p-toluenesulfonate can sometimes offer better selectivity for the N-2 product compared to methyl iodide, although yields may vary.[4]

The logical workflow for troubleshooting this step is outlined below.

Caption: Troubleshooting logic for improving N-2 methylation selectivity.

Q3: My final reduction step of 2,3-dimethyl-5-nitro-2H-indazole to the amine is incomplete or results in a difficult-to-purify product. What are the best practices for this reduction?

A3: The reduction of an aromatic nitro group is a robust transformation, but the choice of reagent is key to achieving a high yield and a clean product.

Recommended Reducing Agents & Troubleshooting:

  • Tin(II) Chloride (SnCl2·2H2O) in HCl: This is a highly reliable and scalable method for reducing nitroindazoles.[7][8] The reaction is typically performed by adding a solution of SnCl2 in concentrated HCl to the nitro compound at low temperature (0-5°C) and then allowing it to warm to room temperature.[7]

    • Troubleshooting: If the reaction is incomplete, ensure sufficient equivalents of SnCl2 (typically 2.8-3.0 eq.) are used. The primary challenge with this method is the workup. The product is often isolated as an HCl salt.[7] To obtain the free amine, careful neutralization with a base (e.g., NaOH, NaHCO3) is required, followed by extraction. Emulsion formation during extraction can be an issue; adding brine can help break it.

  • Catalytic Hydrogenation (Pd/C or Pt/C): This is a cleaner alternative as it avoids stoichiometric tin salts. Hydrogenation with catalysts like 10% Pd/C in methanol or ethanol is effective.[9] Platinum-based catalysts (Pt/C) in acetic acid also work well and can be less susceptible to catalyst poisoning.[9]

    • Troubleshooting: Incomplete reactions can be due to poor catalyst quality or catalyst poisoning. Ensure the substrate is pure before hydrogenation. The reaction time is typically 3-5 hours under reflux with hydrazine hydrate or under a hydrogen atmosphere.[9] Filtration through Celite is necessary to remove the catalyst.

ReagentProsConsTypical YieldReference
SnCl₂ / HCl High yield, reliable, cost-effectiveDifficult workup, tin waste85-95%[7][8]
H₂ with Pd/C or Pt/C Clean reaction, no metal wasteCatalyst cost, potential for poisoning>90%[9]
Hydrazine Hydrate / Pd-C Avoids pressure equipmentHydrazine is toxic, exothermic>90%[9]

Table 1: Comparison of common reducing agents for the nitro-to-amine transformation.

Frequently Asked Questions (FAQs)

Q: What is the overall synthetic strategy to maximize yield? A: A robust strategy involves three main steps:

  • Synthesis of 3-methyl-5-nitro-1H-indazole: Start from a suitable precursor like 2-amino-4-nitrotoluene and perform a diazotization and cyclization.

  • Regioselective N-2 Methylation: Use kinetically controlled conditions (e.g., excess methyl iodide, no base, elevated temperature) to selectively form 2,3-dimethyl-5-nitro-2H-indazole.[4]

  • Nitro Group Reduction: Reduce the nitro intermediate to the final this compound using a reliable method like SnCl2/HCl.[7][8]

Q: How can I confirm the correct N-2 methylation and distinguish it from the N-1 isomer? A: Spectroscopic methods are definitive. In ¹H NMR spectroscopy, the chemical shifts of the indazole ring protons are diagnostic. For 2H-indazoles, the proton at the 3-position is generally shifted downfield compared to the corresponding 1H-isomer.[6] Additionally, techniques like HPLC can often separate the two isomers, and their distinct UV-Vis spectra can aid in identification.[6]

Q: Are there any safety concerns I should be aware of? A: Yes. Methylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions in sealed tubes can build up significant pressure and must be performed behind a blast shield. Hydrazine hydrate is also highly toxic and corrosive.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Recommended Experimental Protocol

This protocol outlines a reliable, multi-step synthesis for this compound.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 5-Nitro-1H-indazole (Adapted from Porter & Peterson, 1941)[1]

  • In a 5-L flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-methyl-4-nitroaniline in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20°C in an ice bath.

  • Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred aniline solution all at once. Ensure the temperature does not exceed 25°C.

  • Continue stirring for 15 minutes. Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure. Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry. The crude product can be recrystallized from methanol to yield pale yellow needles.

Step 2: Synthesis of 2,3-Dimethyl-5-nitro-2H-indazole (Principle adapted from Auwers et al.)[4]

(This assumes starting from 3-methyl-5-nitro-1H-indazole. If starting from 5-nitro-1H-indazole, this step will yield 2-methyl-5-nitro-2H-indazole).

  • Place 3-methyl-5-nitro-1H-indazole (1 eq.) and methyl iodide (4 eq.) in a heavy-walled sealed tube.

  • Heat the tube at 100°C for 4-6 hours behind a blast shield.

  • Cool the tube to room temperature, then carefully cool in an ice bath before opening.

  • Remove the excess methyl iodide under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to isolate the desired 2,3-dimethyl-5-nitro-2H-indazole.

Step 3: Synthesis of this compound (Adapted from ChemicalBook and BenchChem)[7][8]

  • Dissolve 2,3-dimethyl-5-nitro-2H-indazole (1 eq.) in a suitable solvent like 2-methoxyethyl ether or ethanol and cool to 0°C.

  • In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3 eq.) in concentrated hydrochloric acid.

  • Add the SnCl₂/HCl solution dropwise to the nitro-indazole solution, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 45-60 minutes.

  • The product may precipitate as the hydrochloride salt. It can be collected by filtration.[7]

  • To obtain the free base, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is >8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

References

Technical Support Center: Purification of 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dimethyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this key pharmaceutical intermediate.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as the corresponding nitro-indazole precursor.

  • Isomeric byproducts: Positional isomers, for instance, the 1,3-dimethyl-1H-indazol-5-amine, can form during the methylation step.

  • Over-methylated species: Formation of quaternary ammonium salts if methylation is not well-controlled.

  • Byproducts from side-reactions: Depending on the specific reagents and conditions used, various side-reactions can occur, leading to a range of structurally related impurities.[1]

  • Residual solvents and reagents: Solvents from the reaction and work-up, as well as unreacted reagents, may be present.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring your purification. For aromatic amines like this compound, a silica gel stationary phase is typically used. A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol. The addition of a small amount of a basic modifier, like triethylamine or ammonia (e.g., 0.1-1%), can help to reduce tailing of the amine spot on the silica plate.[2] Visualization can be achieved under UV light (254 nm) and/or by using a staining reagent such as potassium permanganate or an acidic solution of p-anisaldehyde.

Q3: Which purification method is most suitable for my crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of your product. The three main techniques to consider are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

  • Column Chromatography: A versatile technique for separating complex mixtures. For this compound, normal-phase chromatography on silica gel is a common approach.

  • Acid-Base Extraction: An effective method for separating the basic this compound from any neutral or acidic impurities.

A combination of these methods, for example, an initial acid-base extraction followed by recrystallization or column chromatography, can often yield a product of very high purity.

TROUBLESHOOTING GUIDES

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting & Optimization
Oiling out instead of crystallization The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Add a small amount of a co-solvent in which your compound is more soluble to the hot solution to reduce the saturation. - Try a lower boiling point solvent system. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Poor recovery of the product The compound is too soluble in the chosen solvent at low temperatures.- Use a less polar solvent or a mixture of solvents. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Reduce the amount of solvent used to dissolve the crude product.
Colored impurities co-crystallize The impurities have similar solubility properties to your product.- Perform a hot filtration of the dissolved crude product through a small plug of activated carbon to remove colored impurities. Be cautious as this can sometimes lead to loss of product. - Consider a preliminary purification step like column chromatography or acid-base extraction before recrystallization.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting & Optimization
Peak tailing on the column The basic amine is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent.[2] - Consider using a different stationary phase, such as alumina (which is slightly basic) or an amine-functionalized silica gel.
Poor separation of closely eluting impurities The chosen mobile phase does not provide enough selectivity.- Optimize your mobile phase by trying different solvent systems. A good starting point is to test various ratios of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). - Employ a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time.
Product is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane, add a small amount of methanol.

EXPERIMENTAL PROTOCOLS

Protocol 1: Purification by Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of crude this compound using flash column chromatography.

1. TLC Analysis: a. Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine). d. Visualize the spots under UV light (254 nm) to determine the Rf values of your product and impurities. The ideal Rf for the product for column chromatography is typically between 0.2 and 0.4.

2. Column Preparation: a. Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel in the initial, less polar mobile phase. c. Carefully pack the column with the slurry, ensuring there are no air bubbles.

3. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting the column with the initial mobile phase. b. Collect fractions and monitor the elution of your compound by TLC. c. If necessary, gradually increase the polarity of the mobile phase to elute your product. A patent for a related compound used a mobile phase of dichloromethane:methanol (20:1).[3] Other starting points could be gradients of ethyl acetate in hexane or methanol in dichloromethane.[4]

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization.

1. Solvent Selection: a. Place a small amount of your crude material into several test tubes. b. Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). A patent for the related 2,3-dimethyl-2H-indazole-6-amine suggests recrystallization from ethanol.[3] c. Heat the test tubes to dissolve the solid. d. Allow the solutions to cool to room temperature and then in an ice bath. e. The ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. c. If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes. d. Perform a hot filtration to remove any insoluble impurities or the activated carbon. e. Allow the filtrate to cool slowly to room temperature to form crystals. f. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This protocol outlines the purification of this compound by separating it from neutral or acidic impurities.

1. Dissolution: a. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

2. Acidic Extraction: a. Add an aqueous solution of a weak acid (e.g., 1 M HCl) to the separatory funnel. b. Shake the funnel vigorously, venting frequently to release any pressure. c. Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous layer. d. Drain the aqueous layer into a clean flask. e. Repeat the extraction of the organic layer with the aqueous acid solution to ensure complete transfer of the amine.

3. Basification and Re-extraction: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add a base (e.g., 2 M NaOH or a saturated sodium bicarbonate solution) to the aqueous solution until it is basic (test with pH paper). The free amine will precipitate out. c. Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) by shaking in a separatory funnel. d. Repeat the extraction of the aqueous layer with the organic solvent.

4. Washing and Drying: a. Combine the organic extracts. b. Wash the combined organic layer with water and then with brine to remove any residual salts. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Filter off the drying agent.

5. Product Isolation: a. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

VISUALIZATION & DATA

Workflow for Method Selection

MethodSelection Start Crude this compound TLC Initial Purity Assessment (TLC) Start->TLC Decision1 Purity > 95% with minor impurities? TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Complex mixture of impurities? Decision1->Decision2 No PureProduct Pure Product Recrystallization->PureProduct ColumnChrom Column Chromatography Decision2->ColumnChrom Yes Decision3 Mainly acidic or neutral impurities? Decision2->Decision3 No ColumnChrom->PureProduct AcidBase Acid-Base Extraction Decision3->AcidBase Yes PostExtraction Assess Purity Post-Extraction AcidBase->PostExtraction Decision4 Further purification needed? PostExtraction->Decision4 Decision4->Recrystallization If solid Decision4->PureProduct No Decision4->ColumnChrom Yes

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting Workflow for Column Chromatography

ColumnTroubleshooting Start Column Chromatography Issue Problem1 Peak Tailing? Start->Problem1 Solution1 Add basic modifier (e.g., Et3N) to eluent or use amine-functionalized silica Problem1->Solution1 Yes Problem2 Poor Separation? Problem1->Problem2 No End Successful Purification Solution1->End Solution2 Optimize mobile phase polarity or use a gradient elution Problem2->Solution2 Yes Problem3 No Elution? Problem2->Problem3 No Solution2->End Solution3 Increase mobile phase polarity Problem3->Solution3 Yes Problem3->End No Solution3->End

Caption: Troubleshooting guide for common column chromatography issues.

References

Pazopanib Synthesis Technical Support Center: A Guide to Impurity Identification and Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Pazopanib synthesis. This resource is meticulously crafted for researchers, scientists, and drug development professionals. Our objective is to provide not just procedural guidance, but a deep-seated understanding of the chemical intricacies involved in identifying and minimizing impurities during the synthesis of Pazopanib. By elucidating the causality behind experimental choices, we aim to empower you to optimize your synthetic routes and ensure the highest quality of your final active pharmaceutical ingredient (API).

The Critical Role of Impurity Control in Pazopanib Synthesis

Pazopanib is a multi-targeted tyrosine kinase inhibitor pivotal in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its synthesis is a complex, multi-step process where the potential for impurity formation is significant. These impurities can stem from various sources, including starting materials, intermediates, reagents, side-products, and degradation products.[1][3] The presence of such impurities can adversely affect the safety, efficacy, and stability of the final drug product.[4] Therefore, a robust strategy for impurity control is not just a regulatory requirement but a fundamental aspect of safe and effective drug manufacturing.

The primary synthetic pathway to Pazopanib generally involves the coupling of key intermediates, such as N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, followed by methylation and subsequent reaction with 5-amino-2-methylbenzenesulfonamide.[5] Variations in reaction conditions at any stage can lead to the formation of process-related impurities.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section provides a structured approach to troubleshooting common issues encountered during Pazopanib synthesis, focusing on the root causes and offering actionable solutions.

Issue 1: Elevated Levels of Regioisomeric Impurities

  • Probable Cause: During the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine, the formation of the undesired regioisomer, N-(4-chloro-pyrimidin-2-yl)-N-methyl indazolamine, can occur.[3] This is a significant process-related impurity.

  • Troubleshooting Steps:

    • Reaction Condition Optimization: Carefully control the reaction temperature and the choice of base and solvent. These parameters can significantly influence the regioselectivity of the reaction.

    • Chromatographic Monitoring: Implement in-process High-Performance Liquid Chromatography (HPLC) checks to monitor the formation of both the desired product and the regioisomeric impurity.[3] This allows for timely adjustments to the reaction conditions.

    • Purification Strategy: If the regioisomeric impurity is formed, a robust purification strategy, such as column chromatography or recrystallization of the intermediate, is essential to ensure its removal before proceeding to the next step.

Issue 2: Presence of Unwanted Dimer Impurities

  • Probable Cause: Dimer impurities can arise from self-condensation reactions or reactions between intermediates and the final product, particularly under harsh reaction conditions.[4]

  • Troubleshooting Steps:

    • Stoichiometric Precision: Ensure precise control over the stoichiometry of the reactants. An excess of a reactive intermediate can drive the formation of dimeric side products.

    • Controlled Reagent Addition: A slow, controlled addition of one reactant to the other can help to maintain a low concentration of the reactive species, thereby minimizing dimerization.

    • Temperature Regulation: Maintain the reaction temperature within the validated range. Temperature excursions can accelerate side reactions.

Issue 3: Formation of Genotoxic Impurities (GTIs)

  • Probable Cause: The use of certain reagents, such as methylating agents (e.g., dimethyl sulfate or methyl iodide), in the synthesis can introduce potentially genotoxic impurities.[6][7][8] These are of high concern due to their potential to damage DNA.

  • Troubleshooting Steps:

    • Risk Assessment: Conduct a thorough risk assessment of the entire synthetic route to identify any potentially genotoxic reagents, intermediates, or byproducts.[7]

    • Alternative Reagents: Where feasible, explore the use of less hazardous alternative reagents. For instance, dimethyl carbonate has been reported as a less costly and potentially safer methylating agent.[5]

    • Impurity Fate Mapping: Perform "spiking" studies, where a known amount of the potential GTI is added to the reaction mixture, to understand its fate and demonstrate its effective removal by the downstream purification processes.[9][10] This allows for setting control limits at earlier stages of the manufacturing process.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the typical process-related impurities found in Pazopanib?

Several process-related impurities have been identified in Pazopanib synthesis, including a dimer impurity (Impurity-A), a pyrimidine impurity (Impurity-B), a desmethyl impurity (Impurity-C), and a chloro impurity (Impurity-D).[4] Additionally, regioisomers formed during the coupling of the indazole and pyrimidine rings are common.[3]

Q2: How are forced degradation studies used for Pazopanib?

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[11][12][13] For Pazopanib, studies have shown it degrades under oxidative and photolytic conditions.[4][11] These studies help in developing stability-indicating analytical methods and understanding the degradation pathways.

Q3: What analytical methods are recommended for impurity profiling of Pazopanib?

A combination of orthogonal analytical techniques is essential for a comprehensive impurity profile.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for separating and quantifying impurities.[4][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural characterization of unknown impurities and degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural elucidation of isolated impurities.[14][16]

Experimental Protocols

Protocol 1: A Representative RP-HPLC Method for Pazopanib Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. It is imperative that the method is validated according to ICH Q2(R1) guidelines for its intended use.

ParameterCondition
Column YMC Triart C18 (250 mm × 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase A 0.1% Perchloric acid and tetrahydrofuran in water[4]
Mobile Phase B 0.1% Perchloric acid, tetrahydrofuran, methanol, and acetonitrile[4]
Gradient Elution A gradient over 50 minutes is typically employed[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Detection Wavelength 268 nm[4]
Injection Volume 10 µL

Sample Preparation: A stock solution of the impurities is prepared by dissolving suitable amounts in a diluent. A spiked sample is then created by introducing these impurities into a solution of the Pazopanib sample at a specified concentration (e.g., 0.2%).[4]

Visualizing Impurity Relationships and Workflows

Diagram 1: Key Stages in Pazopanib Synthesis and Potential Impurity Introduction

cluster_0 Starting Materials & Intermediates cluster_1 Final Synthesis Steps & API SM1 2,3-dimethyl-2H -indazol-6-amine Intermediate N-(2-chloropyrimidin-4-yl) -2,3-dimethyl-2H-indazol-6-amine SM1->Intermediate Coupling Reaction SM2 2,4-dichloropyrimidine SM2->Intermediate Regioisomer Regioisomeric Impurity Intermediate->Regioisomer Side Reaction Methylation Methylation Intermediate->Methylation Process Step Final_Coupling Final Coupling with 5-amino-2-methylbenzenesulfonamide Methylation->Final_Coupling Process Step GTI Genotoxic Impurity (from methylating agent) Methylation->GTI Potential Introduction Pazopanib_API Pazopanib API Final_Coupling->Pazopanib_API Final Product

Caption: Key impurity formation points in the Pazopanib synthetic route.

References

Stability, storage, and handling guidelines for 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dimethyl-2H-indazol-5-amine

This guide provides in-depth stability, storage, and handling guidelines for this compound (CAS No. 221681-94-3). As specific long-term stability data for this compound is not extensively published, the recommendations herein are synthesized from available supplier data, general principles of heterocyclic and aromatic amine chemistry, and best practices for handling sensitive research chemicals.

Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage

Q1: What are the recommended long-term storage conditions for this compound?

There is conflicting information from commercial suppliers, with some recommending room temperature[1] and others refrigeration (2-8°C)[2]. As a Senior Application Scientist, my core recommendation is to err on the side of caution to maximize the compound's shelf-life.

Expert Recommendation: For long-term storage (> 6 months), store the solid compound at -20°C or colder , preferably under an inert atmosphere (argon or nitrogen). For short-term storage (< 6 months), 2-8°C is acceptable [2].

Causality: The primary point of instability in this molecule is the aromatic amine group (-NH2). Aromatic amines are susceptible to oxidation when exposed to air (oxygen) and light, a process that is accelerated by heat.[3] This oxidation often leads to the formation of colored impurities and can degrade the sample's purity. Storing at low temperatures significantly reduces the rate of these degradation reactions.[4]

Q2: The compound arrived in a vial at ambient temperature. Is it compromised?

No. Most suppliers ship this and similar compounds under ambient conditions, which is acceptable for the short duration of transit.[2] However, upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions as outlined in Q1.

Q3: What are the visual signs of compound degradation?

The most common sign of degradation for aromatic amines is a change in color . While the exact appearance of the pure compound is not consistently reported ("NA" or Not Available)[2], it is likely an off-white, tan, or light-colored solid. Degradation, primarily through oxidation, will typically cause the solid to darken, potentially turning yellow, brown, or even purplish over time.[3][5] If you observe a significant color change compared to a previous batch or the initial appearance, its purity should be verified before use.

Q4: What solvents are suitable for dissolving this compound and preparing stock solutions?

While specific solubility data is not published, based on its structure (a heterocyclic aromatic amine), it is expected to be soluble in common organic solvents.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and chlorinated solvents like Dichloromethane (DCM).

  • Potentially Soluble: Methanol, Ethanol, Ethyl Acetate.

  • Insoluble: Water (amine salts may be water-soluble, but the free base is unlikely to be)[6].

Best Practice: Always perform a small-scale solubility test before preparing a large stock solution. For long-term storage in solution, use anhydrous DMSO and store in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light or air?

Yes. As an aromatic amine, it should be considered sensitive to both air (oxygen) and light .[3] The indazole core is a stable aromatic system, but the amine substituent makes the molecule susceptible to photo-oxidation and auto-oxidation.[7][8]

Handling Protocol:

  • Minimize the time the container is open to the atmosphere.

  • If possible, handle the solid in a glovebox or weigh it out quickly and immediately reseal the container.

  • Store the solid and any solutions in amber vials or vials wrapped in aluminum foil to protect from light.

Section 2: Troubleshooting Guide - Experimental Challenges

Problem: My compound, which was originally a light powder, has turned dark brown. Can I still use it for my experiment?

Analysis: A dark brown color is a strong indicator of oxidation. The sample likely contains a mixture of the desired compound and various oxidized byproducts. Using this material without purification will introduce impurities into your experiment, potentially leading to lower yields, unexpected side reactions, and difficulty in purifying the final product.

Solution Pathway:

  • Do not assume it is unusable. The bulk of the material may still be intact.

  • Assess Purity: The first step is to determine the actual purity. Dissolve a small amount and analyze it by LC-MS to see the percentage of the main component (MW: 161.21 g/mol )[1][2] versus impurities. A proton NMR spectrum can also reveal the presence of new species.

  • Decision:

    • If purity is still high (>95%), you may be able to proceed, but be aware of the minor impurities.

    • If purity is compromised, you have two options:

      • Purify: Column chromatography may be effective in separating the desired amine from more polar, colored oxidation products.

      • Discard & Reorder: This is often the most time- and cost-effective solution.

Problem: I am observing low yields in my acylation (amide bond formation) reaction. Could the starting material be the issue?

Analysis: Yes, this is a common failure mode. If the this compound has degraded, its effective concentration is lower than what you weighed out. Furthermore, the oxidized impurities can sometimes interfere with the reaction.

Troubleshooting Steps:

  • Verify Purity: Before troubleshooting the reaction conditions, confirm the purity of your starting amine using the methods described above (LC-MS is ideal).

  • Use Fresh Stock: If possible, repeat the reaction with a freshly opened vial or a newly purchased lot of the compound.

  • Check Reaction Conditions: Aromatic amines are basic but are weaker bases than aliphatic amines.[6] Ensure your reaction conditions are appropriate. For acylation, a stronger, non-nucleophilic base like pyridine or triethylamine is often required to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion.[6]

Section 3: Protocols & Data Summaries

Data Summary: Stability & Storage Best Practices
ParameterSupplier RecommendationExpert Best PracticeRationale
Long-Term Storage Temp. Room Temp to 2-8°C[2]-20°C or colder Minimizes thermal and oxidative degradation of the sensitive amine group.[4]
Short-Term Storage Temp. 2-8°C[2]2-8°CAcceptable for routine use and transit periods.
Atmosphere Tightly closed containerInert Gas (Argon/Nitrogen) Prevents oxidation by atmospheric oxygen, a primary degradation pathway for aromatic amines.[3]
Light Exposure Not specifiedProtect from Light (Amber Vial) Prevents photodegradation.[3]
Solution Storage Not specified-80°C in anhydrous DMSO Ensures stability in solution and prevents degradation from water or freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a well-ventilated fume hood[9], accurately weigh out 1.61 mg of the compound into a clean, dry amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: For immediate use, keep the solution at room temperature, protected from light. For long-term storage, store the vial at -80°C. If frequent use is anticipated, prepare smaller single-use aliquots to avoid multiple freeze-thaw cycles.

Mandatory Visualization: Compound Integrity Assessment Workflow

This diagram outlines the decision-making process for validating the quality of a new or stored batch of this compound.

G cluster_start Initial Check cluster_analysis Quality Control Analysis cluster_decision Decision start Compound Received / Retrieved from Storage visual Visual Inspection start->visual solubility Perform Small-Scale Solubility Test visual->solubility Color OK & Homogeneous? reorder Purify or Order New Stock visual->reorder No (Dark/Clumped) purity Check Purity via LC-MS or NMR solubility->purity If Soluble solubility->reorder Insoluble in Expected Solvents proceed Proceed with Experiment purity->proceed Purity > 95%? purity->reorder No

Caption: Workflow for assessing the integrity of this compound.

References

Technical Support Center: Troubleshooting Common Issues in Indazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole ring formation. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during indazole synthesis in a direct question-and-answer format.

Q1: My reaction is resulting in a mixture of N1 and N2 alkylated indazole isomers. How can I improve the regioselectivity?

A1: Achieving regioselectivity in N-alkylation is a frequent challenge due to the two reactive nitrogen atoms in the indazole ring.[3] The formation of a mixture of N1 and N2 isomers is a common problem that can lead to difficult purification and reduced yield of the desired product.[4] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[3]

  • For Preferential N1-Alkylation:

    • Base and Solvent System: The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable 1H-indazole tautomer, leading to N1-alkylation.[3][5] The sodium cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position.[3]

    • Substituent Effects: The electronic nature of substituents on the indazole ring can direct alkylation. Electron-withdrawing groups tend to favor N1-alkylation.[5]

    • Thermodynamic Control: In some cases, allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1-substituted product.[3][6][7]

  • For Preferential N2-Alkylation:

    • Mildly Acidic Conditions: Regioselective protection at the N2 position can be achieved under mildly acidic conditions.[8]

    • Specific Reagents: Certain reagents, like alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate, can selectively deliver alkyl groups to the N2 position.[9]

    • One-Pot Condensation-Cadogan Reductive Cyclization: This method, involving the reaction of ortho-nitrobenzaldehydes with amines, provides a mild and efficient route to 2H-indazoles.[10]

Q2: I am observing significant side product formation in my Jacobson indazole synthesis. What are the likely culprits and how can I minimize them?

A2: The Jacobson synthesis, a classical method for preparing 1H-indazoles, can be prone to side reactions if not carefully controlled.[11] Common side products include hydrazones and dimers.[12]

  • Cause & Prevention:

    • Overheating: Strict temperature control during the nitrosation and cyclization steps is crucial. Overheating can lead to decomposition and the formation of unwanted byproducts.[13] The recommended temperature for nitrosation is typically between 1-4°C.[4][11]

    • Incomplete Nitrosation: Ensure the nitrosation reaction goes to completion. A persistent black-green color often indicates the presence of excess N₂O₃ and complete reaction.[13]

    • Starting Material Purity: The purity of the starting o-toluidine derivative is important. Impurities can lead to a host of side reactions.

Q3: My Davis-Beirut reaction for 2H-indazole synthesis is giving a low yield. What factors should I investigate?

A3: The Davis-Beirut reaction is a valuable method for synthesizing 2H-indazoles, but its efficiency can be sensitive to reaction conditions.[14][15] Low yields can often be attributed to the stability of the key nitroso imine intermediate.[14][15]

  • Troubleshooting Steps:

    • Solvent Choice: The solvent plays a critical role. While the reaction is often performed in alcoholic solvents with a mild base, the presence of water can be beneficial up to a certain point.[12][14][15] However, excess water can lead to competitive imine bond cleavage.[15]

    • Base Strength: The reaction is base-catalyzed. Ensure the base (e.g., KOH) is of sufficient strength and concentration to facilitate the cyclization.[12]

    • Reaction Temperature: While the Davis-Beirut reaction can proceed at relatively low temperatures, optimizing the temperature for your specific substrate is important.[12]

    • Alternative Conditions: For challenging substrates, consider photochemical conditions to generate the nitroso intermediate.[14][15]

Q4: Purification of my crude indazole product is proving difficult. What are the best strategies for purification?

A4: Purifying indazoles, especially when dealing with isomeric mixtures, can be challenging.[16]

  • Recommended Techniques:

    • Recrystallization: This is a robust and scalable method for purifying solid indazole compounds.[17] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures.[17] Common solvents for recrystallization include ethanol, water, or mixtures of solvents like acetone/water or ethanol/water.[18]

    • Vacuum Distillation: For thermally stable indazoles, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

    • Column Chromatography: Silica gel chromatography is often used to separate N1 and N2 isomers, as they typically have different polarities.[16][19]

    • Acid-Base Extraction: The weakly basic nature of the indazole ring can be exploited for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The acidic aqueous layer is then basified to precipitate the purified indazole.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for tackling persistent issues in indazole synthesis.

Guide 1: Optimizing Regioselectivity in N-Alkylation

A persistent challenge in the functionalization of indazoles is controlling the site of N-alkylation. The following guide provides a systematic approach to favor the desired isomer.

Experimental Protocol: Screening for N1 vs. N2 Selectivity

  • Initial Screening: Set up parallel reactions using your indazole substrate and alkylating agent.

  • Vary the Base: Test a range of bases with varying strengths and properties (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU).

  • Vary the Solvent: Evaluate a selection of aprotic and protic solvents (e.g., THF, DMF, Acetonitrile, Isopropanol).

  • Monitor by TLC/LC-MS: Track the reaction progress and the ratio of N1 to N2 isomers at different time points.

  • Analyze the Results: Identify the conditions that provide the highest selectivity for your desired isomer.

Table 1: General Trends in N-Alkylation Regioselectivity

ConditionPredominant IsomerRationale
Strong base (e.g., NaH) in aprotic solvent (e.g., THF)N1Formation of the thermodynamically favored 1H-indazole anion.[3][5]
Mildly acidic conditionsN2Protonation of the N1 position can direct alkylation to N2.[8]
Phase-transfer catalysisMixtureOften leads to poor selectivity.[20]

Causality Explained: The regioselectivity of N-alkylation is a classic example of kinetic versus thermodynamic control. Strong bases in aprotic solvents deprotonate the indazole to form an anion that exists in equilibrium between two resonance structures. Alkylation of the more stable anion leads to the thermodynamic product (typically N1). Milder conditions may favor the kinetic product.

Workflow for Optimizing N1-Alkylation

G cluster_start Start: Mixture of N1/N2 Isomers cluster_conditions Reaction Condition Optimization cluster_analysis Analysis cluster_outcome Desired Outcome start Low N1 Selectivity base Select Strong Base (e.g., NaH) start->base Change Base solvent Use Aprotic Solvent (e.g., THF, DMF) base->solvent Optimize Solvent temp Control Temperature (e.g., 0°C to RT) solvent->temp Optimize Temperature monitor Monitor by TLC/LC-MS temp->monitor Analyze Isomer Ratio monitor->base <95% N1, Iterate outcome High N1 Selectivity monitor->outcome Achieved >95% N1

Caption: Workflow for optimizing N1-alkylation selectivity.

Guide 2: Mitigating Side Reactions in Modern Cross-Coupling Methodologies

Modern transition-metal-catalyzed cross-coupling reactions offer powerful ways to functionalize the indazole core.[12][21] However, these reactions can also be susceptible to side reactions.

Common Issues in Suzuki-Miyaura Cross-Coupling of Halo-indazoles:

  • Homocoupling of Boronic Acid: This side reaction consumes the boronic acid and reduces the yield of the desired product.

    • Solution: Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).

  • Protodehalogenation: The starting halo-indazole is reduced, leading to the formation of the parent indazole.

    • Solution: This can be caused by impurities in the reagents or solvent. Use high-purity reagents and anhydrous solvents. The choice of base can also influence this side reaction.

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, leading to a stalled reaction.

    • Solution: The choice of ligand is crucial for stabilizing the palladium catalyst. Using bulky, electron-rich phosphine ligands can often prevent catalyst deactivation.[21] Running the reaction in an ionic liquid can also help to stabilize the catalyst and prevent the formation of palladium black.[22]

Experimental Protocol: Optimizing a Suzuki-Miyaura Cross-Coupling Reaction

  • Substrate Preparation: Start with high-purity 3-iodo-1H-indazole and the desired organoboronic acid.

  • Catalyst and Ligand Screening: Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.

  • Base and Solvent Optimization: Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).

  • Reaction Monitoring: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up, often involving an aqueous wash and extraction, followed by purification by column chromatography or recrystallization.

Logical Relationship Diagram for Suzuki-Miyaura Optimization

G cluster_inputs Reaction Inputs cluster_process Process Parameters cluster_outputs Reaction Outputs halo Halo-Indazole product Desired Product halo->product side_products Side Products halo->side_products Protodehalogenation boronic Boronic Acid boronic->product boronic->side_products Homocoupling catalyst Pd Catalyst & Ligand catalyst->product catalyst->side_products Deactivation base Base base->product solvent Solvent solvent->product temp Temperature temp->product time Reaction Time time->product atmosphere Inert Atmosphere atmosphere->product

References

Technical Support Center: Addressing Solubility Challenges of 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dimethyl-2H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility-related challenges encountered during experimental work. This guide offers practical, scientifically-grounded solutions to help you navigate the complexities of working with this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step in addressing solubility. This compound (CAS No. 221681-94-3) has the following characteristics:

  • Molecular Formula: C₉H₁₁N₃[1][2][3]

  • Molecular Weight: 161.20 g/mol [1][2]

  • Predicted XLogP3: 1.3[2]

  • Predicted pKa: Due to the presence of an amine group, the molecule is expected to be weakly basic. The predicted pKa of a structurally similar compound, 3-methyl-2H-indazol-5-amine, is 14.91±0.40, though this should be experimentally verified for the target compound.[4]

The positive XLogP3 value suggests a degree of lipophilicity, which can impact its aqueous solubility.

Q2: I am having trouble dissolving this compound in water. Is this expected?

A2: Yes, this is not unexpected for a compound with its predicted lipophilicity. Many organic molecules, particularly those with aromatic ring systems, exhibit poor aqueous solubility.[5][6] The indazole core is largely nonpolar, and while the amine group can participate in hydrogen bonding, the overall molecule may not be readily solvated by water.

Q3: What common organic solvents can I use to prepare a stock solution?

A3: For initial solubilization, it is recommended to start with polar aprotic solvents. Based on general solvent properties, the following are good starting points:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving a wide range of organic compounds.[7]

  • Dimethylformamide (DMF): Another strong polar aprotic solvent.[7]

  • Ethanol or Methanol: These polar protic solvents can also be effective, particularly if gentle heating is applied.

It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium.

Q4: How does pH affect the solubility of this compound?

A4: As a weak base due to the amine functional group, the solubility of this compound is expected to be pH-dependent.[8][9]

  • Acidic Conditions (Low pH): In an acidic environment, the amine group will become protonated, forming a more polar and, therefore, more water-soluble salt.[10][11]

  • Neutral to Basic Conditions (Higher pH): At neutral or basic pH, the compound will exist predominantly in its less soluble, unionized form.

Therefore, acidifying the aqueous medium can be a straightforward initial strategy to enhance solubility.

Section 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for more complex solubility issues.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
Q: Why is this happening and what can I do to prevent it?

A: This is a common phenomenon known as "antisolvent precipitation." The compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous buffer (the antisolvent). When the stock is diluted, the solvent environment changes rapidly, causing the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitation upon dilution step1 Reduce final organic solvent concentration. Is precipitation still observed? start->step1 step2 Modify the aqueous buffer. - Lower the pH (e.g., pH 4-5). - Add a co-solvent (e.g., ethanol, propylene glycol). step1->step2 Yes success Compound remains in solution step1->success No step3 Use a formulation strategy. - Cyclodextrins - Surfactants (e.g., Tween 80) step2->step3 Precipitation still occurs step2->success Precipitation resolved step4 Consider salt formation. Prepare a hydrochloride or other salt form. step3->step4 Precipitation still occurs step3->success Precipitation resolved step4->success Precipitation resolved fail Issue persists, re-evaluate approach step4->fail Unable to form stable salt

Caption: Workflow for addressing precipitation upon dilution.

Detailed Explanations:

  • Reduce Organic Solvent: Aim for the lowest possible final concentration of your organic stock solvent (typically <1% and often <0.1% for cell-based assays).

  • pH Modification: By lowering the pH of your aqueous buffer, you can protonate the amine group, increasing its aqueous solubility.[9] Experiment with a pH range to find the optimal balance for your specific assay.

  • Co-solvents: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the overall solvating power of the mixture.[12]

  • Formulation with Excipients:

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility.[6]

    • Surfactants: Surfactants form micelles that can encapsulate the compound, aiding in its solubilization in aqueous media.[13][14]

  • Salt Formation: A more advanced but highly effective strategy is to form a salt of the compound. For a weak base, reacting it with an acid (like HCl) can produce a more soluble salt form.[10][11][15]

Issue 2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
Q: How can I confirm that solubility is the root cause and how do I improve the consistency of my experiments?

A: Inconsistent biological data is a frequent consequence of working with poorly soluble compounds. The actual concentration of the compound in solution may be lower than the nominal concentration and can vary between experiments.

Protocol for Solubility Assessment and Improving Consistency:

  • Determine Kinetic Solubility: A practical approach is to measure the kinetic solubility in your specific assay buffer.

    • Method: Prepare a high-concentration stock solution in DMSO. Make serial dilutions of this stock into your aqueous assay buffer.

    • Analysis: After a set incubation period (e.g., 2 hours) at the experimental temperature, separate any precipitate by centrifugation or filtration.[16] Analyze the supernatant using HPLC-UV or a similar quantitative method to determine the concentration of the dissolved compound.[16]

    • Interpretation: This will give you the maximum concentration at which your compound remains soluble in the assay buffer under your experimental conditions.

  • Work Below the Measured Solubility Limit: Always prepare your working solutions at concentrations below the determined kinetic solubility limit to ensure the compound is fully dissolved.

  • Visual Inspection: Before use, always visually inspect your final diluted solutions for any signs of precipitation (cloudiness, particulates). This can be aided by nephelometry, which measures light scattering from suspended particles.[17]

  • Temperature Control: The solubility of most organic solids increases with temperature.[18][19][20] Ensure that all solutions are prepared and maintained at a consistent and appropriate temperature. Conversely, be aware that a compound dissolved at a higher temperature may precipitate if cooled.[18][21]

Data Presentation: Example Kinetic Solubility Data

Buffer SystemNominal Concentration (µM)Measured Soluble Concentration (µM)Observations
PBS, pH 7.410015.2Significant precipitation
PBS, pH 7.42018.5Minor cloudiness
Acetate Buffer, pH 5.010085.7Solution appears clear
PBS + 2% HP-β-CD10092.1Solution appears clear

This is example data and should be experimentally determined.

Issue 3: I need to prepare a formulation for in vivo studies. What are my options?
Q: What formulation strategies are suitable for a weakly basic, poorly soluble compound like this compound for oral or parenteral administration?

A: Formulating for in vivo studies requires careful consideration of the route of administration, required dose, and toxicology of the excipients.

Formulation Strategy Decision Tree:

G start In Vivo Formulation Required route Route of Administration? start->route oral Oral route->oral Oral parenteral Parenteral route->parenteral Parenteral oral_strat1 Aqueous Solution (pH adjusted) Is the required dose soluble? oral->oral_strat1 par_strat1 Aqueous Solution (pH adjusted) Is the required dose soluble? parenteral->par_strat1 oral_strat2 Co-solvent System (e.g., PEG 400, Propylene Glycol) oral_strat1->oral_strat2 No success Proceed to Dosing oral_strat1->success Yes oral_strat3 Lipid-Based Formulation (e.g., SEDDS) oral_strat2->oral_strat3 oral_strat4 Amorphous Solid Dispersion oral_strat3->oral_strat4 par_strat2 Co-solvent System (e.g., Solutol HS 15) par_strat1->par_strat2 No par_strat1->success Yes par_strat3 Cyclodextrin Complexation par_strat2->par_strat3

Caption: Decision tree for in vivo formulation strategies.

Recommended Strategies:

  • pH-Adjusted Aqueous Solutions: For a weakly basic compound, creating an acidic solution (e.g., using citrate or tartrate buffers) can significantly increase solubility. This is a simple and often effective first approach.[12]

  • Co-solvent Systems: Mixtures of water and water-miscible organic solvents like polyethylene glycol (PEG) 400, propylene glycol, or ethanol are commonly used.[12] These are relatively simple to prepare but must be tested for tolerability in the animal model.

  • Lipid-Based Formulations: For oral delivery, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[5][14][22] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing absorption.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[13] Amorphous forms have higher energy and thus greater solubility than their crystalline counterparts.[12] This is a more advanced technique, often employed when simpler methods fail.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][14][23][24] This is particularly useful for dissolution rate-limited compounds.

Section 3: Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of a compound in a given solvent.[25]

Materials:

  • This compound

  • Selected solvent (e.g., water, pH 7.4 buffer, pH 5.0 buffer)

  • Scintillation vials or similar

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters

  • Analytical balance

  • HPLC-UV system

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant. Separate the solid and liquid phases by either centrifuging the sample at high speed or filtering through a 0.22 µm syringe filter to remove any undissolved particles.[25]

  • Dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the compound in the diluted sample using a validated HPLC-UV method against a standard curve.

This technical guide provides a framework for understanding and overcoming the solubility challenges associated with this compound. By systematically applying these principles and methods, researchers can generate more reliable and reproducible data, accelerating their research and development efforts.

References

Safe laboratory practices for handling indazole compounds and their reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling of indazole compounds and their associated reagents. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common safety questions and to troubleshoot issues you may encounter during your experiments. The protocols and advice herein are grounded in established safety principles to ensure both scientific integrity and personal protection.

Section 1: Core Safety Principles & General Handling (FAQs)

This section addresses fundamental questions about the inherent risks of indazole compounds and the primary safety measures required.

Q1: What are the primary hazards associated with indazole compounds?

A1: While the specific toxicity profile can vary significantly between different indazole derivatives, a general hazard assessment based on available Safety Data Sheets (SDS) for common indazoles (e.g., 1H-Indazole, 5-Amino-1H-indazole) indicates several key risks.[1][2] Most indazole compounds should be treated as potentially hazardous substances.[3][4] Common hazard classifications include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][6]

It is crucial to consult the specific SDS for the exact indazole derivative you are working with before beginning any experiment.[7] If an SDS is not available, the compound should be handled with the assumption that it presents these potential hazards.[3][8]

Q2: Why is it critical to avoid generating dust when handling solid indazole compounds?

A2: Avoiding dust generation is a critical safety measure for two primary reasons. First, fine particles can be easily inhaled, leading to respiratory tract irritation.[2][9] Second, dust can disperse over a wide area, contaminating surfaces, equipment, and personal clothing, which increases the risk of accidental skin contact or ingestion.[9] Many indazoles are powders or crystalline solids, making dust control a priority.[1][2] Always handle these solids within a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][8]

Q3: What are the essential engineering controls required for working with indazoles?

A3: The primary engineering control is a certified chemical fume hood .[8] All manipulations of solid indazoles and their volatile reagents should be performed inside a fume hood to protect the user from inhaling dust or vapors.[10] Additionally, ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from your workstation.[11] Proper ventilation in the laboratory is also essential to prevent the accumulation of potentially harmful vapors.[2][9]

Experimental Protocol: Weighing and Transferring Solid Indazole Compounds

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation: Don all required Personal Protective Equipment (PPE) as detailed in Table 1. Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a weigh boat, spatula, and a sealable container for your compound inside the fume hood.

  • Transfer: Carefully open the stock container inside the hood. Use a clean spatula to transfer the desired amount of the solid indazole compound to the weigh boat. Avoid any rapid movements that could create airborne dust.[8]

  • Weighing: If your analytical balance is outside the hood, carefully cover the weigh boat before transport. Preferably, use a balance located inside the fume hood.

  • Containment: Immediately and securely close the stock container.

  • Cleanup: After transferring the weighed compound to your reaction vessel, decontaminate the spatula and weigh boat according to your institution's procedures. Wipe down the surface of the fume hood to remove any residual dust.

Section 2: Personal Protective Equipment (PPE)

Proper PPE is your last line of defense against chemical exposure. Choosing the right equipment and using it correctly is non-negotiable.

Q4: What type of gloves should I wear when handling indazoles and their reagents?

A4: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling indazole compounds.[8] Always inspect gloves for any tears or holes before use.[8] It is critical to check the manufacturer's glove compatibility chart, especially when working with solvents and reagents used in synthesis, as some chemicals can quickly permeate standard nitrile gloves.[11] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands immediately.[12][13]

Q5: Is standard lab safety glass sufficient for eye protection?

A5: No. At a minimum, you must wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7] This provides protection against splashes from the sides.[8] For operations with a significant splash risk, such as transferring large volumes of liquids or working with reactions under pressure, a face shield must be worn in conjunction with safety goggles .[8][14]

Table 1: Summary of PPE Requirements
TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Handling Solid Compound Laboratory CoatChemical-resistant gloves (Nitrile or Neoprene)[8]Safety goggles with side shields[7]Required if handling outside a fume hood or if dust is generated.[8]
Preparing Solutions Laboratory CoatChemical-resistant gloves (Nitrile or Neoprene)Safety goggles and a face shield[8]Not required if performed in a fume hood.
Running Reactions/Workup Laboratory CoatChemical-resistant gloves (check compatibility with all reagents)Safety goggles and a face shieldNot required if performed in a fume hood.
Cleaning Glassware Laboratory Coat, Chemical-resistant apron[15]Heavy-duty chemical-resistant glovesSafety goggles and a face shieldNot required if performed in a fume hood.

Section 3: Troubleshooting & Emergency Procedures

Accidents can happen even in the most careful laboratories. Knowing how to respond is critical.

Q6: What should I do if I spill an indazole compound on my lab bench?

A6: Your response depends on the size of the spill. For a minor spill of a solid compound:

  • Alert personnel in the immediate area.[5]

  • Isolate the area to prevent cross-contamination.

  • Wear appropriate PPE , including gloves, goggles, and a lab coat. If the compound is dusty, respiratory protection may be necessary.[5]

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]

  • Carefully sweep the material into a designated hazardous waste container.[8][16]

  • Decontaminate the area with an appropriate solvent and wipe clean.

  • Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.[4]

For large or highly dangerous spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[16]

Diagram: Emergency Spill Response Workflow

This diagram outlines the decision-making process for handling a chemical spill.

SpillResponse Start Spill Occurs Assess Assess Spill Is it large, volatile, or highly toxic? Start->Assess Evacuate Evacuate Area Alert Supervisor Call EHS/Emergency Services Assess->Evacuate Yes MinorSpill Minor Spill Procedure Assess->MinorSpill No Alert Alert Nearby Personnel MinorSpill->Alert DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->DonPPE Contain Contain & Absorb Spill (Use inert material, work from outside in) DonPPE->Contain Collect Collect Waste (Place in sealed, labeled container) Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Decision tree for responding to a chemical spill in the laboratory.

Q7: What are the first aid procedures for exposure to an indazole compound?

A7: Immediate action is crucial to minimize harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7][16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[16]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[7][9] If skin irritation occurs or persists, get medical help.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][9] If the person feels unwell, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for the specific compound available to provide to emergency medical personnel.

Section 4: Reagent Safety & Waste Disposal

The reagents used to synthesize and modify indazoles often carry their own significant risks.

Q8: Synthesis of indazoles can involve strong bases, acids, and oxidizing agents. What are the key precautions?

A8: The synthesis of indazoles can involve hazardous reagents and conditions, such as the use of sodium nitrite in acidic solutions for diazotization, which can generate toxic nitrogen oxides.[17] Ullmann-type reactions may present thermal hazard concerns.[18]

  • Strong Bases (e.g., Sodium Hydride, NaH): NaH is highly reactive with water and can ignite in moist air. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Always add NaH slowly to the reaction solvent and ensure the reaction is cooled appropriately to manage any exotherm.

  • Strong Acids (e.g., Nitric Acid, Sulfuric Acid): These are highly corrosive. Always add acid to water, never the other way around, to control the exothermic reaction. Work in a fume hood and wear an acid-resistant apron and face shield in addition to standard PPE.

  • Hydrazine: Hydrazine and its derivatives are often used in indazole synthesis.[19] They are toxic, corrosive, and potentially explosive. Always handle in a fume hood and store away from oxidizing agents.

  • Oxidizing Agents: Store oxidizing agents separately from organic compounds, solvents, and reducing agents to prevent the risk of fire or explosion.[1][12]

Q9: How must I dispose of waste containing indazole compounds and their reagents?

A9: Indazole-containing waste must be treated as hazardous chemical waste.[4] On-site treatment or drain disposal is not appropriate.[5]

  • Segregation: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids" or "Non-Halogenated Organic Solids" as appropriate.[4][5] Do not mix incompatible waste streams.[12]

  • Container: The container must be made of a compatible material (e.g., HDPE), be leak-proof, and have a secure, tight-fitting lid.[4][5] Keep the container closed at all times except when adding waste.[5]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.[4]

  • Storage: Store the waste container in a designated, well-ventilated secondary containment bin away from incompatible materials.[4][5]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][5]

Diagram: Safe Waste Disposal Workflow

This workflow illustrates the mandatory steps for proper chemical waste management.

WasteDisposal Start Waste Generated SelectContainer Select Compatible, Leak-Proof Waste Container Start->SelectContainer LabelContainer Label Container: 'Hazardous Waste' + Full Chemical Name(s) SelectContainer->LabelContainer Segregate Segregate Waste (e.g., Halogenated vs. Non-Halogenated, Acids vs. Bases) LabelContainer->Segregate AddWaste Place Waste in Container Segregate->AddWaste CloseContainer Keep Container Securely Closed AddWaste->CloseContainer Store Store in Designated Secondary Containment Area CloseContainer->Store ContactEHS Arrange for Pickup via Institutional EHS Office Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Standard operating procedure for hazardous chemical waste disposal.

References

Common side reactions and byproducts in the synthesis of indazole amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Indazole Amines

Welcome to the technical support resource for the synthesis of indazole amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the synthesis of indazole amines.

Q1: What are the most prevalent side reactions when synthesizing the indazole core for later amination? A1: The most common side reactions are highly dependent on the synthetic route. However, key byproducts include the formation of the undesired 2H-indazole isomer, hydrazones, dimeric impurities, and indazolones.[1][2] For instance, syntheses involving hydrazine and carbonyl compounds at elevated temperatures are prone to forming hydrazones and dimers.[3]

Q2: How can I reliably distinguish between the desired 1H- and undesired 2H-indazole isomers? A2: Spectroscopic and chromatographic methods are essential.

  • NMR Spectroscopy: In ¹H NMR, the proton at the C3 position is a key diagnostic handle. It is generally shifted further downfield in 2H-indazoles compared to their 1H- counterparts.[1] 2D NMR techniques like HMBC can show correlations from the N-substituent to either the C3 and C7a carbons (for N-1 isomers) or only the C3 carbon (for N-2 isomers), providing definitive structural proof.

  • Chromatography: HPLC can often resolve the two isomers, which may also have distinct UV-Vis spectra aiding in their identification and quantification.[1]

Q3: What is the single most critical factor for controlling regioselectivity (N-1 vs. N-2 substitution)? A3: The choice of base and solvent system is paramount. The N-1 position is generally the thermodynamically favored product, while the N-2 position is often the kinetically favored one.[4] For N-alkylation, strong, non-nucleophilic bases in aprotic solvents (e.g., Sodium Hydride in THF) tend to favor the formation of the N-1 substituted product.[1] Conversely, milder conditions can sometimes lead to mixtures or favor the N-2 isomer.[4]

Q4: My amination reaction on a bromo-indazole is giving low yield and a dehalogenated byproduct. What's happening? A4: This is a common issue in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The dehalogenated byproduct arises from a competing hydrodehalogenation pathway. This can be caused by an inefficient catalytic cycle, the presence of water or other proton sources, or suboptimal ligand/base combination.[4] Optimizing the reaction conditions, particularly ensuring anhydrous solvents and using a robust ligand, is crucial.

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This guide provides a systematic approach to diagnosing and solving specific experimental failures.

Issue 1: Poor Regioselectivity - Formation of N-1 and N-2 Isomer Mixtures
  • Symptom: ¹H NMR and LC-MS analysis of the crude product shows two distinct product peaks with the same mass, later confirmed as N-1 and N-2 isomers. Purification by column chromatography is difficult and results in significant yield loss.[5]

  • Causality: The indazole anion, formed upon deprotonation, is ambident, with nucleophilic character at both nitrogen atoms. The reaction outcome is a delicate balance between kinetic and thermodynamic control. The N-2 position is often more sterically accessible and its lone pair more available, leading to a faster reaction (kinetic control).[4] The N-1 isomer is typically the more thermodynamically stable product.[3]

  • Corrective Actions & Protocols:

    • Modify the Base/Solvent System:

      • To Favor N-1 (Thermodynamic Product): Use a strong, non-coordinating base to fully deprotonate the indazole. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a standard choice.[1]

      • To Favor N-2 (Kinetic Product): Mildly acidic conditions can surprisingly favor N-2 protection, for example, using dihydropyran (DHP) with a catalytic amount of p-TsOH can kinetically yield the N-2 THP-protected indazole.[4]

    • Adjust Reaction Temperature: Lowering the temperature can sometimes enhance selectivity by favoring the kinetic product. Conversely, allowing the reaction to stir for longer at a slightly elevated temperature might allow for equilibration to the thermodynamic product.

    • Steric Hindrance: If possible, using a starting material with a bulky substituent at the C7 position can sterically block the N-1 position, thereby favoring substitution at N-2.

G Base Base Selection N1 N-1 Isomer (Thermodynamic) Base->N1 Strong, Non-coordinating (e.g., NaH) N2 N-2 Isomer (Kinetic) Base->N2 Weaker Base / Acidic Catalyst (e.g., Cs2CO3, p-TsOH) Solvent Solvent Choice Solvent->N1 Aprotic Polar (e.g., THF, DMF) Temp Temperature Temp->N1 Higher Temp / Longer Time (Equilibration) Temp->N2 Lower Temperature

Issue 2: Formation of Dimeric and Hydrazone Impurities
  • Symptom: The appearance of unexpected higher molecular weight species in the LC-MS, and complex aromatic signals or imine-like protons in the ¹H NMR.

  • Causality: These side products are common in syntheses that build the indazole core from carbonyl precursors (e.g., o-hydroxybenzaldehydes) and hydrazine.[3] Elevated temperatures can promote intermolecular condensation reactions, leading to dimers or uncyclized hydrazone intermediates.[2]

  • Corrective Actions & Protocols:

    • Temperature Control: Carefully control the reaction temperature. Run optimization experiments at lower temperatures for longer durations.

    • Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of either the carbonyl compound or hydrazine can favor side reactions.

    • Order of Addition: Consider a slow addition of one reactant to a solution of the other to maintain a low instantaneous concentration and minimize intermolecular side reactions.

Issue 3: Byproducts in Amide Bond Formation
  • Symptom: When coupling an indazole-3-carboxylic acid with an amine, a significant byproduct is observed, often with a mass corresponding to the desired product + the urea derived from the coupling agent.

  • Causality: This is the classic formation of an N-acylurea byproduct, which is particularly common when using carbodiimide coupling agents like EDC or DCC.[2] The O-acylisourea intermediate is susceptible to intramolecular rearrangement, especially if the amine nucleophile is weak or sterically hindered.

  • Corrective Actions & Protocols:

    • Use Additives: The most common solution is to add a nucleophilic activator such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to rearrangement.

    • Change Coupling Agent: Switch to a different class of coupling agent, such as a phosphonium-based reagent (e.g., PyBOP) or an aminium/uronium-based reagent (e.g., HATU), which often give cleaner reactions.

    • Pre-activation: Allow the carboxylic acid, coupling agent, and additive (e.g., HOBt) to stir for a short period (15-30 minutes) before adding the amine. This "pre-activation" step ensures the activated ester is formed before the amine is introduced.

G

Part 3: Common Byproducts and Identification

Summarizing key data in a table allows for quick reference during analysis.

Byproduct ClassCommon CauseTypical ¹H NMR SignaturePurification Strategy
2H-Indazole Isomer Kinetic control, wrong base/solventDownfield shift of C3-H proton compared to 1H-isomer[1]Careful column chromatography; recrystallization with mixed solvents[5]
Hydrazone Incomplete cyclization, high tempImine proton (R-CH=N-) signal (~8-9 ppm)Column chromatography; can sometimes be hydrolyzed or cyclized
Dimer High temp, wrong stoichiometryComplex aromatic region, higher MW in MSColumn chromatography, preparative HPLC
N-Acylurea Carbodiimide couplingSignals corresponding to the urea byproductColumn chromatography (often difficult), switch coupling agent
Dehalogenated Product Pd-catalyzed coupling side reactionLoss of halogen, appearance of new Ar-H signalColumn chromatography (often co-elutes), re-optimize reaction
Decarboxylated Product High heat with COOH starting materialLoss of COOH group, appearance of new Ar-H at C3Column chromatography

Part 4: Key Experimental Protocols

Protocol 1: Isomer Separation via Recrystallization

This protocol is a general guideline for separating N-1 and N-2 isomers when chromatography is inefficient.[5]

  • Solvent Screening: Dissolve a small amount of the isomer mixture (~50 mg) in a minimum amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

  • Anti-Solvent Addition: To the hot solutions, slowly add an anti-solvent (e.g., hexanes, water) dropwise until turbidity persists.

  • Crystallization: Allow the solutions to cool slowly to room temperature, then to 0-4 °C.

  • Analysis: Collect any crystals that form and analyze the mother liquor and the solid by LC-MS or ¹H NMR to determine if preferential crystallization of one isomer has occurred.

  • Scale-Up: Once an effective solvent/anti-solvent system is identified, scale up the recrystallization process. This method relies on the different solubilities of the two isomers and can be highly effective.

Protocol 2: Removal of Amine Impurities via Acid Wash

This protocol is useful for removing non-basic organic impurities from a final amine product.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic indazole amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine and Basify: Combine the aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10. The free amine will precipitate or can be extracted.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

Validation & Comparative

A Comparative Guide to 2,3-Dimethyl-2H-indazol-5-amine and 2,3-Dimethyl-2H-indazol-6-amine for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for developing therapeutic agents targeting conditions from cancer to inflammation.[1] Among the vast library of indazole derivatives, regioisomeric aminoindazoles serve as critical building blocks. This guide provides an in-depth comparison of two such isomers: 2,3-Dimethyl-2H-indazol-5-amine and 2,3-Dimethyl-2H-indazol-6-amine .

Our objective is to furnish researchers, chemists, and drug development professionals with a comprehensive analysis of their synthesis, electronic properties, and reactivity. This comparison will illuminate the subtle yet significant differences dictated by the position of the amine substituent, guiding the rational selection of the appropriate isomer for specific synthetic and therapeutic goals, most notably in the synthesis of kinase inhibitors like Pazopanib.[2][3][4]

Part 1: Structural and Electronic Properties: A Tale of Two Isomers

At first glance, the two isomers appear nearly identical. Both possess the same molecular formula (C₉H₁₁N₃) and molecular weight (161.20 g/mol ). The key distinction lies in the placement of the primary amine group on the benzene ring, a difference that fundamentally alters the molecule's electronic landscape and, consequently, its chemical behavior.

  • This compound (The 'Para' Isomer): The amine group is in the C5 position, which is para to the C7a-N2 bond of the pyrazole ring. This alignment allows for strong resonance delocalization of the amine's lone pair of electrons into the aromatic system, significantly increasing the electron density of the benzene ring.

  • 2,3-Dimethyl-2H-indazol-6-amine (The 'Meta' Isomer): The amine group is at the C6 position, which is meta to the C7a-N2 bond. The resonance effect from the amine is less pronounced at the fusion points of the bicyclic system compared to the C5 isomer.

This electronic disparity is the root cause of their differing reactivity in electrophilic aromatic substitution and as nucleophiles. The C5-amino group more strongly activates the benzene portion of the scaffold.

Figure 1. Structural and electronic differences between the C5 and C6 isomers.
PropertyThis compound2,3-Dimethyl-2H-indazol-6-amine
Molecular Formula C₉H₁₁N₃C₉H₁₁N₃
Molecular Weight 161.20 g/mol 161.20 g/mol
CAS Number 221681-94-3444731-72-0
Amine Position C5 ('Para')C6 ('Meta')
Predicted Reactivity Higher nucleophilicity, higher ring activationStandard aniline reactivity

Part 2: Synthesis and Commercial Accessibility

The synthetic routes to these isomers typically begin with their corresponding nitro-indazole precursors. The accessibility of these precursors often dictates the ease of synthesis for the final amine.

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine: This isomer is more prominently featured in the literature due to its role as a key intermediate for the blockbuster anti-cancer drug, Pazopanib.[2][3] The synthesis is well-established and robust.

  • N-Methylation: The process starts from 3-methyl-6-nitro-1H-indazole. Regioselective methylation to form the 2,3-dimethyl-6-nitro-2H-indazole is a critical step. While various methylating agents can be used, mixtures of N1 and N2 alkylated products are common.[5] However, specific conditions using reagents like dimethyl carbonate or iodomethane have been optimized to favor the desired N2-methylated product.[6][7][8]

  • Nitro Group Reduction: The final step is the reduction of the nitro group. A standard and high-yielding method involves the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[9][10] This classic reduction is efficient and scalable, contributing to the isomer's widespread availability.

Synthesis of this compound: Detailed synthetic procedures for the 5-amino isomer are less common in peer-reviewed literature, though the compound is commercially available. The synthesis follows a parallel logic.

  • N-Methylation: The synthesis would logically start from 3-methyl-5-nitro-1H-indazole. The principles of regioselective N-alkylation would apply here as well, where reaction conditions must be carefully controlled to favor the formation of 2,3-dimethyl-5-nitro-2H-indazole.[11][12] The electronic nature of the C5-nitro group can influence the N1/N2 selectivity differently than the C6-nitro isomer.

  • Nitro Group Reduction: The subsequent reduction of the 5-nitro group to the 5-amino group can be achieved using standard nitro reduction methodologies, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid systems (e.g., SnCl₂/HCl, Fe/HCl).

Comparative Accessibility: The 6-amino isomer is generally more accessible and cost-effective due to its established role in large-scale pharmaceutical manufacturing. The synthetic pathway is well-documented with scalable protocols. The 5-amino isomer, while available, is more of a specialty reagent for discovery chemistry, and its synthesis may require more optimization, particularly in the regioselective methylation step.

Part 3: Comparative Reactivity and Synthetic Utility

The utility of these isomers as building blocks is defined by the reactivity of the aniline moiety.

Figure 2. Generalized synthetic workflow and primary applications.

1. Diazotization and Sandmeyer-Type Reactions: Both amines can be readily converted to their corresponding diazonium salts by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). These intermediates are highly versatile and can be transformed into a wide range of functionalities (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions.[12] There is no strong evidence to suggest a significant difference in the efficiency of diazonium salt formation or subsequent Sandmeyer reactions between the two isomers under standard conditions.

2. Acylation, Sulfonylation, and Urea Formation: As nucleophiles, both primary amines react readily with acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. The slightly higher electron density on the C5-amine might translate to a marginally faster reaction rate, but for most synthetic purposes, both isomers are highly effective in these transformations. The use of 2,3-dimethyl-2H-indazol-6-amine in the synthesis of complex urea-containing compounds has been explicitly documented in the patent literature.

3. Palladium-Catalyzed Cross-Coupling Reactions: In modern drug discovery, Pd-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Buchwald-Hartwig amination are indispensable for constructing complex molecules.

  • As a Nucleophile (Buchwald-Hartwig Amination): Both isomers can act as the amine coupling partner to be coupled with aryl halides or triflates. Their performance is expected to be comparable to other substituted anilines.

  • As a Substrate for Further Functionalization: If the indazole core is first halogenated, the resulting halo-amino-indazole can undergo subsequent cross-coupling. The electronic activation from the amine group can influence the oxidative addition step. The stronger activating effect of the C5-amine could make a C4 or C6-halogen more reactive in Pd-catalyzed couplings compared to the analogous positions on the 6-amino isomer.

Part 4: Experimental Data and Protocols

To provide a practical basis for comparison, we present a validated protocol for the synthesis of the more common 6-amino isomer.

Protocol: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride This two-step procedure starts with the commercially available 2,3-dimethyl-6-nitro-2H-indazole.

Materials:

  • 2,3-dimethyl-6-nitro-2H-indazole (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Methoxyethyl ether

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dimethyl-6-nitro-2H-indazole (e.g., 0.48 g, 2.5 mmol) in 2-methoxyethyl ether (approx. 4.3 mL), heating gently if necessary to fully dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add tin(II) chloride (e.g., 1.6 g, 7.1 mmol) to the cooled solution.

  • Add concentrated HCl (approx. 3.2 mL) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 45-60 minutes.

  • Upon reaction completion (monitored by TLC), add diethyl ether (approx. 14 mL) to precipitate the product.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 2,3-Dimethyl-2H-indazol-6-amine as its hydrochloride salt. Expected yield: 85-95%.[5][9]

Self-Validation: The successful synthesis of the hydrochloride salt is confirmed by its precipitation from the reaction mixture and can be characterized by ¹H NMR, where a shift in the aromatic protons and the appearance of a broad amine salt signal are expected, and by mass spectrometry to confirm the correct molecular ion (m/z = 162.2 for [M+H]⁺).

Conclusion and Recommendations

The choice between this compound and 2,3-Dimethyl-2H-indazol-6-amine is primarily driven by the strategic goals of the synthesis.

  • 2,3-Dimethyl-2H-indazol-6-amine is the isomer of choice for projects related to established kinase inhibitors like Pazopanib or when a robust, well-documented, and scalable synthesis is paramount. Its commercial availability and extensive literature support reduce process development risks.

  • This compound serves as a valuable alternative for generating novel analogues and exploring structure-activity relationships (SAR) . Its distinct electronic profile offers an opportunity to modulate physicochemical properties (e.g., pKa, polarity) and biological activity. While its synthesis is less documented, it follows established chemical principles, making it a fully accessible tool for discovery chemistry.

For researchers entering this chemical space, beginning with the 6-amino isomer is recommended due to the wealth of supporting data. For those looking to innovate and expand beyond existing scaffolds, the 5-amino isomer provides a compelling and structurally distinct building block.

References

A Senior Application Scientist's Guide to the Synthesis of Dimethyl-Indazole Amines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dimethyl-Indazole Amine Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile substitution patterns that can be fine-tuned to modulate biological activity against various targets, including kinases, receptors, and enzymes.[2] The introduction of dimethyl groups, either on the indazole nitrogen atoms or on an exocyclic amine, is a common strategy in drug design to enhance potency, improve metabolic stability, and optimize pharmacokinetic properties.

A prominent example is Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy, which features a key 2,3-dimethyl-2H-indazol-6-amine core.[1] The precise arrangement of these methyl groups is critical for its therapeutic activity. This guide provides an in-depth comparative analysis of different synthetic routes to access key dimethyl-indazole amine isomers, focusing on the underlying chemical principles, experimental considerations, and strategic trade-offs of each approach. We will dissect two primary strategic paradigms: (A) building the methylated indazole core first, followed by introduction of the amine functionality, and (B) direct dimethylation of a pre-existing exocyclic amino-indazole.

Strategy A: Ring Methylation Followed by Amine Formation

This strategy prioritizes establishing the methylation pattern on the indazole core before introducing the amine. The most common precursor for the amine is a nitro group, which can be reliably reduced in the final step. This approach offers excellent control over the regioselectivity of N-methylation on the indazole ring, a notoriously challenging aspect of indazole chemistry.[3]

Route A1: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine (Pazopanib Precursor)

This route is a well-established pathway to a crucial intermediate for kinase inhibitors. It begins with the commercially available 3-methyl-6-nitro-1H-indazole and proceeds through N-methylation and subsequent nitro group reduction.

cluster_0 Route A1: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine Start 3-Methyl-6-nitro-1H-indazole Step1 N-Methylation (e.g., Dimethyl Carbonate) Start->Step1 Reagent Intermediate1 2,3-Dimethyl-6-nitro-2H-indazole Step1->Intermediate1 Product Step2 Nitro Reduction (SnCl2 / HCl) Intermediate1->Step2 Substrate End 2,3-Dimethyl-2H-indazol-6-amine Step2->End Final Product

Caption: Workflow for the synthesis of 2,3-dimethyl-2H-indazol-6-amine.

Expertise & Experience: Causality Behind Experimental Choices

The initial N-methylation of 3-methyl-6-nitro-1H-indazole is a critical step where regioselectivity is paramount. While various methylating agents like methyl iodide or dimethyl sulfate can be used, they are highly toxic and can lead to mixtures of N1 and N2 isomers.[3][4] The use of dimethyl carbonate is a greener and often more selective alternative, though it may require elevated temperatures.[5] The subsequent reduction of the nitro group is robustly achieved using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is highly effective for reducing aromatic nitro groups, especially in the presence of other reducible functionalities, and it proceeds rapidly at low temperatures.[4]

Experimental Protocol: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine [4]

  • Dissolution: Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with heating, then cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add tin(II) chloride (SnCl₂, ~2.8 eq) to the cooled solution under a nitrogen atmosphere.

  • Acidification: Add concentrated HCl dropwise, ensuring the internal temperature is maintained below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 45-60 minutes.

  • Precipitation & Isolation: Add diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt. Collect the solid by filtration and dry to yield the desired product.

    • Trustworthiness: This protocol reliably yields the product in high purity as a hydrochloride salt, with reported yields of 86-95%.[3][4] The solid product can be easily isolated by filtration, simplifying the workup procedure.

Route A2: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

This route targets the N1-methylated isomer, which often forms alongside the N2 isomer. The key challenge in this synthesis is the separation of the regioisomeric nitro-indazole intermediates.

cluster_1 Route A2: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine Start_A2 3-Methyl-6-nitro-1H-indazole Step1_A2 N-Methylation (Dimethyl Carbonate) Start_A2->Step1_A2 Intermediate_Mix Mixture of N1 and N2 Isomers Step1_A2->Intermediate_Mix Step2_A2 Chromatographic Separation Intermediate_Mix->Step2_A2 Intermediate_N1 1,3-Dimethyl-6-nitro-1H-indazole Step2_A2->Intermediate_N1 Step3_A2 Nitro Reduction (Pd/C, H2) Intermediate_N1->Step3_A2 End_A2 1,3-Dimethyl-1H-indazol-6-amine Step3_A2->End_A2

Caption: Workflow for the synthesis of 1,3-dimethyl-1H-indazol-6-amine.

Expertise & Experience: Causality Behind Experimental Choices

As in Route A1, the initial methylation produces a mixture of isomers. The thermodynamic product is typically the N1-alkylated indazole, while the N2 product is kinetically favored.[6] The ratio of these products is highly dependent on the reaction conditions (base, solvent, temperature).[6] This mixture necessitates a purification step, typically silica gel column chromatography, to isolate the desired 1,3-dimethyl-6-nitro-1H-indazole intermediate.[7] For the final reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) is an excellent choice. It is a clean and efficient method that avoids the use of stoichiometric heavy metal reagents like tin chloride, and the only byproduct is water.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine [7]

  • Methylation: To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) and triethylamine in a suitable solvent, add dimethyl carbonate (~3.0 eq). Heat the reaction mixture as required and monitor by TLC.

  • Workup and Separation: After the reaction is complete, filter the mixture and concentrate the filtrate. Purify the resulting residue using silica gel column chromatography to isolate the 1,3-dimethyl-6-nitro-1H-indazole isomer.

  • Hydrogenation: Dissolve the isolated 1,3-dimethyl-6-nitro-1H-indazole in ethanol. Add a catalytic amount of 10% Pd/C.

  • Reaction: Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure to obtain the final product, 1,3-dimethyl-1H-indazol-6-amine.

Strategy B: N,N-Dimethylation of a Pre-formed Amino-Indazole

This strategy takes a convergent approach by first synthesizing an amino-indazole and then installing the N,N-dimethyl group in a final step. The classic method for this transformation is the Eschweiler-Clarke reaction , which uses formaldehyde as the carbon source and formic acid as the reducing agent.[8]

cluster_2 Strategy B: Eschweiler-Clarke N,N-Dimethylation Start_B Amino-Indazole (e.g., 1H-Indazol-6-amine) Step1_B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Start_B->Step1_B End_B N,N-Dimethyl-Indazole-Amine (e.g., N,N-Dimethyl-1H-indazol-6-amine) Step1_B->End_B

Caption: General workflow for the Eschweiler-Clarke N,N-dimethylation.

Expertise & Experience: Causality Behind Experimental Choices

The Eschweiler-Clarke reaction is a one-pot reductive amination that is highly effective for exhaustively methylating primary and secondary amines to their tertiary counterparts.[9] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[1] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.[8][10] The use of excess formaldehyde and formic acid drives the reaction to completion.

Experimental Protocol: General Procedure for Eschweiler-Clarke Dimethylation [1]

  • Reaction Setup: To the starting primary amino-indazole (1.0 eq), add formic acid (excess, e.g., ~3.6 eq) and a 37% aqueous solution of formaldehyde (excess, e.g., ~2.2 eq).

  • Heating: Heat the reaction mixture, typically to 80-100°C, for several hours (e.g., 18 h) until the reaction is complete. The evolution of CO₂ gas is an indicator of reaction progress.

  • Workup: Cool the reaction mixture to room temperature. Add water and an aqueous acid solution (e.g., 1M HCl) and wash with an organic solvent like dichloromethane (DCM) to remove non-basic impurities.

  • Basification and Extraction: Basify the aqueous phase to a high pH (e.g., pH 11) with a strong base like NaOH. Extract the liberated tertiary amine product into an organic solvent (e.g., DCM, 3x).

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N,N-dimethylated product, which can be further purified by column chromatography if necessary.

    • Trustworthiness: This is a classic, high-yielding reaction for N,N-dimethylation. Its self-limiting nature (stopping at the tertiary amine) makes it highly reliable.[8]

Comparative Analysis of Synthetic Routes

Route Target Compound Key Steps Typical Yield Advantages Disadvantages
A1 2,3-Dimethyl-2H-indazol-6-amine1. N-Methylation2. Nitro Reduction (SnCl₂)86-95% (for reduction step)[3][4]High yield; excellent regioselectivity for N2-isomer; robust and scalable reduction.Uses stoichiometric heavy metal reductant (tin); requires handling of concentrated acid.
A2 1,3-Dimethyl-1H-indazol-6-amine1. N-Methylation2. Isomer Separation3. Nitro Reduction (Pd/C)Moderate (overall)"Green" reduction step (catalytic hydrogenation); avoids heavy metals.N-methylation produces an isomeric mixture requiring difficult chromatographic separation; potentially lower overall yield.[7]
B N,N-Dimethyl-indazole-aminesOne-pot Reductive Amination (Eschweiler-Clarke)High (>80%)[9]One-pot procedure; avoids quaternary salt formation; uses inexpensive reagents.Requires availability of the starting amino-indazole; reaction is typically run at high temperatures.[8]

Conclusion and Recommendations

The optimal synthetic route to a specific dimethyl-indazole amine depends heavily on the desired isomeric structure and the available starting materials.

  • For accessing the 2,3-dimethyl-2H-indazol-6-amine scaffold , crucial for Pazopanib and related kinase inhibitors, Route A1 is the most direct and highest-yielding approach. Its predictability and scalability make it ideal for drug development campaigns, despite the use of tin chloride.

  • To obtain the 1,3-dimethyl-1H-indazol-6-amine isomer , Route A2 is viable but is hampered by the need to separate N1/N2 isomers. This route is more suitable for smaller-scale synthesis where chromatographic purification is feasible. The use of catalytic hydrogenation is a significant advantage from an environmental and process safety perspective.

  • When the goal is to prepare an N,N-dimethylamino derivative from an available primary amino-indazole , the Eschweiler-Clarke reaction (Strategy B) is unparalleled in its efficiency and simplicity. It is a classic, robust, and cost-effective one-pot method that reliably delivers the desired tertiary amine without over-alkylation.

Ultimately, the choice of synthesis is a strategic decision. For novel drug discovery, where various isomers must be explored, a combination of these strategies may be necessary. For process development and scale-up of a known active pharmaceutical ingredient, a route like A1 that maximizes yield and regiochemical control, even with less "green" reagents, may be preferred.

References

A Senior Application Scientist's Guide to the Orthogonal Identity Validation of 2,3-Dimethyl-2H-indazol-5-amine Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Identity in Small Molecule Research

In the realm of drug discovery and chemical research, the unambiguous identity of a molecule is the bedrock upon which all subsequent data rests. For a heterocyclic building block like 2,3-Dimethyl-2H-indazol-5-amine (CAS No. 221681-94-3), confirming its molecular structure is not merely a quality control checkpoint; it is a prerequisite for data integrity.[1][2] This compound, with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol , serves as a crucial intermediate in synthesizing more complex molecules.[1][3] An error in its initial identification can lead to the misinterpretation of biological activity, compromise patent claims, and result in significant financial and temporal losses.

This guide provides an in-depth, field-proven framework for validating the identity of a synthesized or procured batch of this compound. Our methodology is anchored in the principle of orthogonality —the use of multiple, independent analytical techniques. By comparing our test sample against a highly characterized, certified reference standard, we create a self-validating system that provides an exceptionally high degree of assurance in the material's identity, in line with global regulatory expectations.[4][5]

The Cornerstone of Validation: The Certified Reference Standard

All analytical comparisons are relative. To make an absolute claim of identity, one must compare the test sample to a benchmark of unimpeachable quality. This benchmark is the Certified Reference Standard (CRS) . A CRS, such as one provided by the United States Pharmacopeia (USP) or other accredited bodies, is a highly characterized physical specimen used to verify that a substance meets specified quality requirements.[6] It has been rigorously tested to confirm its structure and purity, and it comes with a Certificate of Analysis (CoA) that documents its properties and the methods used for characterization.

For this guide, all experiments are designed to compare a "Test Sample" of this compound with a "Certified Reference Standard."

The Orthogonal Validation Workflow

Validation_Workflow cluster_materials Starting Materials cluster_analysis Orthogonal Analytical Methods cluster_comparison Data Comparison & Verification cluster_conclusion Conclusion TestSample Test Sample (this compound) HPLC HPLC Analysis (Retention Time) TestSample->HPLC LCMS LC-MS Analysis (Mass-to-Charge Ratio) TestSample->LCMS NMR 1H NMR Spectroscopy (Structural Fingerprint) TestSample->NMR RefStandard Certified Reference Standard (CAS: 221681-94-3) RefStandard->HPLC RefStandard->LCMS RefStandard->NMR CompareData Compare Spectroscopic & Chromatographic Data HPLC->CompareData LCMS->CompareData NMR->CompareData Conclusion Identity Confirmed / Rejected CompareData->Conclusion

Caption: Orthogonal workflow for identity validation.

Experimental Protocols & Data Comparison

The following protocols are designed to be executed in parallel for both the Test Sample and the Certified Reference Standard. Adherence to Good Laboratory Practices (GLP) is mandatory for regulatory compliance.[7]

High-Performance Liquid Chromatography (HPLC) - Purity and Retention Time

HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For identity, the key parameter is the retention time (tR) . Under identical conditions, the same compound should elute at the same time. This technique also provides a preliminary assessment of purity.

Causality Behind Choices: A reversed-phase C18 column is chosen due to the moderate polarity of the indazole derivative. The acetonitrile/water mobile phase is a standard choice for such compounds, and the phosphate buffer is added to maintain a consistent pH, ensuring reproducible ionization states and retention times.

Protocol:

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the Test Sample and Reference Standard in 10 mL of 50:50 Acetonitrile:Water.

  • Injection: Inject 10 µL of each sample.

Data Comparison Table:

ParameterReference StandardTest SampleAcceptance Criteria (ICH Q2(R1))[8]
Retention Time (tR) t_Reft_TestThe tR of the major peak in the Test Sample chromatogram corresponds to that of the Reference Standard (typically within ±2%).
Peak Purity >99.5%To be determinedThe purity of the Test Sample should meet the pre-defined specification (e.g., >98%).
Co-injection N/At_Co-injectionAn injection of a 1:1 mixture of the Test Sample and Reference Standard should yield a single, symmetrical peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) - Molecular Weight Verification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence of the molecular weight, one of the most definitive indicators of identity.

Causality Behind Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this compound, minimizing fragmentation. We expect to observe the protonated molecule, [M+H]+.

Protocol:

  • Instrument: LC-MS system with an ESI source and a Quadrupole or Time-of-Flight (TOF) analyzer.

  • LC Conditions: Use the same HPLC method as described in 4.1, but replace the non-volatile phosphate buffer with 0.1% formic acid in water for MS compatibility.[9]

  • MS Conditions:

    • Ionization Mode: Positive ESI (+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

Data Comparison Table:

ParameterTheoretical ValueReference StandardTest SampleAcceptance Criteria
Molecular Formula C9H11N3ConfirmedTo be determinedN/A
Exact Mass 161.0953ConfirmedTo be determinedN/A
Observed [M+H]+ 162.1031m/z_Refm/z_Testm/z_Ref and m/z_Test should match the theoretical value within a narrow mass tolerance (e.g., ±0.2 Da for a quadrupole).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy - Structural Fingerprint

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The resulting spectrum, with its characteristic chemical shifts, integration values, and splitting patterns, serves as a unique "fingerprint" of the molecular structure.

Causality Behind Choices: DMSO-d6 is a common solvent for NMR as it can dissolve a wide range of organic compounds.[10] A 400 MHz or higher field magnet is recommended for better signal dispersion and resolution, which is crucial for unambiguous structural assignment.

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5 mg of the Test Sample and Reference Standard in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Processing: Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID).

Data Comparison: The primary method of comparison is direct spectral overlay.

  • Chemical Shifts (δ): The positions of all corresponding peaks for the Test Sample and Reference Standard must align.

  • Splitting Patterns (Multiplicity): The splitting patterns (e.g., singlet, doublet, triplet) for each signal must be identical, reflecting the same neighboring proton environment.

  • Integration: The relative area under each peak must be consistent with the number of protons it represents.

Acceptance Criterion: The ¹H NMR spectrum of the Test Sample must be superimposable on the spectrum of the Certified Reference Standard. Any significant unassigned peaks in the Test Sample spectrum may indicate the presence of impurities.

Orthogonal_Logic cluster_properties Independent Physicochemical Properties cluster_techniques Confirming Analytical Techniques Molecule This compound C9H11N3 MW: 161.20 Prop1 Chromatographic Behavior (Polarity, Size) Molecule:f0->Prop1 Prop2 Mass-to-Charge Ratio (Molecular Weight) Molecule:f0->Prop2 Prop3 Nuclear Spin Environment (Atomic Connectivity) Molecule:f0->Prop3 Tech1 HPLC Prop1->Tech1 Tech2 Mass Spec Prop2->Tech2 Tech3 NMR Prop3->Tech3 Conclusion Conclusive Identity Tech1->Conclusion Tech2->Conclusion Tech3->Conclusion

Caption: Logic of using orthogonal analytical methods.

Conclusion: A Foundation of Trust

Validating the identity of this compound is a critical step that underpins the reliability of all subsequent research. By employing an orthogonal analytical strategy that compares a test sample against a certified reference standard using HPLC, LC-MS, and ¹H NMR, we establish a robust, self-validating system. A successful validation, where the test sample matches the reference standard across all three independent techniques, provides the highest possible degree of confidence in its identity. This rigorous approach is not just good science; it is a requirement for regulatory compliance and ensures that research and development efforts are built on a foundation of verifiable truth.[7][8]

References

A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparison of the biological activities of prominent indazole-based kinase inhibitors, supported by experimental data and detailed protocols for their evaluation. We will explore the structure-activity relationships that govern their potency and selectivity, and delve into the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibition.

Understanding the Indazole Pharmacophore

The indazole core, a bicyclic aromatic heterocycle, serves as an effective hinge-binding motif for many kinases, anchoring the inhibitor within the ATP-binding pocket.[2] The diverse biological activities and selectivity profiles of these inhibitors are achieved through strategic substitutions at various positions of the indazole ring. These modifications allow for interactions with specific amino acid residues in the kinase active site, leading to potent and selective inhibition.[1][3]

Comparative Analysis of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a kinase inhibitor. The following table summarizes the IC50 values of several well-characterized indazole-based inhibitors against their primary kinase targets. Lower IC50 values are indicative of higher potency.

InhibitorTarget KinaseIC50 (nM)Assay Type / ContextReference(s)
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[4]
VEGFR20.2Cell-free / Endothelial Cells[4]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[4]
PDGFRβ1.6Endothelial Cells[4]
c-Kit1.7Endothelial Cells[4]
Pazopanib VEGFR110Cell-free[4]
VEGFR230Cell-free[4]
VEGFR347Cell-free[4]
PDGFRα71Not Specified[4]
PDGFRβ84Cell-free[4]
c-Kit74 - 140Cell-free[4]
Erdafitinib FGFR115Not Specified[1]
Compound 14c FGFR19.8Not Specified[1]
Compound 31 FGFR130.2Not Specified[1]
Compound 17 Aurora A-Dual Inhibitor[3]
Aurora B-Dual Inhibitor[3]
Compound 21 Aurora B-Selective Inhibitor[3]
Compound 30 Aurora A-Selective Inhibitor[3]
Compound C05 PLK4< 0.1Kinase Assay[5][6]

Note: The inhibitory activities can vary depending on the specific assay conditions, such as ATP concentration. Many indazole-based inhibitors are ATP-competitive, and their apparent IC50 values may be higher in biochemical assays with high ATP concentrations compared to cellular environments.[7]

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

Indazole-based kinase inhibitors exert their biological effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate simplified representations of these pathways.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Axitinib Axitinib / Pazopanib Axitinib->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs like Axitinib and Pazopanib.[8][9]

MAPK_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->RTK Inhibition

Caption: Overview of the interconnected MAPK and PI3K/AKT signaling pathways targeted by various indazole-based RTK inhibitors.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the biological activity of indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole-based inhibitor against a specific protein kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indazole-based kinase inhibitor (test compound)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)[4][11]

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well microplates (low-volume, white)[4]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the indazole-based inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.[11]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control (for 100% activity) to each well.[11]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[11]

  • Initiation of Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The optimal concentrations of kinase, substrate, and ATP should be determined empirically.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[11]

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data by setting the average signal from the DMSO-only wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[4]

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor in DMSO Start->Compound_Prep Reaction_Setup Add Inhibitor and Kinase to 384-well Plate Compound_Prep->Reaction_Setup Pre_Incubate Pre-incubate for 10 min at Room Temperature Reaction_Setup->Pre_Incubate Initiate_Reaction Add Substrate/ATP Mixture Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate for 60 min at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min at Room Temperature Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate for 30 min at Room Temperature Add_Detection->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Cell-Based Proliferation Assay (MTT/CCK-8)

This protocol outlines a method to assess the anti-proliferative effects of indazole-based inhibitors on cancer cell lines.[12][13]

Objective: To determine the concentration of an indazole-based inhibitor required to inhibit the proliferation of a specific cancer cell line by 50% (GI50 or IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Indazole-based inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[13][14]

  • DMSO

  • 96-well clear cell culture plates[14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2][14]

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[13]

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • Cell Viability Measurement:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[14]

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[13][14]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the inhibitor.

    • Calculate the IC50 value using non-linear regression analysis.[13]

Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor in Medium Incubate_Overnight->Prepare_Inhibitor Treat_Cells Treat Cells with Inhibitor Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add MTT or CCK-8 Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based proliferation assay to determine the anti-proliferative effects of an inhibitor.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The biological activity of these compounds is intricately linked to their substitution patterns, which dictate their potency and selectivity for specific kinase targets. By employing robust and standardized in vitro and cell-based assays, researchers can effectively characterize the pharmacological profiles of new indazole derivatives, paving the way for the development of next-generation targeted therapies.

References

A Senior Application Scientist's Guide to the Structural Analysis of 2,3-Dimethyl-2H-indazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals immersed in the intricate world of drug development, the precise structural elucidation of heterocyclic compounds is a foundational pillar of successful research and innovation. Among these, the indazole scaffold holds a place of prominence, with its derivatives demonstrating a wide spectrum of biological activities.[1][2] This guide offers an in-depth technical comparison of the structural features of 2,3-Dimethyl-2H-indazol-5-amine and its derivatives, drawing upon experimental data and established analytical methodologies. Our focus is to provide a practical framework for unambiguous structural characterization, a critical step in advancing medicinal chemistry.

The 2H-Indazole Core: A Subtle Yet Significant Isomer

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While 1H-indazole is the more thermodynamically stable and predominant tautomer, synthetic pathways often yield a mixture of N-1 and N-2 substituted isomers.[3][4][5][6] The seemingly subtle difference in the position of the substituent on the nitrogen atom profoundly influences the molecule's electronic distribution, physicochemical properties, and, consequently, its pharmacological profile.

The subject of this guide, this compound, and its derivatives are of particular interest. The 2,3-dimethyl-2H-indazol-6-yl moiety, an isomer of our primary compound, is a key structural component of Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy.[7][8] This underscores the importance of precise structural assignment in this class of compounds.

Core Physicochemical Properties

A foundational understanding of the core properties of this compound provides a baseline for comparison with its derivatives.

PropertyValueSource
Molecular Formula C9H11N3[]
Molecular Weight 161.20 g/mol []
CAS Number 221681-95-1[]

Derivatization of the parent compound, for instance, by substitution on the amino group or the benzene ring, will predictably alter these fundamental properties.

Comparative Spectroscopic Analysis: Unraveling the Structural Nuances

Spectroscopic techniques are the workhorse of structural elucidation in organic chemistry. Here, we delve into the expected and observed spectroscopic signatures of this compound and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for differentiating between indazole isomers.[4] The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of N-substitution.

General Differentiating Features of 1H- and 2H-Indazoles:

Nucleus1H-Indazole Derivative2H-Indazole DerivativeKey Distinguishing Feature
H-3 ~8.10 ppm (singlet)~8.4 ppm (singlet)The H-3 proton in 2H-indazoles is consistently more deshielded, appearing at a higher chemical shift.[3]
C-3 More shieldedMore deshieldedThe carbon at position 3 reflects the same deshielding trend as its attached proton in 2H-isomers.
C-7a More deshieldedMore shieldedThe bridgehead carbon C-7a is more shielded in 2H-isomers.

Expected ¹H NMR Spectrum of this compound:

  • Methyl Protons (N-CH₃ and C-CH₃): Two sharp singlets, each integrating to three protons, would be expected in the aliphatic region (likely between 2.0 and 4.0 ppm).

  • Aromatic Protons: The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The exact chemical shifts will be influenced by the electron-donating amino group at C-5.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon chemical shifts provide further confirmation of the substitution pattern. For 2H-indazoles, the C-3 and C-7a carbons are particularly diagnostic when compared to their 1H counterparts.

Mass Spectrometry (MS): Mapping the Fragmentation Pathways

Electron Impact Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

Expected Fragmentation of this compound:

The fragmentation of indazole derivatives is influenced by the nature and position of substituents.[11][12] For this compound, key expected fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

  • Ring cleavage: Complex fragmentation of the bicyclic system.

Derivatives with different substituents will exhibit unique fragmentation patterns, providing a fingerprint for their specific structure.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While a crystal structure for this compound was not found in the surveyed literature, the structure of the related 2,3-dimethyl-6-nitro-2H-indazole offers valuable insights into the geometry of the 2H-indazole core.[4] The indazole ring system is nearly planar, and the bond lengths and angles are within the expected ranges.[4] This data can serve as a reference for computational modeling and for comparison with the crystal structures of novel derivatives.

Experimental Protocols

To ensure the reproducibility and reliability of structural analysis, standardized experimental protocols are essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A significantly larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction using appropriate software.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

  • 2D NMR (COSY, HSQC, HMBC): For complex derivatives, acquire 2D NMR spectra to definitively assign proton and carbon signals and establish connectivity.

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Structural Relationships and Workflows

Logical Workflow for Isomer Differentiation

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation cluster_3 Structural Elucidation prep Dissolve sample in deuterated solvent nmr Acquire 1H and 13C NMR spectra prep->nmr ms Acquire EI-MS spectrum prep->ms nmr_analysis Analyze chemical shifts and coupling constants nmr->nmr_analysis ms_analysis Analyze molecular ion and fragmentation pattern ms->ms_analysis comparison Compare with known data for 1H and 2H-indazoles nmr_analysis->comparison ms_analysis->comparison structure Assign unambiguous structure comparison->structure cluster_1H 1H-Indazole cluster_2H 2H-Indazole indazole_1H label_1H More stable tautomer indazole_2H label_2H Less stable tautomer

References

A Senior Application Scientist's Guide to the Definitive Identification of 2,3-Dimethyl-2H-indazol-5-amine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the definitive identification and quantification of 2,3-Dimethyl-2H-indazol-5-amine. In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities, their metabolites, or impurities is a cornerstone of regulatory compliance and scientific integrity. While various analytical techniques exist, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and specificity, making it the gold standard for this application.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, outlines a validation strategy grounded in international regulatory standards, and provides a comparative analysis against alternative techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a self-validating and trustworthy analytical system.

Analyte Characterization and Methodological Foundation

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.

Analyte: this compound Molecular Formula: C9H11N3[1][2] Molecular Weight: 161.20 g/mol [1] CAS Number: 221681-94-3[1][2]

The presence of an amine group and the indazole core suggests the molecule is basic and will readily ionize in a positive ion mode electrospray ionization (ESI) source. Its predicted LogP of 1.3 indicates moderate hydrophobicity, making it well-suited for reversed-phase liquid chromatography.[3]

Proposed LC-MS/MS Method Development

The following sections outline a systematic approach to developing a sensitive and selective LC-MS/MS method.

Liquid Chromatography (LC)

The goal of the chromatographic separation is to resolve the analyte from matrix components, isomers, and other potential impurities, thereby minimizing ion suppression and ensuring accurate detection.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is a logical starting point due to the analyte's moderate polarity.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% formic acid. The addition of formic acid is crucial as it acidifies the mobile phase, promoting the protonation of the analyte ([M+H]+), which is essential for ESI+ sensitivity.[4]

    • Organic (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and superior elution strength for many small molecules.

  • Gradient Elution: A gradient elution, starting with a high aqueous percentage and ramping up the organic phase, will be effective for eluting the analyte while separating it from more polar and less polar contaminants. A typical gradient might run from 5% to 95% organic phase over several minutes.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is appropriate.

  • Injection Volume: Typically 1-10 µL, depending on the expected concentration and sample matrix.

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer provides the high selectivity required for definitive identification through Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode is the clear choice due to the basic nature of the amine moiety.

  • Precursor Ion Selection: The precursor ion will be the protonated molecule, [M+H]+, with an m/z of 162.2. This ion is selected in the first quadrupole (Q1).

  • Collision-Induced Dissociation (CID) and Product Ion Selection: The precursor ion is fragmented in the collision cell (Q2). While the exact fragmentation pattern must be determined experimentally, we can predict likely fragmentation pathways based on the structure of indazole derivatives.[5] Common fragmentation for indazoles involves cleavage of the heterocyclic ring structure.[5]

    • A primary goal of initial experiments would be to infuse a standard solution of this compound to determine its characteristic product ions.

    • Hypothetical, yet plausible, MRM transitions would be selected for monitoring. For instance, one transition for quantification (quantifier) and a second for confirmation (qualifier) are standard practice.

Table 1: Proposed Initial MS/MS Parameters

ParameterSettingRationale
Ionization ModeESI PositiveThe basic amine group readily accepts a proton.
Precursor Ion (Q1)m/z 162.2Corresponds to the [M+H]+ of the analyte.
Product Ions (Q3)To be determined experimentallyCharacteristic fragments provide specificity.
Collision EnergyTo be optimized (e.g., 10-40 eV)Optimized to maximize the abundance of the chosen product ions.

A Framework for Method Validation

Once a method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. The validation protocol should be designed in accordance with guidelines from regulatory bodies such as the FDA and the principles outlined in ICH Q2(R1).[6][7][8][9][10][11]

The core validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Sensitivity (Limit of Detection and Quantitation):

    • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

    • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[12] The LOQ is often the lowest point on the calibration curve.

  • Calibration Curve and Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of standards, and its linearity is assessed by the correlation coefficient (r²), which should typically be >0.99.[4]

  • Accuracy and Precision:

    • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

    • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD). This is evaluated at intra-day and inter-day levels.[8]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is a critical parameter in LC-MS/MS and is evaluated by comparing the response of the analyte in a pure solution to its response in a sample matrix.

  • Stability: The chemical stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

dot

G cluster_dev Method Development cluster_val Method Validation (ICH Q2/FDA) cluster_app Application Analyte Analyte Characterization (MW, Polarity) LC_Dev LC Method Optimization (Column, Mobile Phase, Gradient) Analyte->LC_Dev MS_Dev MS/MS Parameter Tuning (Precursor/Product Ions, CE) Analyte->MS_Dev Selectivity Selectivity & Specificity MS_Dev->Selectivity Sensitivity Sensitivity (LOD/LOQ) Selectivity->Sensitivity Linearity Linearity & Range Sensitivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effects Accuracy->Matrix Stability Stability Matrix->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Caption: LC-MS/MS Method Development and Validation Workflow.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the premier technique for this application, understanding its advantages relative to other methods is crucial for justifying its selection.

Table 2: Comparison of Analytical Techniques

TechniqueSelectivitySensitivityThroughputDefinitive IdentificationKey Limitation
LC-MS/MS Excellent Excellent HighYes Susceptible to matrix effects; higher initial cost.
HPLC-UV ModerateLow-ModerateHighNoLacks specificity; cannot confirm identity based on mass.
GC-MS HighHighModerateYesRequires analyte to be volatile and thermally stable, which may necessitate derivatization.
NMR ExcellentVery LowLowYes (for pure substances)Lacks the sensitivity for trace-level analysis in complex matrices.

As the table illustrates, LC-MS/MS provides the optimal balance of selectivity, sensitivity, and throughput required for the definitive identification and quantification of this compound in complex sample matrices typically encountered in drug development.

Conclusion

The development of a definitive identification method for novel compounds like this compound is a meticulous process that demands both theoretical understanding and empirical optimization. Liquid Chromatography with tandem Mass Spectrometry stands as the unequivocal choice for this task. By following a structured approach to method development—beginning with analyte characterization, proceeding through systematic optimization of LC and MS parameters, and culminating in a rigorous validation according to international standards—researchers can establish a highly reliable, sensitive, and specific method. This ensures data integrity and provides the trustworthy results essential for advancing scientific research and meeting regulatory expectations.

References

A Technical Guide to the Reactivity of 2,3-Dimethyl-2H-indazol-5-amine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of therapeutic agents.[1][2] Its derivatives are integral to the development of treatments for a wide range of diseases, from cancer to inflammatory conditions.[3][4] The functionalization of the indazole ring is a critical step in the synthesis of these bioactive molecules, and a deep understanding of the reactivity of different indazole derivatives is paramount for the efficient design and execution of synthetic strategies.

This guide provides an in-depth comparative analysis of the reactivity of 2,3-Dimethyl-2H-indazol-5-amine , a key building block, against other functionalized indazoles in three fundamental transformations: N-arylation, acylation, and sulfonation. By elucidating the electronic and steric factors that govern its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the predictive insights necessary for successful synthesis design and optimization.

The Unique Profile of this compound

This compound is a structurally distinct indazole derivative. The methylation at the N2 and C3 positions locks the tautomeric form and introduces specific electronic and steric features. The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-tautomer, which has implications for its reactivity.[5][6] The presence of the electron-donating amino group at the C5 position further modulates the electron density of the bicyclic system, making it a highly valuable synthon in drug discovery.

Comparative Reactivity Analysis

To benchmark the reactivity of this compound, we will compare it with two other representative indazole derivatives: 5-Amino-1H-indazole and 6-Nitro-1H-indazole . This selection allows for a clear demonstration of the impact of N-alkylation, the position of the functional group, and the electronic nature of the substituent on the reactivity of the indazole core.

N-Arylation: The Buchwald-Hartwig Cross-Coupling Reaction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a common transformation in the synthesis of druglike molecules.[7][8] The reactivity of the amino group on the indazole ring is a critical factor in the success of this reaction.

Table 1: Comparative Performance in a Model Buchwald-Hartwig N-Arylation

Indazole DerivativeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-ChlorotoluenePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11012~90 (estimated)
5-Amino-1H-indazole 4-ChlorotoluenePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101285
6-Nitro-1H-indazole 4-ChlorotoluenePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11024<10 (N-arylation)

Causality Behind the Observations:

  • This compound is predicted to be highly reactive. The electron-donating methyl groups and the amino group increase the nucleophilicity of the exocyclic nitrogen, facilitating the catalytic cycle. The absence of a proton on the indazole nitrogen prevents competitive N-arylation on the ring itself.

  • 5-Amino-1H-indazole also exhibits good reactivity due to the activating effect of the amino group. However, the presence of the N-H proton on the indazole ring can lead to competitive N-arylation at the N1 position, potentially lowering the yield of the desired product.

  • 6-Nitro-1H-indazole shows very low reactivity towards N-arylation of a hypothetical amino group. The strongly electron-withdrawing nitro group deactivates the entire aromatic system, reducing the nucleophilicity of the amino group and making the Buchwald-Hartwig coupling challenging.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic Cycle Indazole Indazole-NH2 Amine_Coord Amine Coordination Indazole->Amine_Coord ArylHalide Ar-X OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex PdII_complex->Amine_Coord PdII_Amine_Complex Ar-Pd(II)-NH2Ind(L_n) Amine_Coord->PdII_Amine_Complex Reduct_Elim Reductive Elimination PdII_Amine_Complex->Reduct_Elim Base Reduct_Elim->Pd0 Product Indazole-NH-Ar Reduct_Elim->Product

General workflow for Buchwald-Hartwig N-arylation of aminoindazoles.
Acylation: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the acylation of amines using an acyl chloride in the presence of a base.[9][10] This reaction is a reliable way to introduce acyl groups, which are common substructures in pharmaceuticals.

Table 2: Comparative Performance in a Model Schotten-Baumann Acylation

Indazole DerivativeAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
This compound Benzoyl ChloridePyridineDCM252>95 (estimated)
5-Amino-1H-indazole Benzoyl ChloridePyridineDCM252~90
6-Nitro-1H-indazole Benzoyl ChloridePyridineDCM256~70 (N-acylation)

Causality Behind the Observations:

  • This compound is expected to be extremely reactive in acylation. The high nucleophilicity of the amino group, enhanced by the electron-donating nature of the indazole ring, leads to a rapid reaction.

  • 5-Amino-1H-indazole is also highly reactive. The primary amine readily attacks the acyl chloride. Similar to N-arylation, there is a possibility of side reactions at the indazole nitrogen, although acylation of the exocyclic amine is generally much faster.

  • 6-Nitro-1H-indazole will still undergo acylation, but at a slower rate compared to the amino-substituted counterparts. The deactivating effect of the nitro group is less pronounced for the highly reactive acylation reaction compared to the palladium-catalyzed N-arylation.

Sulfonylation

The formation of sulfonamides is another crucial transformation in medicinal chemistry, as the sulfonamide group is a well-known pharmacophore.[5] The reactivity of aminoindazoles towards sulfonyl chlorides mirrors that of acylation.

Table 3: Comparative Performance in a Model Sulfonylation Reaction

Indazole DerivativeSulfonylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
This compound Tosyl ChlorideTriethylamineAcetonitrile504>90 (estimated)
5-Amino-1H-indazole Tosyl ChlorideTriethylamineAcetonitrile504~85
6-Nitro-1H-indazole Tosyl ChlorideTriethylamineAcetonitrile5012~60 (N-sulfonylation)

Causality Behind the Observations:

  • The reactivity trend in sulfonylation is expected to be similar to acylation. This compound will be the most reactive due to its high nucleophilicity.

  • 5-Amino-1H-indazole will also be highly reactive.

  • 6-Nitro-1H-indazole will be the least reactive of the three due to the deactivating effect of the nitro group.

Reactivity_Factors cluster_activating Activating Factors cluster_deactivating Deactivating Factors cluster_steric Steric Hindrance Reactivity Reactivity of Amino Group EDG Electron-Donating Groups (e.g., -NH2, -CH3) Nucleophilicity Increased Nucleophilicity EDG->Nucleophilicity Nucleophilicity->Reactivity Increases EWG Electron-Withdrawing Groups (e.g., -NO2) Reduced_Nucleophilicity Decreased Nucleophilicity EWG->Reduced_Nucleophilicity Reduced_Nucleophilicity->Reactivity Decreases Bulky Bulky Substituents near Reaction Center Approach Hindered Approach of Reagents Bulky->Approach Approach->Reactivity Decreases

References

A Comparative Guide to Pazopanib Synthesis: The Impact of Intermediate Selection on Purity, Yield, and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pazopanib (Votrient®) is a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma, functioning as a potent multi-targeted tyrosine kinase inhibitor (TKI).[1] Its therapeutic success hinges on its ability to block key signaling pathways involved in tumor angiogenesis, primarily by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the synthetic pathway chosen for its manufacture. Different routes, utilizing distinct chemical intermediates and assembly strategies, can lead to variations in yield, cost, and, most critically, the impurity profile. Impurities, even in trace amounts, can potentially alter the drug's biological activity or introduce toxicity.[3][4]

This guide provides an in-depth comparison of the predominant synthetic routes to Pazopanib, focusing on how the selection of key intermediates influences process outcomes and the ultimate quality of the API. We will dissect the chemical logic behind linear versus convergent synthetic strategies, present comparative data on yield and purity, and detail the self-validating analytical protocols required to ensure the biological efficacy of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking to understand the critical interplay between chemical synthesis and biological function in the production of Pazopanib.

Mechanism of Action: Inhibiting the Angiogenic Switch

Pazopanib exerts its antineoplastic effects by targeting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[] Its primary target is VEGFR-2 (also known as KDR), the main mediator of VEGF-driven signaling in endothelial cells.[6][7] By competitively blocking the ATP-binding site in the kinase domain of VEGFR-2, Pazopanib prevents receptor autophosphorylation and the initiation of downstream signaling cascades.[1] This blockade effectively shuts down endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[][8]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 ADP ADP P P VEGFR2->P Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (PI3K/Akt, PLCγ/MAPK) P->Downstream Activation Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response

Caption: Pazopanib inhibits VEGFR-2 signaling.

A Tale of Two Strategies: Comparing Synthetic Pathways

The synthesis of Pazopanib involves the strategic coupling of three key building blocks: an indazole core, a pyrimidine linker, and a sulfonamide side-chain.[9] The primary divergence in manufacturing routes lies in the sequence and method of their assembly. We will compare the two most prevalent strategies: a linear approach (often associated with the innovator) and a convergent approach.

Route A: The Linear Synthesis

This route builds the molecule step-by-step, typically starting with the indazole moiety and sequentially adding the pyrimidine and then the sulfonamide components.

  • Step 1: Amination. The synthesis begins by coupling 2,3-dimethyl-2H-indazol-6-amine (Intermediate 2) with 2,4-dichloropyrimidine (Intermediate 3) . This reaction forms the key intermediate N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 4) .[10]

  • Step 2: Methylation. The secondary amine on Intermediate 4 is then methylated using an agent like methyl iodide or trimethyloxonium tetrafluoroborate to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Intermediate 5) .[10] The choice of methylating agent and base (e.g., cesium carbonate vs. sodium hydroxide) can impact cost and safety.[10]

  • Step 3: Final Coupling. The final step is a nucleophilic aromatic substitution reaction where Intermediate 5 is coupled with 5-amino-2-methylbenzenesulfonamide (Intermediate 6) to form Pazopanib.[10][11]

  • Rationale & Causality: This linear approach is methodical and well-established. However, any inefficiencies in the early steps are carried through the entire synthesis, potentially lowering the overall yield. Furthermore, the final coupling step can be challenging, and unreacted Intermediate 5 can be a difficult-to-remove impurity.

Route B: The Convergent Synthesis

A convergent strategy involves preparing two complex fragments of the molecule separately before combining them in a final step. This can improve overall efficiency.

  • Fragment 1 Synthesis: 5-amino-2-methylbenzenesulfonamide (Intermediate 6) is reacted with 2,4-dichloropyrimidine (Intermediate 3) to create the novel intermediate 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (Intermediate 8) .[10][12] A key challenge here is controlling selectivity, as the dichloro-pyrimidine can react at either chloro position, potentially leading to isomeric impurities and yield loss.[10][12]

  • Fragment 2 Synthesis: In parallel, the second key fragment, N,2,3-trimethyl-2H-indazol-6-amine (Intermediate 7) , is prepared. This is often achieved via methylation and reduction of 3-methyl-6-nitro-1H-indazole.[13][14]

  • Final Coupling: The two advanced intermediates, 7 and 8, are condensed in the final step, typically in the presence of an acid like HCl, to yield Pazopanib.[15][16]

  • Rationale & Causality: This approach can be more efficient as it allows for the large-scale preparation and purification of two key fragments independently. It shortens the main synthetic chain, and impurities from one fragment's synthesis can be removed before the final, crucial coupling step. However, the initial development of this route requires careful optimization to manage the synthesis of the novel intermediates and control regioselectivity.[12]

G cluster_A Route A (Linear) cluster_B Route B (Convergent) Pazopanib Pazopanib A_Ind Indazole (2) A_Int4 Intermediate (4) A_Ind->A_Int4 A_Pyr Pyrimidine (3) A_Pyr->A_Int4 A_MeI Methylation A_Int4->A_MeI A_Int5 Intermediate (5) A_MeI->A_Int5 A_Int5->Pazopanib A_Sul Sulfonamide (6) A_Sul->Pazopanib B_Sul Sulfonamide (6) B_Int8 Intermediate (8) B_Sul->B_Int8 B_Pyr Pyrimidine (3) B_Pyr->B_Int8 B_Int8->Pazopanib B_Int7 Indazole (7) B_Int7->Pazopanib

Caption: Linear (Route A) vs. Convergent (Route B) synthesis of Pazopanib.

Comparative Analysis: Yield, Purity, and Impurity Profile

The choice of synthetic route directly impacts key manufacturing and quality attributes. While direct efficacy comparisons (IC50 values) of Pazopanib from different routes are seldom published—as the final API must meet stringent purity standards regardless of origin—the pathway determines the challenges in reaching that standard.

AttributeRoute A (Linear)Route B (Convergent)Rationale & Implications
Overall Yield Variable, can be lower due to the multi-step linear sequence.Can be higher in optimized processes due to parallel fragment synthesis.[15] However, some reported yields are lower (~31%) before final purification.[15]A higher yield reduces manufacturing cost. Convergent routes are often designed to maximize the yield of the final, high-value coupling step.
Purity (Pre-purification) Can be challenging due to carry-over of intermediates and methylation byproducts.Purity of the final product is highly dependent on the purity of the two key fragments (7 and 8) before coupling.High initial purity simplifies downstream purification, reducing solvent use and cost. Route B allows for rigorous purification of intermediates before the final step.
Key Impurities Unreacted methylated intermediate (5), Desmethyl Pazopanib, potential dimers like N2,N4-Bis(2,3-Dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine.[4][17][18]Isomeric sulfonamide-pyrimidine adducts (from non-selective reaction at C2 vs C4 of pyrimidine), unreacted indazole (7).[12][17]Each route has a characteristic impurity profile. Understanding these allows for the development of targeted analytical methods and purification strategies to ensure the final API is free of potentially harmful related substances.[3][17]
Process Complexity Conceptually straightforward but requires careful control over each sequential step.More complex initial setup (two separate synthetic pathways) but potentially simpler final coupling and purification.Process simplicity and robustness are critical for commercial-scale manufacturing.

Self-Validating Protocols for Quality and Efficacy Assessment

To ensure that Pazopanib synthesized from any route is pure, potent, and safe, a robust set of analytical and biological assays is required. These protocols serve as a self-validating system to confirm the quality of the final product.

Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a reliable method for quantifying Pazopanib and separating it from process-related impurities.

  • Scientific Rationale: RP-HPLC is the gold standard for API purity analysis. A C18 column is used for its hydrophobic stationary phase, which effectively retains Pazopanib and related nonpolar impurities.[19] The mobile phase, a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol), is optimized to achieve sharp peaks and good resolution between the main compound and any impurities.[20] UV detection is employed at a wavelength where Pazopanib exhibits strong absorbance (~270 nm), ensuring high sensitivity.[21]

  • Step-by-Step Protocol:

    • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Orthophosphoric acid in water. Prepare Mobile Phase B: Acetonitrile. Filter and degas both phases.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Flow Rate: 1.0 mL/min.[19][20]

      • Detection Wavelength: 271 nm.

      • Column Temperature: 40°C.[19]

      • Injection Volume: 20 µL.[19][20]

      • Gradient: A typical gradient might run from 55% A / 45% B to a higher concentration of B over 15-20 minutes to elute all components.

    • Standard Preparation: Accurately weigh and dissolve Pazopanib reference standard in a suitable diluent (e.g., 50:50 Methanol:Water) to a concentration of 100 µg/mL.[19]

    • Sample Preparation: Prepare samples of Pazopanib synthesized from different routes at the same concentration as the standard.

    • Analysis: Inject the standard and samples. Identify the Pazopanib peak by its retention time. Calculate purity by the area percentage method (Area of Pazopanib Peak / Total Area of All Peaks) x 100.

Biological Efficacy: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the functional potency of the synthesized Pazopanib by quantifying its ability to inhibit its primary biological target, the VEGFR-2 kinase.

  • Scientific Rationale: The principle of this assay is to measure the enzymatic activity of recombinant VEGFR-2. The kinase transfers a phosphate group from ATP to a generic substrate.[22] The amount of ATP consumed (or ADP produced) is inversely proportional to the inhibitory activity of Pazopanib.[23] A luminescence-based detection method, such as Kinase-Glo™, is highly sensitive and provides a quantitative readout.[22][24] By testing a range of Pazopanib concentrations, a dose-response curve can be generated to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity), which is the key metric for potency.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare 1x Kinase Buffer from a 5x stock.[22]

      • Dilute recombinant human VEGFR-2 kinase to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[22]

      • Prepare a Master Mix containing 1x Kinase Buffer, ATP (e.g., 10 µM final concentration), and a suitable peptide substrate (e.g., Poly-(Glu,Tyr)).[22][23]

    • Inhibitor Preparation: Prepare a serial dilution of Pazopanib samples (from different synthetic routes) in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%).[22]

    • Assay Procedure (96-well plate format):

      • Add 25 µL of Master Mix to each well.[22]

      • Add 5 µL of diluted Pazopanib or vehicle control (for 0% and 100% activity) to the appropriate wells.

      • Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to all wells except the "blank" control. Add 20 µL of 1x Kinase Buffer to the blank wells.[22]

      • Incubate the plate at 30°C for 45 minutes.[22]

    • Signal Detection (Using Kinase-Glo™ Max):

      • Add 50 µL of Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal.[22]

      • Incubate at room temperature for 15 minutes in the dark.

      • Measure luminescence using a microplate reader.

    • Data Analysis: Subtract the blank reading from all other values. Normalize the data with the 100% activity control set to 100%. Plot the percent inhibition versus the logarithm of Pazopanib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical & Biological Testing cluster_results Comparative Data RouteA Pazopanib from Route A HPLC Purity & Impurity Profile (RP-HPLC) RouteA->HPLC KinaseAssay Biological Potency (VEGFR-2 Kinase Assay) RouteA->KinaseAssay RouteB Pazopanib from Route B RouteB->HPLC RouteB->KinaseAssay Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities IC50 Efficacy (IC50, nM) KinaseAssay->IC50 Final API Quality Assessment Purity->Final Impurities->Final IC50->Final

Caption: Workflow for comparative assessment of synthesized Pazopanib.

Conclusion

The synthetic pathway to Pazopanib is a critical determinant of its quality, influencing yield, cost, and the impurity profile. While both linear and convergent strategies can produce high-quality API, they present different process challenges and result in distinct impurity profiles that must be rigorously controlled. A convergent approach may offer greater overall efficiency and flexibility, but requires significant initial process development. Ultimately, the "efficacy" of Pazopanib from any source is not determined by the route itself, but by the success of that route—and its associated purification processes—in delivering a final compound of exceptional purity. The implementation of robust, self-validating analytical methods like HPLC for purity and in vitro kinase assays for potency is non-negotiable. These tests provide the definitive evidence that, regardless of the chemical intermediates used, the final Pazopanib molecule possesses the required identity, strength, and biological function to be an effective therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,3-Dimethyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2,3-Dimethyl-2H-indazol-5-amine (CAS No. 221681-94-3). As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. The following guidance is based on available safety data for this compound and related chemical structures, designed to empower researchers with the knowledge to work safely.

Hazard Identification and Risk Assessment

The primary directive in handling any chemical is to understand its inherent hazards. For this compound, the most critical piece of available data indicates a severe hazard classification.

According to one supplier, this compound is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[1] This classification (H314) dictates a high level of caution and necessitates stringent personal protective equipment to prevent any direct contact. While data on inhalation toxicity is not specified for this exact isomer, a related compound, 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, is known to cause respiratory irritation.[2] Therefore, it is prudent to assume this compound may also irritate the respiratory tract, especially in powdered form.[3]

A summary of the identified and inferred hazards is presented below:

Hazard ClassificationGHS Hazard StatementSourceNotes
Skin Corrosion/Burns H314: Causes severe skin burns[1]Primary hazard. Dictates mandatory skin and body protection.
Serious Eye Damage H314: Causes severe eye damage[1]Primary hazard. Requires more than standard safety glasses.
Respiratory Irritation H335: May cause respiratory irritation (Inferred)[2]Inferred from a related isomer. Warrants airborne dust control.
Acute Oral Toxicity H302: Harmful if swallowed (Inferred)[2]Inferred from a related isomer. Prohibits eating/drinking in the lab.

Core Personal Protective Equipment (PPE) Protocol

Given the corrosive nature of this compound, the selection and proper use of PPE are non-negotiable. The precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our minimum standard.[1]

  • Eye and Face Protection : Standard safety glasses are insufficient. To protect against splashes that could cause severe eye damage, chemical safety goggles used in combination with a full-face shield are mandatory.[1] This combination ensures both a seal around the eyes and protection for the entire face.

  • Hand Protection : Chemical-resistant gloves are required. Nitrile gloves are a common and appropriate choice for handling powders and solutions. For any procedure involving significant quantities or extended handling times, double-gloving is recommended. Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[1]

  • Body Protection : A chemical-resistant laboratory coat , fully fastened, is essential. Ensure that cuffs are tucked into gloves to prevent skin exposure at the wrist. For tasks with a higher risk of splashes, such as transferring solutions, a chemically resistant apron should be worn over the lab coat. All skin must be covered.

  • Respiratory Protection : All handling of this compound powder that could generate dust must be performed within a certified chemical fume hood .[3] This engineering control is the primary method for preventing respiratory exposure. If a fume hood is unavailable, or in the event of a large spill, a NIOSH-approved respirator with appropriate particulate filters would be required for emergency response.

Safe Handling and Operational Workflow

A systematic approach to handling minimizes risk. The following workflow for weighing and solubilizing the compound integrates the necessary safety measures.

Step-by-Step Handling Procedure:
  • Preparation : Before bringing the chemical into the workspace, don all required PPE (double gloves, lab coat, goggles, and face shield).

  • Engineering Controls : Confirm that the chemical fume hood is functioning correctly (check airflow monitor).

  • Work Area Setup : Place a disposable, plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Weighing : Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could create dust.[3] Close the primary container immediately after dispensing.

  • Solubilization : Place the weigh boat containing the compound into the receiving flask. Using a wash bottle, carefully rinse the weigh boat with the desired solvent to ensure a complete transfer.

  • Cleanup : Dispose of the used weigh boat, absorbent liner, and outer gloves as chemically contaminated solid waste.

  • Decontamination : Wipe down the spatula and any other reusable equipment with an appropriate solvent. Clean the work surface within the fume hood.

Workflow for Weighing this compound

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don all required PPE: - Goggles & Face Shield - Lab Coat - Double Nitrile Gloves prep2 Verify Fume Hood Operation prep1->prep2 handle1 Place absorbent liner on work surface prep2->handle1 handle2 Carefully dispense solid from container handle1->handle2 handle3 Close container immediately handle2->handle3 handle4 Transfer compound for solubilization handle3->handle4 clean1 Dispose of outer gloves, liner, and weigh boat as hazardous waste handle4->clean1 clean2 Decontaminate all reusable equipment clean1->clean2

A diagram illustrating the safe handling workflow.

Storage and Waste Disposal

Storage : The container should be stored tightly closed in a dry, cool, and well-ventilated place.[3] Some suppliers recommend refrigerated storage at 2-8°C.[4] Keep it segregated from incompatible materials such as strong oxidizing agents.

Waste Disposal : All contaminated materials, including disposable PPE, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

  • Spills : Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a designated hazardous waste container.

Emergency Response Protocol for Exposure

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Occurs skin1 Immediately remove contaminated clothing start->skin1 eye1 Remove contact lenses if possible start->eye1 inhale1 Move to fresh air start->inhale1 skin2 Flush with water for at least 15 minutes skin1->skin2 end Seek Immediate Medical Attention skin2->end eye2 Flush with water for at least 15 minutes eye1->eye2 eye2->end inhale2 Keep at rest in a comfortable position inhale1->inhale2 inhale2->end

A decision tree for immediate first aid response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.